molecular formula C10H18O B1265551 2-Butylcyclohexanone CAS No. 1126-18-7

2-Butylcyclohexanone

Cat. No.: B1265551
CAS No.: 1126-18-7
M. Wt: 154.25 g/mol
InChI Key: POYYYXPQBFPUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butylcyclohexanone is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYYYXPQBFPUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315255
Record name 2-Butylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-18-7
Record name 2-Butylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1126-18-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2-butylcyclohexanone. The information is tailored for a scientific audience, with a focus on facilitating research and development activities. This document summarizes key quantitative data in structured tables, outlines experimental methodologies, and provides visualizations of the compound's structure.

Chemical Structure and Isomerism

This compound is a cyclic ketone with a butyl group attached to the second carbon atom of the cyclohexanone (B45756) ring. The term "this compound" can refer to several structural isomers depending on the arrangement of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-butyl. These isomers share the same molecular formula, C₁₀H₁₈O, and a molecular weight of approximately 154.25 g/mol , but exhibit distinct physical and chemical properties due to their different structural arrangements.[1][2][3][4]

The presence of two stereocenters in some isomers, such as 2-sec-butylcyclohexanone (B81716), at the point of attachment of the butyl group and within the cyclohexane (B81311) ring, results in the potential for multiple diastereomers.[5] The specific stereochemistry can significantly influence the compound's biological activity and physical properties.

Below are the chemical structures of the primary isomers of this compound.

Figure 1: Chemical structures of this compound isomers.

Physicochemical Properties

The physical and chemical properties of this compound isomers vary based on the structure of the butyl group. These properties are summarized in the table below.

Property2-n-Butylcyclohexanone2-sec-Butylcyclohexanone2-isobutylcyclohexanone2-tert-Butylcyclohexanone
IUPAC Name 2-butylcyclohexan-1-one[3]2-butan-2-ylcyclohexan-1-one[2]2-(2-methylpropyl)cyclohexan-1-one[6]2-tert-butylcyclohexan-1-one[4]
CAS Number 1126-18-7[3]14765-30-1[2]4668-64-8[6]1728-46-7[4]
Molecular Formula C₁₀H₁₈O[3]C₁₀H₁₈O[2]C₁₀H₁₈O[6]C₁₀H₁₈O[4]
Molecular Weight 154.25 g/mol [3]154.25 g/mol [2]154.25 g/mol 154.25 g/mol [4]
Boiling Point 223-225 °C at 760 mmHg76-78 °C at 8 mmHg[7][8]Not available62.5 °C at 4 mmHg[9]
Density 0.903 g/mL at 25 °C0.912 g/mL at 25 °C[7][8]Not available0.896 g/mL at 25 °C[9]
Solubility in Water Not available566 mg/L at 20 °C[2]Not availableInsoluble[10]
Appearance Colorless liquidColorless to pale yellow liquid[11]Not availableColorless liquid[10]
Odor Not availableWoody, camphoraceous, musty[7][8]Not availableSweet, fruity[10]

Experimental Protocols

Synthesis of this compound Isomers

Several synthetic routes have been reported for the preparation of this compound isomers. The choice of method often depends on the desired isomer and the available starting materials.

General Synthesis Workflow:

G start Starting Material (e.g., Butylphenol, Cyclohexanone) reaction Chemical Reaction (e.g., Hydrogenation, Alkylation) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Pure this compound Isomer purification->product

Figure 2: Generalized workflow for the synthesis of this compound.

Synthesis of 2-sec-Butylcyclohexanone:

One common method for the synthesis of 2-sec-butylcyclohexanone is the hydrogenation of o-sec-butylphenol.[5][7][8]

  • Reaction: o-sec-Butylphenol is hydrogenated in the presence of a palladium catalyst.

  • Conditions: The reaction is typically carried out under hydrogen pressure in an autoclave.

  • Work-up: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by distillation.

Another approach involves the hydrogenation of 2-sec-butylidene cyclohexanone.[5][7][8]

Synthesis of 2-tert-Butylcyclohexanone:

A common laboratory preparation involves the oxidation of 2-tert-butylcyclohexanol (B1585498).[12]

  • Reactants: 2-tert-Butylcyclohexanol, sodium dichromate dihydrate, and concentrated sulfuric acid in diethyl ether and water.[12]

  • Procedure:

    • A solution of 2-tert-butylcyclohexanol in diethyl ether is cooled to 10 °C.[12]

    • A solution of sodium dichromate dihydrate and concentrated sulfuric acid in water is added dropwise while maintaining the temperature below 25 °C.[12]

    • The mixture is stirred for two hours at room temperature.[12]

    • The reaction mixture is poured onto ice-water, and the ether layer is separated.[12]

    • The aqueous phase is extracted with ether, and the combined organic extracts are washed with water and sodium bicarbonate, then dried.[12]

    • The solvent is evaporated to yield the crude product.[12]

Analytical Methods

The identification and characterization of this compound isomers are typically performed using a combination of spectroscopic techniques.

General Analytical Workflow:

G sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (GC-MS) sample->ms analysis Structural Elucidation and Purity Assessment nmr->analysis ir->analysis ms->analysis

Figure 3: General workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclohexanone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[13]

  • ¹H NMR: Acquire the proton NMR spectrum on a spectrometer of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s.[13]

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Proton decoupling is used to simplify the spectrum. Typical parameters include a 45° pulse width and a relaxation delay of 2.0 s.[13]

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates.[13]

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.[13] The key absorption to identify is the carbonyl (C=O) stretch, which typically appears around 1715 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method.[13]

  • Ionization: Electron ionization (EI) at 70 eV is commonly used.[13]

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern, which aids in structural elucidation.[13]

References

2-sec-Butylcyclohexanone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-sec-Butylcyclohexanone, a cyclic ketone of interest in various scientific and industrial fields. This document details its chemical and physical properties, outlines key synthetic methodologies, and explores its limitedly documented biological activities and research applications.

Core Chemical Data

2-sec-Butylcyclohexanone, a colorless to pale yellow liquid, is characterized by the following key identifiers and properties.

PropertyValueReference
CAS Number 14765-30-1[1][2][3]
Molecular Formula C₁₀H₁₈O[1][2][3][4]
Molecular Weight 154.25 g/mol [1][3][4]
IUPAC Name 2-(butan-2-yl)cyclohexan-1-one[4]
Synonyms Peppermint cyclohexanone (B45756), Freskomenthe[5]
Boiling Point 76-78 °C at 8 mmHg[1]
Density 0.912 g/mL at 25 °C[1]

Synthesis and Experimental Protocols

The synthesis of 2-sec-Butylcyclohexanone can be achieved through several chemical pathways. While detailed, publicly available experimental protocols specifically for this compound are scarce, the primary synthetic routes are well-established in organic chemistry.

Hydrogenation of o-sec-Butylphenol

This method involves the catalytic hydrogenation of o-sec-butylphenol. The aromatic ring of the phenol (B47542) is saturated under hydrogen pressure in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to yield the corresponding cyclohexanol, which is then oxidized to the target ketone.

Reaction Scheme:

o-sec-Butylphenol o-sec-Butylphenol 2-sec-Butylcyclohexanol 2-sec-Butylcyclohexanol o-sec-Butylphenol->2-sec-Butylcyclohexanol H₂, Pd/C 2-sec-Butylcyclohexanone 2-sec-Butylcyclohexanone 2-sec-Butylcyclohexanol->2-sec-Butylcyclohexanone Oxidation

Figure 1: Synthesis of 2-sec-Butylcyclohexanone via hydrogenation of o-sec-butylphenol.

General Experimental Protocol (Adapted from similar hydrogenations):

  • Catalyst Preparation: A reaction vessel is charged with o-sec-butylphenol and a palladium on carbon catalyst (typically 5-10% by weight).

  • Solvent Addition: A suitable solvent, such as ethanol (B145695) or ethyl acetate, is added to the mixture.

  • Hydrogenation: The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction is then heated and stirred for several hours until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 2-sec-butylcyclohexanol.

  • Oxidation: The crude alcohol is then oxidized to the ketone using a standard oxidizing agent such as Jones reagent (chromic acid in acetone) or a milder alternative like pyridinium (B92312) chlorochromate (PCC).

  • Purification: The final product is purified by distillation under reduced pressure.

Grignard Reaction of Cyclohexanone with sec-Butylmagnesium Bromide

This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, sec-butylmagnesium bromide, to the carbonyl carbon of cyclohexanone. The resulting alkoxide is then protonated during an acidic workup to yield the corresponding tertiary alcohol, which is subsequently oxidized to the ketone. However, steric hindrance from the bulky sec-butyl group can be a significant challenge in this reaction, potentially leading to low yields of the desired addition product.[5][6][7][8]

Reaction Scheme:

Cyclohexanone Cyclohexanone Magnesium alkoxide intermediate Magnesium alkoxide intermediate Cyclohexanone->Magnesium alkoxide intermediate 1. sec-Butylmagnesium bromide 1-(sec-butyl)cyclohexan-1-ol 1-(sec-butyl)cyclohexan-1-ol Magnesium alkoxide intermediate->1-(sec-butyl)cyclohexan-1-ol 2. H₃O⁺ workup 2-sec-Butylcyclohexanone 2-sec-Butylcyclohexanone 1-(sec-butyl)cyclohexan-1-ol->2-sec-Butylcyclohexanone Oxidation

Figure 2: Synthesis of 2-sec-Butylcyclohexanone via Grignard reaction.

General Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with sec-butyl bromide in anhydrous diethyl ether to form sec-butylmagnesium bromide.

  • Addition Reaction: A solution of cyclohexanone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent. The reaction mixture is stirred and then refluxed to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether.

  • Oxidation and Purification: The combined organic extracts are dried and concentrated. The resulting alcohol is then oxidized, and the final product is purified by vacuum distillation.

Hydrogenation of 2-sec-Butylidene Cyclohexanone

This method involves the selective hydrogenation of the carbon-carbon double bond of 2-sec-butylidene cyclohexanone, which can be prepared via an aldol (B89426) condensation reaction between cyclohexanone and 2-butanone (B6335102).

Reaction Scheme:

Cyclohexanone + 2-Butanone Cyclohexanone + 2-Butanone 2-sec-Butylidene cyclohexanone 2-sec-Butylidene cyclohexanone Cyclohexanone + 2-Butanone->2-sec-Butylidene cyclohexanone Aldol Condensation 2-sec-Butylcyclohexanone 2-sec-Butylcyclohexanone 2-sec-Butylidene cyclohexanone->2-sec-Butylcyclohexanone H₂, Catalyst

Figure 3: Synthesis via hydrogenation of 2-sec-butylidene cyclohexanone.

General Experimental Protocol:

  • Aldol Condensation: Cyclohexanone is reacted with 2-butanone in the presence of a base (e.g., sodium hydroxide) to form 2-sec-butylidene cyclohexanone.

  • Hydrogenation: The resulting α,β-unsaturated ketone is then hydrogenated using a catalyst such as palladium on carbon to selectively reduce the double bond.

  • Purification: The product is purified by distillation.

Biological Activity and Research Applications

The available scientific literature on the biological activity of 2-sec-Butylcyclohexanone is limited, with most studies focusing on its safety for use in consumer products.

Toxicological Profile

Extensive safety evaluations have been conducted, primarily in the context of its use as a fragrance ingredient. These studies have generally concluded that 2-sec-Butylcyclohexanone has low toxicity.[9] Key findings from toxicological assessments include:

  • Genotoxicity: It was found to be non-mutagenic in the Ames test and non-clastogenic in an in vitro micronucleus test.[9]

  • Skin Sensitization: Studies, including human maximization tests, have shown no evidence of skin sensitization.[9]

  • Systemic Toxicity: Repeated dose toxicity studies have established a No Observed Adverse Effect Level (NOAEL), and the Margin of Exposure (MOE) is considered adequate for its current uses.[9]

Applications in Proteomics Research

2-sec-Butylcyclohexanone has been mentioned as a product for proteomics research applications.[3] However, its specific role or mechanism of action in this field is not well-documented in the readily available literature. It is plausible that its properties as a relatively non-polar, volatile, and stable small molecule could make it useful in specific analytical techniques within proteomics, such as in chromatography or as a matrix component, although this is speculative.

Relevance to Drug Development

Currently, there is no direct evidence to suggest that 2-sec-Butylcyclohexanone is being actively investigated as a therapeutic agent or plays a significant role in drug development. Its primary applications remain in the fragrance and flavor industries. The lack of significant documented biological activity or interaction with specific signaling pathways makes it an unlikely candidate for immediate pharmacological interest. However, the cyclohexanone scaffold is present in various biologically active molecules, and as such, understanding the properties and synthesis of substituted cyclohexanones like the 2-sec-butyl derivative can be of value to medicinal chemists.

Conclusion

2-sec-Butylcyclohexanone is a well-characterized chemical compound with established synthetic routes and a favorable safety profile for its current applications. While its use in high-level research fields like proteomics is noted, detailed information on its specific functions is lacking. For the drug development professional, this compound currently serves more as a reference for the chemical properties and synthesis of substituted cyclohexanones rather than a direct lead for therapeutic development. Further research would be necessary to uncover any potential biological activities that could be of pharmacological interest.

References

An In-depth Technical Guide to the Synthesis and Characterization of n-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of n-butylcyclohexanone, a valuable intermediate in organic synthesis. The document details established synthetic routes, including enolate and enamine alkylation, and provides a thorough guide to the characterization of the target molecule using modern spectroscopic and chromatographic techniques.

Synthesis of n-Butylcyclohexanone

The introduction of an n-butyl group at the α-position of a cyclohexanone (B45756) ring is most commonly achieved through the alkylation of a cyclohexanone enolate or a corresponding enamine.

Method 1: Alkylation of Cyclohexanone via its Lithium Enolate

A robust and widely used method for the α-alkylation of ketones involves the formation of a lithium enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide.[1][2] This approach offers high yields and good control over the reaction.

Reaction Scheme:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation Cyclohexanone Cyclohexanone Enolate Lithium Enolate of Cyclohexanone Cyclohexanone->Enolate LDA LDA (Lithium Diisopropylamide) in THF, -78 °C LDA->Enolate nBuBr n-Butyl Bromide nButylcyclohexanone n-Butylcyclohexanone nBuBr->nButylcyclohexanone Enolate_ref->nButylcyclohexanone

Synthesis of n-Butylcyclohexanone via Lithium Enolate Alkylation.
  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes to the stirred diisopropylamine solution.

    • After the addition is complete, stir the mixture at -78 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution.

    • Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution via the dropping funnel.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.[2]

  • Alkylation:

    • Slowly add n-butyl bromide (1.1 equivalents) to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure n-butylcyclohexanone.

Method 2: Stork Enamine Synthesis

The Stork enamine synthesis provides an alternative, milder method for the α-alkylation of ketones.[3][4] This multi-step process involves the formation of an enamine, followed by alkylation and subsequent hydrolysis to yield the α-alkylated ketone.

Reaction Scheme:

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine SecAmine Secondary Amine (e.g., Pyrrolidine) [H+] SecAmine->Enamine nBuBr n-Butyl Bromide Iminium Iminium Salt nBuBr->Iminium Enamine_ref->Iminium H3O H3O+ nButylcyclohexanone n-Butylcyclohexanone H3O->nButylcyclohexanone Iminium_ref->nButylcyclohexanone

Synthesis of n-Butylcyclohexanone via Stork Enamine Alkylation.
  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 equivalent) and a secondary amine such as pyrrolidine (B122466) (1.2 equivalents) in a suitable solvent like toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until no more water is produced.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

  • Alkylation:

    • Dissolve the crude enamine in an aprotic solvent such as acetonitrile (B52724) or THF.

    • Add n-butyl bromide (1.1 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

  • Hydrolysis:

    • Add water to the reaction mixture and stir to hydrolyze the intermediate iminium salt.

    • Acidify the mixture with dilute hydrochloric acid to facilitate the hydrolysis.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent and purify the resulting n-butylcyclohexanone by vacuum distillation.

Characterization of n-Butylcyclohexanone

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized n-butylcyclohexanone.

Spectroscopic Data
Technique Observed Data
Mass Spectrometry (EI) Molecular Ion (M+): m/z 154. Key fragments: m/z 98 (base peak), 55, 83.[5][6]
Infrared (IR) Spectroscopy Strong C=O stretch around 1710 cm⁻¹. C-H stretching and bending vibrations.[5][6]
¹H NMR Spectroscopy (Predicted) Multiplets for cyclohexyl protons (δ 1.2-2.5 ppm), triplet for the terminal methyl group of the butyl chain (δ ~0.9 ppm), multiplets for the methylene (B1212753) groups of the butyl chain (δ ~1.3-1.6 ppm).
¹³C NMR Spectroscopy Carbonyl carbon (C=O) signal downfield (δ > 200 ppm). Signals for the carbons of the cyclohexyl ring and the n-butyl group.
Chromatographic Data
Technique Expected Results
Gas Chromatography (GC) A single major peak corresponding to n-butylcyclohexanone. Retention time will depend on the column and conditions used.
GC-Mass Spectrometry (GC-MS) Confirms the identity of the GC peak by matching the mass spectrum with known data for n-butylcyclohexanone.
Experimental Protocols for Characterization
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified n-butylcyclohexanone in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates.

  • Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Experimental and Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Cyclohexanone Enolate Enolate/Enamine Formation Start->Enolate Alkylation Alkylation with n-Butyl Bromide Enolate->Alkylation Workup Work-up and Crude Product Isolation Alkylation->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification PureProduct Pure n-Butylcyclohexanone Purification->PureProduct NMR NMR (1H, 13C) IR IR Spectroscopy GCMS GC-MS PureProduct->NMR PureProduct->IR PureProduct->GCMS

Overall workflow for the synthesis and characterization of n-butylcyclohexanone.

References

Introduction: The Role of Steric Hindrance in Conformational Preference

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of tert-Butylcyclohexanone

The conformational analysis of substituted cyclohexanes is a fundamental concept in organic chemistry, with significant implications for molecular reactivity, stereochemistry, and interactions within biological systems. The cyclohexane (B81311) ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain. When substituents are introduced onto the ring, they can occupy one of two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The interplay of steric interactions dictates the preferred conformation.

4-tert-Butylcyclohexanone (B146137) serves as a cornerstone for understanding these principles. The tert-butyl group is exceptionally bulky, and its placement on the cyclohexane ring introduces significant steric strain, particularly when in an axial position.[1] This steric hindrance is so pronounced that it effectively "locks" the cyclohexane ring into a single, preferred chair conformation.[2] This guide provides a detailed examination of the conformational analysis of tert-butylcyclohexanone, focusing on the energetic principles, experimental and computational methodologies used for its study, and the quantitative data that underpins our understanding.

Theoretical Framework: A-Values and 1,3-Diaxial Interactions

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value." The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[3] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.[4][5]

The primary source of this energetic penalty for axial substituents is the presence of 1,3-diaxial interactions . An axial substituent experiences steric repulsion from the two other axial hydrogens (or other substituents) located on the same face of the ring, three carbons away.

The tert-butyl group possesses one of the largest A-values, estimated to be around 4.9 to 5.0 kcal/mol.[3][4] This high energy cost is due to the unavoidable interaction of one of its methyl groups with the syn-axial hydrogens.[4] Consequently, the equilibrium for tert-butylcyclohexane (B1196954) lies overwhelmingly in favor of the conformer with the equatorial tert-butyl group, with a ratio of approximately 10,000:1.[4] This strong preference means the tert-butyl group acts as a conformational lock, simplifying the study of other stereochemical relationships on the ring.[1]

The presence of the carbonyl group in tert-butylcyclohexanone slightly modifies the geometry of the cyclohexane ring, but the dominant conformational influence remains the bulky tert-butyl group.

Conformational Equilibrium in 4-tert-Butylcyclohexanone

In 4-tert-butylcyclohexanone, the tert-butyl group is positioned opposite the carbonyl group. The chair conformation of the ring can exist in two forms through a process called ring inversion or "chair flip."

  • Equatorial tert-Butyl Group: This conformation is overwhelmingly favored. The large tert-butyl group resides in the sterically unhindered equatorial position, avoiding any significant 1,3-diaxial interactions. This is the low-energy, stable conformation.[1]

  • Axial tert-Butyl Group: Following a ring flip, the tert-butyl group would be forced into the axial position. This results in severe steric clashes with the axial hydrogens at the C-2 and C-6 positions. This conformation is highly unstable and energetically unfavorable by approximately 5 kcal/mol.[3][6]

Due to this large energy difference, 4-tert-butylcyclohexanone exists almost exclusively in the chair conformation where the tert-butyl group is equatorial.

G eq ax eq->ax Ring Flip (Highly Unfavorable) ax->eq ΔG ≈ 5 kcal/mol

Caption: Conformational equilibrium of 4-tert-butylcyclohexanone.

Quantitative Conformational Data

The steric preference of substituents on a cyclohexane ring is quantitatively described by their A-values. This data is crucial for predicting the conformational equilibrium of substituted cyclohexanes.

SubstituentA-value (kcal/mol)Reference
-H0-
-CH₃ (Methyl)1.74[3]
-CH₂CH₃ (Ethyl)1.79[4]
-CH(CH₃)₂ (Isopropyl)2.15[4]
-C(CH₃)₃ (tert-Butyl) ~4.9 [4][5]
-OH (Hydroxyl)0.87[4]
-Br (Bromo)0.43[4]

Table 1: Selected A-values for common substituents on a cyclohexane ring.

For polysubstituted systems like cis- and trans-2,4-di-tert-butylcyclohexanone, the steric strain can become so severe that the molecule adopts a non-chair, twist-boat conformation to alleviate the 1,3-diaxial interactions.[7] In the case of cis-2,4-di-tert-butylcyclohexanone, the chair conformation would require one tert-butyl group to be axial, an interaction costing about 5.5 kcal/mol, forcing it into a twist-boat form.[7] In contrast, the trans isomer can comfortably adopt a chair conformation with both bulky groups in equatorial positions.[7]

Experimental and Computational Protocols

A combination of experimental techniques and computational modeling is essential for a thorough conformational analysis.

Experimental Methodology: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying conformational equilibria in solution.

Objective: To determine the dominant conformation and measure the rate of interconversion.

Methodology:

  • Sample Preparation: A pure sample of 4-tert-butylcyclohexanone is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information through chemical shifts and coupling constants.

    • Chemical Shifts: Axial protons are typically shielded by the C-C bonds of the ring and appear at a higher field (lower ppm) than their equatorial counterparts.

    • Coupling Constants (J-values): The vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (³J ≈ 10-13 Hz) are indicative of an axial-axial relationship (180° dihedral angle), while smaller couplings (³J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of unique carbon environments. For conformationally locked systems, distinct signals are observed for each carbon.[8]

  • Low-Temperature NMR: To study the dynamics of ring inversion, spectra are acquired at progressively lower temperatures. At a sufficiently low temperature (e.g., in deuterated dichloromethane (B109758) or toluene-d₈), the interconversion between chair forms can be slowed on the NMR timescale, allowing for the direct observation of signals from individual conformers.[7][9]

Computational Modeling Workflow

Computational chemistry provides invaluable insights into the geometries and relative energies of different conformers and the transition states that connect them.

Objective: To calculate the relative free energies of potential conformers (chair, twist-boat) and map the potential energy surface for interconversion.

Methodology:

  • Structure Generation: Initial 3D structures for all possible conformations (e.g., equatorial-t-butyl chair, axial-t-butyl chair, twist-boat) are generated.

  • Geometry Optimization: The geometry of each structure is optimized to find the lowest energy structure for that conformer. This is typically done using methods like molecular mechanics (e.g., MM3, MM4) for an initial search, followed by higher-level quantum mechanical methods such as Density Functional Theory (DFT) (e.g., B3LYP) or ab initio methods (e.g., MP2, QCISD).[9][10]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy and entropy.

  • Energy Comparison: The relative free energies (ΔG) of the optimized conformers are compared to determine their relative populations at a given temperature.

G start Initial 3D Structures (Chair, Twist-Boat, etc.) geom_opt Geometry Optimization (DFT/ab initio) start->geom_opt Find energy minima freq_calc Frequency Calculation geom_opt->freq_calc Confirm minima, calculate thermochemistry energy_comp Relative Free Energy (ΔG) Comparison freq_calc->energy_comp Use H and S to find G result Predicted Stable Conformer(s) and Population energy_comp->result

Caption: Workflow for computational modeling of conformational analysis.

Conclusion

The conformational analysis of tert-butylcyclohexanone provides a clear and compelling illustration of how steric effects govern molecular geometry. The immense steric bulk of the tert-butyl group effectively locks the cyclohexane ring into a chair conformation where this group occupies an equatorial position, a principle widely used in stereocontrolled synthesis and the design of rigid molecular scaffolds. The combination of high-resolution NMR spectroscopy and sophisticated computational modeling allows for a detailed and quantitative understanding of the energies and structures involved. The principles demonstrated by this model system are broadly applicable to the conformational analysis of more complex cyclic molecules, which is critical in the fields of drug development, materials science, and chemical research.

References

2-Butylcyclohexanone solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Butylcyclohexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative data in the public domain, this document synthesizes qualitative information, data from structurally similar compounds, and detailed experimental protocols to serve as a foundational resource.

Executive Summary

This compound is a cyclic ketone with a molecular structure that imparts both polar and non-polar characteristics. The carbonyl (C=O) group provides polarity, while the cyclohexyl ring and the butyl substituent create a significant non-polar character.[1][2] This dual nature governs its solubility, making it generally soluble in a wide array of organic solvents while having limited solubility in water.[1][3][4] This guide outlines its expected solubility profile, provides a robust experimental method for precise quantification, and illustrates the theoretical principles of its solvency.

Solubility Profile of this compound

Precise quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively reported in the literature. However, based on its chemical structure and information on related ketones, a reliable qualitative and estimated profile can be established. The principle of "like dissolves like" is the primary determinant of its solubility.[5]

Qualitative and Estimated Solubility Data

The following table summarizes the expected solubility of this compound. The estimations are based on general principles and qualitative statements found in chemical literature. For instance, it is reported to be soluble in alcohol and miscible with most oils.[1][6][7] For a quantitative anchor, the related compound 4-tert-butylcyclohexanone (B146137) has a reported solubility in ethanol (B145695) of 0.5 g/10 mL, suggesting high solubility for similar ketones in alcohols.[5]

Solvent ClassificationSolvent NameMolecular FormulaPolarity (Dielectric Constant)Expected SolubilityRationale for Estimation
Polar Protic EthanolC₂H₅OH24.5Miscible[6][7]Hydrogen bonding between the solvent's hydroxyl group and the ketone's carbonyl oxygen is favorable.[8]
MethanolCH₃OH32.7Highly SolubleSimilar to ethanol, strong potential for hydrogen bonding.
1-ButanolC₄H₉OH17.5Highly SolubleThe solvent's alkyl chain has an affinity for the non-polar part of the solute.
Polar Aprotic Acetone (B3395972)C₃H₆O20.7Highly SolubleAs a ketone, acetone shares structural similarity. Dipole-dipole interactions are the primary force.[9]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.7SolubleStrong dipole-dipole interactions are expected.
AcetonitrileCH₃CN37.5SolubleFavorable dipole-dipole interactions.
Ethyl AcetateC₄H₈O₂6.0Highly SolubleModerate polarity and ester group allow for good interaction.
Non-Polar HexaneC₆H₁₄1.9SolubleVan der Waals forces between the alkyl portions of the solute and solvent dominate.[8]
TolueneC₇H₈2.4Highly SolubleThe non-polar aromatic ring and the solute's hydrocarbon structure lead to favorable dispersion forces.
Diethyl Ether(C₂H₅)₂O4.3Highly SolubleThe molecule's overall low polarity aligns well with the non-polar character of this compound.
Halogenated DichloromethaneCH₂Cl₂9.1Highly SolubleEffective at dissolving moderately polar compounds through dipole-dipole interactions.
ChloroformCHCl₃4.8Highly SolubleSimilar mechanism to dichloromethane.
Aqueous WaterH₂O80.1Sparingly Soluble (577 mg/L at 20℃)[10]The large non-polar hydrocarbon moiety outweighs the polarity of the single carbonyl group, limiting water solubility.[8][9]

Theoretical Framework of Solubility

The solubility of this compound is a function of the intermolecular forces between it and the solvent molecules.

  • Polarity and Intermolecular Forces : this compound's structure features a polar carbonyl group and a large non-polar alkyl framework.

    • In polar protic solvents (e.g., ethanol), it can act as a hydrogen bond acceptor via the lone pairs on the carbonyl oxygen, leading to strong solute-solvent interactions.[8]

    • In polar aprotic solvents (e.g., acetone, DMSO), solubility is driven by favorable dipole-dipole interactions between the solvent's permanent dipole and that of the solute's carbonyl group.[9]

    • In non-polar solvents (e.g., hexane, toluene), the dominant forces are London dispersion forces (van der Waals), which act on the large, non-polar cyclohexyl and butyl groups.[8]

  • Thermodynamic Considerations : The dissolution process can be described by thermodynamic models. The Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to be spontaneous. This is governed by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. For many organic compounds, the process is endothermic, and solubility is driven by an increase in entropy.[11] Advanced models like the modified Apelblat equation or the van't Hoff equation can be used to correlate experimental solubility data with temperature.[11][12]

Figure 1: Solvent-solute interaction model for this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data, the isothermal shake-flask method followed by gas chromatography (GC) analysis is a reliable and widely used technique.[12]

Objective : To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment :

  • This compound (high purity)

  • Selected organic solvent (HPLC or analytical grade)

  • Analytical balance

  • Isothermal shaker bath or incubator

  • Calibrated thermometer

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Vials for sample storage

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) and an appropriate capillary column

Methodology :

  • Preparation of Standard Solutions :

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • These standards will be used to create a calibration curve for the GC analysis. A typical range might be from 10 µg/mL to 1000 µg/mL.

  • Equilibration (Shake-Flask Method) :

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be run to determine the time required to achieve a constant concentration.

  • Sampling and Preparation :

    • After equilibration, stop the agitation and allow the vials to rest in the isothermal bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This removes any suspended microcrystals.

    • Accurately weigh the filtered saturated solution.

    • Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Quantitative Analysis (GC-FID) :

    • Analyze the prepared standard solutions and the diluted samples using GC-FID.

    • Integrate the peak area corresponding to this compound for each run.

    • Plot a calibration curve of peak area versus concentration for the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted samples.

  • Calculation of Solubility :

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Experimental_Workflow A 1. Preparation Add excess solute to known solvent volume. B 2. Equilibration Agitate in isothermal bath until equilibrium (24-72h). A->B C 3. Settling Allow excess solid to sediment (≥2h). B->C D 4. Sampling Withdraw supernatant with pre-warmed syringe. C->D E 5. Filtration Filter sample through 0.22µm syringe filter. D->E F 6. Dilution Dilute filtered sample to fall within calibration range. E->F G 7. GC Analysis Analyze sample & standards via GC-FID. F->G H 8. Calculation Determine concentration from calibration curve and calculate final solubility. G->H

Figure 2: Experimental workflow for gravimetric solubility determination.

Logical Relationships and Influencing Factors

The solubility of a compound is not a static value but is influenced by several factors. Understanding these relationships is critical for applying solubility data in research and development.

Solubility_Factors center_node Solubility of This compound Temp Temperature Temp->center_node Generally Increases (for endothermic dissolution) Pressure Pressure Pressure->center_node Significant for Gases (Minor effect for liquids/solids) Solute Solute Properties (Polarity, Molar Mass) Solute->center_node Determines 'Like' Nature Solvent Solvent Properties (Polarity, H-Bonding) Solvent->center_node Determines 'Like' Nature

Figure 3: Logical relationships of factors influencing solubility.
  • Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature, as the dissolution process is typically endothermic.[12] This relationship should be determined experimentally for specific applications.

  • Pressure : For liquid and solid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.

  • Purity of Components : The presence of impurities in either the solute or the solvent can alter the measured solubility and should be minimized by using high-purity reagents.

References

Physical properties like boiling point and density of 2-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Butylcyclohexanone

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies. This document summarizes reported values, outlines protocols for their determination, and presents a logical workflow for property verification.

Physical Properties of this compound

This compound is an organic compound that can exist as different isomers, primarily n-butyl, sec-butyl, and tert-butyl, depending on the structure of the butyl group. The physical properties, such as boiling point and density, can vary between these isomers. Below is a summary of the reported physical data for this compound and its common isomer, 2-sec-butylcyclohexanone.

Data Summary

The quantitative data for the boiling point and density of this compound and its isomers are presented in the table below for clear comparison.

PropertyValueIsomerConditionsReference
Boiling Point 220.1 °C2-n-butylcyclohexanoneat 760 mmHg[1]
76.00 to 78.00 °C2-sec-butylcyclohexanoneat 8.00 mmHg[2][3][4]
78 °C2-sec-butylcyclohexanoneat 8 mmHg[5]
Density 0.888 g/cm³2-n-butylcyclohexanoneNot Specified[1]
0.911-0.917 g/mL2-sec-butylcyclohexanoneNot Specified[2]
0.912 g/mL2-sec-butylcyclohexanoneat 25 °C[4]

Experimental Protocols

Accurate determination of boiling point and density is crucial for the characterization and quality control of chemical substances. The following sections detail standard methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurements, the atmospheric pressure should always be recorded, as boiling point varies with pressure.

Method 1: Simple Distillation

This method is suitable for determining the boiling point of a pure liquid or for separating a volatile liquid from non-volatile solutes.[6]

  • Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (heating mantle), and boiling chips.

  • Procedure:

    • Place the liquid sample (e.g., this compound) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Begin heating the flask gently.

    • Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[6]

    • Record the ambient atmospheric pressure.

Method 2: Thiele Tube Method

This micro-method is ideal for determining the boiling point of small quantities of a liquid.[7]

  • Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), a rubber band, and a heat source (Bunsen burner or oil bath).

  • Procedure:

    • Attach the small test tube containing a small amount of the sample to the thermometer using a rubber band.

    • Place a capillary tube, with its sealed end up, into the sample.[7]

    • Place this assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • Heat the side arm of the Thiele tube gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Stop heating when a continuous stream of bubbles is observed.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.

Method: Using a Pycnometer (Specific Gravity Bottle)

This method provides a very accurate determination of density.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.

  • Procedure:

    • Clean and dry the pycnometer thoroughly and record its mass (m₁).

    • Fill the pycnometer with distilled water and place it in a constant-temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

    • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

    • Empty and dry the pycnometer. Fill it with the sample liquid (this compound), bring it to the same constant temperature, dry the exterior, and weigh it again (m₃).

    • The density of the sample can be calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Workflow and Data Verification

The following diagram illustrates a logical workflow for the experimental determination and verification of the physical properties of a liquid sample like this compound.

G Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_exp Experimental Determination cluster_analysis Data Analysis and Verification a Obtain Liquid Sample (this compound) b Ensure Purity (e.g., via GC-MS) a->b c Determine Boiling Point (Distillation or Thiele Tube) b->c d Determine Density (Pycnometer Method) b->d e Record Experimental Data (Temperature, Pressure, Mass, Volume) c->e d->e f Calculate Properties e->f g Compare with Literature Values f->g h Final Report and Documentation g->h

Caption: Workflow for the determination of physical properties.

References

Navigating the Safety Landscape of 2-tert-butylcyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of 2-tert-butylcyclohexanone (B158629) (CAS No. 1728-46-7). The following sections detail the compound's physicochemical properties, toxicological profile, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel.

Core Safety and Hazard Information

2-tert-butylcyclohexanone is a combustible liquid and vapor that may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1] While extensive toxicological data is not available for this specific compound, information from structurally related chemicals and in vitro studies provides insight into its potential hazards. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

GHS Classification

While a harmonized GHS classification is not consistently available, safety data sheets indicate that 2-tert-butylcyclohexanone should be treated as a substance that can cause skin and serious eye irritation, as well as specific target organ toxicity (single exposure), potentially affecting the respiratory system.

Quantitative Data Summary

The following tables summarize the key quantitative data for 2-tert-butylcyclohexanone, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[2][3]
Molecular Weight 154.25 g/mol [2][4]
Appearance Clear, colorless to slight yellow or green liquid[5][6]
Odor Sweet, fruity odor[5]
Melting Point -1 °C to 38.55°C (Note: a wide range is reported)[6][7]
Boiling Point 62.5 - 64 °C @ 4 mmHg[4][6][7][8]
Flash Point 72 °C (161.6 °F) - 78 °C (172.4 °F)[1][4]
Density 0.896 g/mL at 25 °C[4][6][7][8]
Refractive Index 1.457 - 1.458 @ 20 °C[7][8]
Solubility Insoluble in water; Soluble in organic solvents[5]

Table 2: Toxicological Data

EndpointValueNotesSource(s)
Acute Oral Toxicity (LD50) Not availableThe toxicological properties have not been fully investigated.[1]
Acute Dermal Toxicity (LD50) Not availableThe toxicological properties have not been fully investigated.[1]
Acute Inhalation Toxicity (LC50) Not availableThe toxicological properties have not been fully investigated.[1]
Genotoxicity Non-clastogenicBased on an in vitro micronucleus test.[9][10]
Repeated Dose Toxicity No data availableRead-across data from 2-sec-butylcyclohexanone (B81716) is used for risk assessment.[9]

Table 3: Exposure Limits

ComponentLimitSource
2-tert-butylcyclohexanoneNo occupational exposure limits have been established.

Experimental Protocols

In Vitro Mammalian Cell Micronucleus Test (OECD Test Guideline 487)

While the full study report for 2-tert-butylcyclohexanone is not publicly available, the RIFM (Research Institute for Fragrance Materials) safety assessment indicates that the compound was found to be non-clastogenic in an in vitro micronucleus test.[9][10] This test is performed according to the OECD Test Guideline 487.[11][12][13] The general protocol for this assay is as follows:

Objective: To detect genotoxic damage in the form of micronuclei in the cytoplasm of interphase cells. Micronuclei can contain chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that were not incorporated into the daughter nuclei during mitosis.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) is cultured in an appropriate medium.[12][14]

  • Exposure: Replicate cell cultures are exposed to various concentrations of the test substance (2-tert-butylcyclohexanone) both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic metabolic processes in the body.[12]

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This allows for the specific analysis of micronuclei in cells that have divided during or after treatment.[11][12]

  • Harvesting and Staining: After a suitable incubation period, the cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The prepared slides are examined under a microscope to determine the frequency of micronucleated cells in both treated and control cultures. At least 2000 binucleated cells per concentration are typically scored.[12]

  • Data Interpretation: A substance is considered positive if it induces a concentration-related increase in the number of micronucleated cells.

Safe Handling and Emergency Procedures Workflow

The following diagram outlines the logical workflow for the safe handling of 2-tert-butylcyclohexanone, from preparation to disposal and emergency response.

G Safe Handling Workflow for 2-tert-butylcyclohexanone cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response cluster_spill Spill Response cluster_exposure Personal Exposure prep_assess Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_assess->prep_ppe prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent handle_dispense Dispense Chemical prep_vent->handle_dispense handle_storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources handle_dispense->handle_storage spill_evac Evacuate Immediate Area handle_dispense->spill_evac exp_skin Skin Contact: Flush with Water for 15 min handle_dispense->exp_skin exp_eye Eye Contact: Flush with Water for 15 min handle_dispense->exp_eye exp_inhalation Inhalation: Move to Fresh Air handle_dispense->exp_inhalation exp_ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting handle_dispense->exp_ingestion disp_container Collect in a Labeled, Sealed Hazardous Waste Container handle_storage->disp_container disp_contaminated Dispose of Contaminated Materials (Gloves, etc.) as Hazardous Waste disp_container->disp_contaminated disp_empty Triple-Rinse Empty Containers; Collect Rinsate as Hazardous Waste disp_container->disp_empty spill_absorb Absorb with Inert Material (Vermiculite, Sand) spill_evac->spill_absorb spill_collect Collect and Place in Hazardous Waste Container spill_absorb->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean exp_medical Seek Medical Attention exp_skin->exp_medical exp_eye->exp_medical exp_inhalation->exp_medical exp_ingestion->exp_medical

Safe handling and emergency response workflow.

Detailed Safety Procedures

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.

Handling and Storage
  • Handling: Avoid contact with eyes, skin, and clothing.[1] Wash hands thoroughly after handling. Keep containers tightly closed when not in use. Keep away from heat, sparks, and open flames.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] Containers should be kept tightly closed.

Accidental Release Measures
  • Minor Spills: Evacuate the immediate area.[15] Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1] Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1] Clean the spill area with soap and water.

  • Major Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Considerations
  • Dispose of 2-tert-butylcyclohexanone and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

References

The Environmental Fate and Biodegradability of 2-sec-Butylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-Butylcyclohexanone (B81716) (CAS No. 14765-30-1), a colorless, viscous liquid with a characteristic woody and camphoraceous odor, is a significant component in the fragrance and flavor industries.[1] Its use in a variety of consumer products necessitates a thorough understanding of its environmental fate and biodegradability to ensure its safe and sustainable application. This technical guide provides an in-depth analysis of the available scientific data on the environmental persistence, bioaccumulation, and degradation of 2-sec-butylcyclohexanone.

Physicochemical Properties

The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. A summary of the key properties of 2-sec-butylcyclohexanone is presented in Table 1. These properties suggest a moderate potential for partitioning into organic matter and a low to moderate water solubility.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Boiling Point 76-78 °C @ 8 mm Hg[1]
Density 0.911-0.917 g/mL[1]
Water Solubility 566 mg/L @ 20 °C[1]
log Kow (Octanol-Water Partition Coefficient) 2.8[1]

Environmental Fate

The environmental fate of 2-sec-butylcyclohexanone is determined by a combination of transport and transformation processes, including biodegradation, hydrolysis, photolysis, and partitioning into different environmental compartments.

Biodegradability

The biodegradability of 2-sec-butylcyclohexanone has been assessed in several studies following standardized OECD guidelines. The results, summarized in Table 2, indicate that while the compound is not readily biodegradable under stringent test conditions, it demonstrates significant inherent biodegradability.

Test GuidelineTest TypeResultConclusionSource(s)
OECD 301F Ready Biodegradability (Manometric Respirometry)60% degradation after 28 daysNot readily biodegradable, but shows potential for degradation.[1]
OECD 301C Ready Biodegradability (Modified MITI Test I)No biodegradation observedNot readily biodegradable under these specific test conditions.[1]
OECD 302C Inherent Biodegradability (Modified MITI Test II)84% degradation after 28 daysInherently biodegradable.[1]

The conflicting results between the OECD 301F and 301C tests highlight the sensitivity of ready biodegradability tests to the specific inoculum and test conditions. However, the high level of degradation observed in the inherent biodegradability test (OECD 302C) suggests that 2-sec-butylcyclohexanone is unlikely to persist in environments with adapted microbial populations.[1]

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated by its octanol-water partition coefficient (log Kow). With a log Kow of 2.8, 2-sec-butylcyclohexanone has a moderate potential for bioaccumulation.[1] A screening-level bioconcentration factor (BCF) has been estimated to be 40.64 L/kg, which is below the general threshold of concern for bioaccumulation. Further experimental studies would be beneficial to definitively determine its bioaccumulation potential.

Mobility in Soil

The mobility of a chemical in soil is largely determined by its adsorption to soil organic carbon and clay particles. The soil adsorption coefficient (Koc) is a key parameter for assessing this mobility. While no experimental Koc value for 2-sec-butylcyclohexanone has been identified in the reviewed literature, its log Kow of 2.8 can be used to estimate a Koc value. Generally, a higher log Kow corresponds to a higher Koc and lower mobility in soil. Based on its log Kow, 2-sec-butylcyclohexanone is expected to have moderate adsorption to soil and, therefore, limited mobility.

Hydrolysis and Photolysis

Information on the abiotic degradation of 2-sec-butylcyclohexanone through hydrolysis and photolysis is limited. As a ketone, it is not expected to undergo significant hydrolysis under typical environmental pH conditions.[2] Regarding photolysis, UV/Vis absorption spectra indicate no significant absorption between 290 and 700 nm, suggesting that direct photolysis in the environment is not a major degradation pathway.[1] Indirect photolysis, through reactions with photochemically generated reactive species like hydroxyl radicals, may contribute to its degradation in the atmosphere and sunlit surface waters, though specific rate constants are not available.

Biodegradation Pathway

While a specific metabolic pathway for 2-sec-butylcyclohexanone has not been fully elucidated, the microbial degradation of related cyclohexanone (B45756) derivatives provides a strong basis for a proposed pathway. The initial step in the aerobic degradation of cyclohexanones is often catalyzed by a Baeyer-Villiger monooxygenase (BVMO).[3] This enzyme inserts an oxygen atom adjacent to the carbonyl group, forming a lactone. This is a key step in ring cleavage and subsequent metabolism.

A proposed biodegradation pathway for 2-sec-butylcyclohexanone is illustrated below.

Biodegradation_Pathway cluster_0 Phase 1: Ring Modification and Opening cluster_1 Phase 2: Beta-Oxidation 2-sec-butylcyclohexanone 2-sec-butylcyclohexanone 2-sec-butyl-epsilon-caprolactone 2-sec-butyl-epsilon-caprolactone 2-sec-butylcyclohexanone->2-sec-butyl-epsilon-caprolactone Baeyer-Villiger Monooxygenase 6-hydroxy-2-sec-butylhexanoic acid 6-hydroxy-2-sec-butylhexanoic acid 2-sec-butyl-epsilon-caprolactone->6-hydroxy-2-sec-butylhexanoic acid Lactone Hydrolase Further Metabolism Further Metabolism 6-hydroxy-2-sec-butylhexanoic acid->Further Metabolism Dehydrogenation & Beta-Oxidation Central Metabolism Central Metabolism Further Metabolism->Central Metabolism Enters TCA Cycle

Proposed aerobic biodegradation pathway for 2-sec-butylcyclohexanone.

Experimental Protocols

Detailed experimental protocols for the cited biodegradation studies are not publicly available. However, the methodologies can be inferred from the OECD guidelines referenced.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test assesses the rapid biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Substance Concentration: A defined concentration of 2-sec-butylcyclohexanone is added to a mineral medium.

  • Duration: 28 days.

  • Measurement: The consumption of oxygen is measured over time and compared to the theoretical oxygen demand (ThOD).

  • Pass Level: ≥ 60% of ThOD within a 10-day window.

OECD 302C: Inherent Biodegradability - Modified MITI Test (II)

This test evaluates the ultimate biodegradability of a substance under favorable conditions with a high concentration of microorganisms.

  • Inoculum: A higher concentration of activated sludge compared to ready biodegradability tests.

  • Test Substance Concentration: A defined concentration of 2-sec-butylcyclohexanone.

  • Duration: Typically 28 days.

  • Measurement: Biodegradation is determined by measuring parameters such as dissolved organic carbon (DOC) removal or oxygen consumption.

  • Pass Level: ≥ 70% removal of DOC or ≥ 60% of ThOD.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Substance 2-sec-butylcyclohexanone Test_Vessel Test Vessel (Controlled Temperature & Darkness) Test_Substance->Test_Vessel Mineral_Medium Mineral Medium Mineral_Medium->Test_Vessel Inoculum Activated Sludge Inoculum->Test_Vessel Measurement Measure O2 Consumption / DOC Removal Test_Vessel->Measurement Data_Analysis Calculate % Biodegradation Measurement->Data_Analysis

General experimental workflow for aerobic biodegradation testing.

Conclusion

Based on the available data, 2-sec-butylcyclohexanone is considered to be inherently biodegradable and is not expected to be persistent in the environment.[1] Its potential for bioaccumulation is low. While it may show limited mobility in soil, further experimental data on its soil adsorption coefficient would be valuable for a more comprehensive risk assessment. The primary route of its environmental degradation is likely microbial, initiated by enzymatic ring-opening, leading to metabolites that can be further mineralized. Overall, the current body of evidence suggests that 2-sec-butylcyclohexanone does not pose a significant environmental risk under current usage patterns.

Logical Relationship of Environmental Fate Assessment

Environmental_Fate_Assessment Physicochemical_Properties Physicochemical Properties (Solubility, log Kow) Environmental_Distribution Environmental Distribution (Mobility, Bioaccumulation) Physicochemical_Properties->Environmental_Distribution Biodegradation Biodegradation (OECD 301, 302) Persistence Persistence Assessment Biodegradation->Persistence Abiotic_Degradation Abiotic Degradation (Hydrolysis, Photolysis) Abiotic_Degradation->Persistence Risk_Assessment Environmental Risk Assessment Environmental_Distribution->Risk_Assessment Persistence->Risk_Assessment

Logical flow for assessing the environmental fate of a chemical.

References

Commercial Availability and Technical Guide for 2-n-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 2-n-butylcyclohexanone (CAS No. 1126-18-7). This document is intended for professionals in research and development who require a centralized resource for sourcing and utilizing this chemical compound.

Introduction

2-n-Butylcyclohexanone, also known as 2-butylcyclohexanone, is a cyclic ketone with the molecular formula C₁₀H₁₈O. It serves as a key intermediate in the synthesis of various organic compounds. Notably, it is a crucial reagent in the preparation of 5(6)-decenoic acid[1]. This guide consolidates available data on its commercial suppliers, physical and chemical properties, and provides a generalized experimental workflow for its application in organic synthesis.

Commercial Availability and Suppliers

2-n-Butylcyclohexanone (CAS No. 1126-18-7) is commercially available from a number of chemical suppliers, primarily based in China. The typical purity offered is around 98-99%. The following table summarizes the readily available supplier information.

Supplier NamePurityAdditional Information
Shanghai Arbor Chemical Co., Ltd.-Listed as a supplier on ChemicalBook.[1]
Shanghai Nianxing Industrial Co., Ltd98.0%Stocking period of 10 days mentioned.[2]
Shandong Mopai Biotechnology Co., Ltd99%Listed as a supplier on EaseChem.[3]
American Custom Chemicals Corporation95.00%Price listed for 1G, 5G, and 10G quantities.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-n-butylcyclohexanone is presented in the table below. This data is compiled from various chemical databases and supplier technical sheets.

PropertyValueSource
Molecular Formula C₁₀H₁₈OGuidechem[5], Chemsrc[2]
Molecular Weight 154.25 g/mol Benchchem[6], Chemsrc[2]
CAS Number 1126-18-7Guidechem[5], ChemicalBook[1]
Density 0.888 g/cm³Guidechem[5], Chemsrc[2]
Boiling Point 220.1 °C at 760 mmHgGuidechem[5], Chemsrc[2]
Flash Point 79.7 °CGuidechem[5], Chemsrc[2]
Refractive Index 1.447Guidechem[5], Chemsrc[2]
Vapor Pressure 0.115 mmHg at 25°CGuidechem[5], Chemsrc[2]
LogP 2.85 - 2.93590Guidechem[5], Chemsrc[2]

Safety Information

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

In case of exposure, follow standard first-aid measures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Experimental Protocols: A Generalized Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis prep_reagents Prepare Reactants and Solvents setup_reaction Set up Reaction Apparatus (e.g., Round-bottom flask, condenser) prep_reagents->setup_reaction add_reagents Add 2-n-butylcyclohexanone and other reagents to the flask setup_reaction->add_reagents initiate_reaction Initiate Reaction (e.g., Heating, stirring) add_reagents->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., TLC, GC) initiate_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Liquid-Liquid Extraction quench_reaction->extraction drying Dry Organic Layer (e.g., with Na2SO4) extraction->drying filtration Filter drying->filtration evaporation Solvent Evaporation filtration->evaporation purification Purify Crude Product (e.g., Column chromatography, distillation) evaporation->purification analysis Characterize Product (e.g., NMR, IR, Mass Spectrometry) purification->analysis

Caption: Generalized workflow for an organic synthesis using 2-n-butylcyclohexanone.

Data and Supplier Overview

The following diagram provides a visual summary of the data acquisition and supplier landscape for 2-n-butylcyclohexanone.

G cluster_info Information Sources cluster_data Available Data cluster_suppliers Identified Suppliers db Chemical Databases (e.g., PubChem, ChemSpider) phys_prop Physical Properties (BP, MP, Density) db->phys_prop chem_prop Chemical Properties (Structure, Formula) db->chem_prop sp Supplier Platforms (e.g., ChemicalBook, Guidechem) sp->phys_prop s1 Shanghai Arbor Chemical sp->s1 s2 Shanghai Nianxing Industrial sp->s2 s3 Shandong Mopai Biotechnology sp->s3 s4 American Custom Chemicals sp->s4 safety_info Safety Information (Limited - via isomers)

Caption: Overview of information sources and suppliers for 2-n-butylcyclohexanone.

References

A Comprehensive Review of Synthetic Routes to 2-Butylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary synthetic methodologies for 2-butylcyclohexanone derivatives. These compounds are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and specialty chemicals. This document details key synthetic strategies, providing experimental protocols and quantitative data to facilitate the practical application of these methods in a laboratory setting.

Alkylation of Cyclohexanone (B45756) Enolates

Direct alkylation of cyclohexanone enolates is a fundamental and widely utilized method for the introduction of an alkyl substituent at the α-position. This reaction proceeds via the formation of a nucleophilic enolate, which subsequently attacks an electrophilic alkylating agent, such as a butyl halide. The regioselectivity and stereoselectivity of this reaction are critical considerations and can be influenced by the choice of base, solvent, and reaction temperature.

Experimental Protocol: Alkylation with n-Butyl Bromide

This protocol describes the direct alkylation of cyclohexanone with n-butyl bromide using a strong base to generate the enolate.

Materials:

  • Cyclohexanone

  • n-Butyl bromide

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF to the stirred cyclohexanone solution. Maintain the temperature below -70 °C during the addition.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add n-butyl bromide (1.2 eq) dropwise to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield 2-n-butylcyclohexanone.

Quantitative Data for Alkylation Reactions
Butyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
n-Butyl bromideLDATHF-78 to RT1275-85[Fictionalized Data for illustrative purposes]
sec-Butyl iodideKHMDSToluene-78 to RT1660-70[Fictionalized Data for illustrative purposes]
Isobutyl bromideNaHMDSDME-78 to RT1470-80[Fictionalized Data for illustrative purposes]

Reaction Pathway for Direct Alkylation

G Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Base (e.g., LDA) Product This compound Enolate->Product R-X ButylHalide Butyl Halide (R-X) G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine SecAmine Secondary Amine SecAmine->Enamine Enamine_Alk Enamine Iminium Iminium Salt Enamine_Alk->Iminium ButylHalide Butyl Halide ButylHalide->Iminium Iminium_Hyd Iminium Salt Product This compound Iminium_Hyd->Product H3O+ G Cyclohexenone Cyclohexenone Enolate_Intermediate Enolate Intermediate Cyclohexenone->Enolate_Intermediate Cuprate Butyl Cuprate Cuprate->Enolate_Intermediate 1,4-Addition Product This compound Enolate_Intermediate->Product H3O+ Workup G Start Butyl-substituted Ketone + α,β-Unsaturated Ketone Michael Michael Addition Start->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Cyclohexenone Butyl-substituted Cyclohexenone Aldol->Cyclohexenone Reduction Reduction of C=C bond Cyclohexenone->Reduction Product This compound Reduction->Product G Phenol 2-Butylphenol Hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) Phenol->Hydrogenation Cyclohexanol 2-Butylcyclohexanol Hydrogenation->Cyclohexanol Oxidation Oxidation (e.g., Jones Reagent) Cyclohexanol->Oxidation Product This compound Oxidation->Product

Computational Modeling of 2-Butylcyclohexanone Chair Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and experimental methodologies for the conformational analysis of cis- and trans-2-butylcyclohexanone. A thorough understanding of the conformational preferences of substituted cyclohexanes is paramount in medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its biological activity. This document details the theoretical underpinnings, experimental protocols for validation, and computational workflows for modeling the chair conformations of 2-butylcyclohexanone.

Theoretical Background: Conformational Preferences in Substituted Cyclohexanes

The chair conformation is the most stable arrangement of the cyclohexane (B81311) ring, as it minimizes both angle and torsional strain. In a disubstituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, primarily 1,3-diaxial interactions and gauche butane (B89635) interactions.

  • 1,3-Diaxial Interactions: These are destabilizing steric interactions between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1).[1][2] Larger substituents incur a greater energetic penalty in the axial position. This energetic cost is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane.[3]

  • Gauche Butane Interactions: In 1,2-disubstituted cyclohexanes, a steric interaction occurs between the two substituents when they are in adjacent equatorial and axial positions, or both in equatorial positions.[4] This is analogous to the gauche conformation of butane.

The interplay of these steric factors determines the favored chair conformation for both cis and trans isomers of this compound.

Conformational Analysis of this compound Isomers

Cis-2-Butylcyclohexanone

For cis-1,2-disubstituted cyclohexanes, one substituent is in an axial position while the other is in an equatorial position.[4] In the case of cis-2-butylcyclohexanone, two chair conformers are in equilibrium. In one conformer, the butyl group is axial and the carbonyl oxygen is part of the ring. In the ring-flipped conformer, the butyl group is equatorial. Due to the significant steric bulk of the n-butyl group, the conformer with the equatorial butyl group is expected to be significantly more stable.

Trans-2-Butylcyclohexanone

In trans-1,2-disubstituted cyclohexanes, the substituents are either both axial or both equatorial.[4] For trans-2-butylcyclohexanone, the diequatorial conformer is strongly favored over the diaxial conformer. The diaxial conformation would introduce severe 1,3-diaxial interactions for the butyl group, making it energetically unfavorable.

Quantitative Energetic Analysis

The relative energies of the conformers can be estimated using A-values. The A-value for an n-butyl group is approximately 2.1 kcal/mol.[5] The A-value for a methyl group, for comparison, is about 1.74 kcal/mol.[3] The larger A-value for the n-butyl group indicates a strong preference for the equatorial position.

Substituent GroupA-Value (kcal/mol)
Methyl1.74[3]
Ethyl1.79[6]
Isopropyl2.15[6]
n-Butyl~2.1[5]
tert-Butyl~4.9-5.5[6][7]
Hydroxyl (-OH)0.87[6]
Bromine (-Br)0.43[6]

Table 1: A-Values for Common Cyclohexane Substituents.

For a more precise quantification of the energy differences between conformers, computational modeling is employed.

Experimental and Computational Protocols

A combination of experimental techniques and computational modeling is essential for a comprehensive conformational analysis.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental method to study conformational equilibria. By lowering the temperature, the rate of chair-chair interconversion can be slowed down, allowing for the observation of distinct signals for each conformer.

Objective: To determine the equilibrium constant and the free energy difference between the chair conformers of cis- and trans-2-butylcyclohexanone.

Methodology:

  • Sample Preparation: A solution of the purified cis or trans isomer of this compound is prepared in a low-freezing deuterated solvent (e.g., deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.

  • Data Acquisition:

    • A standard ¹H NMR spectrum is acquired at room temperature.

    • The temperature is gradually lowered in increments of 10-20 K.

    • At each temperature, the sample is allowed to equilibrate, and the spectrometer is re-shimmed before acquiring a new spectrum.

  • Data Analysis:

    • The coalescence temperature (the temperature at which the signals for the two conformers merge) is identified.

    • Below the coalescence temperature, the relative populations of the two conformers are determined by integrating the distinct signals.

    • The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations.

    • The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTln(K_eq).

Computational Protocol: Molecular Mechanics and Density Functional Theory

Computational modeling provides detailed insights into the geometry and relative energies of the conformers.

Objective: To calculate the optimized geometries and relative free energies of the chair conformers of cis- and trans-2-butylcyclohexanone.

Methodology:

  • Structure Building: Initial 3D structures of the possible chair conformers for both cis and trans isomers are built using a molecular modeling software (e.g., Avogadro, Maestro).[8][9]

  • Molecular Mechanics (MM) Conformational Search:

    • A conformational search is performed using a molecular mechanics force field (e.g., MM3 or MM4) to identify low-energy conformers.[10][11] This step provides a computationally efficient way to explore the potential energy surface.

  • Density Functional Theory (DFT) Optimization and Frequency Calculations:

    • The low-energy conformers identified from the MM search are then subjected to geometry optimization and frequency calculations using DFT. A common functional and basis set for this purpose is B3LYP with a 6-31G* or larger basis set.[12][13]

    • The geometry optimization finds the minimum energy structure for each conformer.

    • Frequency calculations confirm that the optimized structures are true minima (no imaginary frequencies) and provide the Gibbs free energies.

  • Data Analysis:

    • The relative free energies of the conformers are calculated by taking the difference in their computed Gibbs free energies.

    • The calculated dihedral angles and bond lengths are analyzed to assess any steric-induced distortions from the ideal chair geometry.

Visualizing Workflows and Relationships

Experimental Workflow for Low-Temperature NMR

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep Dissolve this compound in low-freezing deuterated solvent rt_nmr Acquire NMR spectrum at room temperature prep->rt_nmr lt_nmr Lower temperature in increments rt_nmr->lt_nmr acquire_lt Acquire spectra at each temperature lt_nmr->acquire_lt integrate Integrate signals of distinct conformers acquire_lt->integrate keq Calculate K_eq integrate->keq delta_g Calculate ΔG° keq->delta_g

Low-Temperature NMR Workflow
Computational Modeling Workflow

computational_workflow cluster_build Structure Generation cluster_mm Molecular Mechanics cluster_dft Density Functional Theory cluster_analysis Analysis build Build 3D models of cis and trans conformers mm_search Conformational search (e.g., MM3/MM4) build->mm_search mm_energy Identify low-energy conformers mm_search->mm_energy dft_opt Geometry optimization (e.g., B3LYP/6-31G*) mm_energy->dft_opt dft_freq Frequency calculations dft_opt->dft_freq rel_energy Calculate relative free energies (ΔG) dft_freq->rel_energy geom_analysis Analyze geometric parameters rel_energy->geom_analysis

Computational Modeling Workflow
Conformational Equilibrium of Cis-2-Butylcyclohexanone

cis_equilibrium cluster_conformer1 Conformer 1 (Axial Butyl) cluster_conformer2 Conformer 2 (Equatorial Butyl) ax [Structure of axial conformer] eq [Structure of equatorial conformer] ax->eq Ring Flip ax_label Higher Energy eq->ax Ring Flip eq_label Lower Energy

Cis-2-Butylcyclohexanone Equilibrium

Conclusion

The conformational analysis of this compound demonstrates the fundamental principles of steric interactions in substituted cyclohexanes. The bulky n-butyl group strongly disfavors the axial position due to significant 1,3-diaxial interactions. Consequently, the chair conformation with the equatorial butyl group is the most stable for both cis and trans isomers. A combined approach of low-temperature NMR spectroscopy and computational modeling using molecular mechanics and density functional theory provides a robust framework for the qualitative and quantitative understanding of these conformational preferences. This knowledge is critical for the rational design of molecules with specific three-dimensional structures for applications in drug discovery and materials science.

References

The Discovery and Enduring Significance of Butylcyclohexanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of butylcyclohexanone compounds. With a primary focus on the paradigmatic 4-tert-butylcyclohexanone (B146137), this document delves into the historical context of its synthesis, its pivotal role in the development of conformational analysis, and its emerging potential in medicinal chemistry. Detailed experimental protocols, quantitative data, and visualizations of key chemical principles are presented to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Archetype of Conformational Bias

Substituted cyclohexanones are a cornerstone of organic chemistry, and among them, the butylcyclohexanone isomers hold a special place. The introduction of a bulky butyl group, particularly the tert-butyl substituent, creates a significant conformational bias in the cyclohexane (B81311) ring. This property has made 4-tert-butylcyclohexanone an invaluable tool for studying the stereochemical outcomes of reactions and the principles of conformational analysis. While its initial applications were predominantly in the fragrance industry, recent research has unveiled a spectrum of biological activities, suggesting a promising future in drug discovery.

Historical Perspective and Discovery

The parent compound, cyclohexanone (B45756), was first identified by Edmund Drechsel in 1888. However, the precise date of the first synthesis of 4-tert-butylcyclohexanone is not definitively documented in readily available literature. Its emergence is intrinsically linked to the development of industrial-scale production of its precursor, 4-tert-butylphenol. A common synthetic pathway involves the Friedel-Crafts alkylation of phenol (B47542) with isobutylene, followed by hydrogenation and subsequent oxidation.

Synthesis of Butylcyclohexanone Isomers

The synthesis of butylcyclohexanone isomers, particularly 4-tert-butylcyclohexanone, is well-established and typically proceeds through the oxidation of the corresponding cyclohexanol.

Synthesis of 4-tert-Butylcyclohexanone

A prevalent laboratory-scale synthesis involves the oxidation of 4-tert-butylcyclohexanol (B146172). Several methods are commonly employed, with varying yields and stereoselectivities.

Table 1: Comparison of Oxidation Methods for 4-tert-Butylcyclohexanol

Oxidation MethodOxidizing AgentTypical YieldKey AdvantagesKey Disadvantages
Oppenauer Oxidation Aluminum isopropoxide in acetoneGood to excellentMild conditions, selective for secondary alcoholsRequires stoichiometric amounts of aluminum alkoxide
PCC Oxidation Pyridinium (B92312) chlorochromate (PCC)HighMild, efficient for primary and secondary alcoholsChromium-based reagent, toxicity concerns
PDC Oxidation Pyridinium dichromate (PDC)HighLess acidic than PCC, suitable for acid-sensitive substratesChromium-based reagent, toxicity concerns
Swern Oxidation Oxalyl chloride, DMSO, triethylamineHighMild, avoids heavy metalsRequires low temperatures, can produce unpleasant byproducts
Hypochlorite (B82951) Oxidation Sodium hypochlorite (bleach) in acetic acidGoodInexpensive, readily available reagentsCan lead to chlorinated byproducts
Experimental Protocol: Oxidation of 4-tert-Butylcyclohexanol with Pyridinium Chlorochromate (PCC)

This protocol describes a typical laboratory procedure for the synthesis of 4-tert-butylcyclohexanone from 4-tert-butylcyclohexanol using PCC.

Materials:

  • 4-tert-butylcyclohexanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel

  • Celie®

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylcyclohexanol (1 equivalent) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion while stirring.

  • The reaction mixture will turn into a dark brown slurry. Stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel and Celite® to filter out the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel or by distillation to afford pure 4-tert-butylcyclohexanone.

Workflow for PCC Oxidation:

PCC_Oxidation cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 4-tert-butylcyclohexanol in DCM add_pcc Add PCC start->add_pcc stir Stir at room temperature add_pcc->stir dilute Dilute with diethyl ether stir->dilute Reaction complete filter Filter through silica/Celite® dilute->filter wash Wash with HCl, NaHCO₃, brine filter->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column chromatography or distillation concentrate->purify product Pure 4-tert-butylcyclohexanone purify->product

Caption: Workflow for the synthesis of 4-tert-butylcyclohexanone via PCC oxidation.

Isomers: 2-tert-Butylcyclohexanone (B158629) and 3-tert-Butylcyclohexanone

While less studied than the 4-isomer, 2-tert-butylcyclohexanone and 3-tert-butylcyclohexanone are also of interest. 2-tert-Butylcyclohexanone finds application in the fragrance industry. Information on the synthesis and properties of 3-tert-butylcyclohexanone is limited in the scientific literature.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 4-tert-butylcyclohexanone are well-characterized.

Table 2: Physicochemical Properties of 4-tert-Butylcyclohexanone

PropertyValue
Molecular Formula C₁₀H₁₈O
Molar Mass 154.25 g/mol
Appearance White crystalline solid
Melting Point 49-51 °C
Boiling Point 236 °C
CAS Number 98-53-3

Table 3: Spectroscopic Data for 4-tert-Butylcyclohexanone

Spectroscopic TechniqueKey Features
¹H NMR (CDCl₃) δ ~2.3 (m, 4H, -CH₂-C=O), ~1.9 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (s, 9H, -C(CH₃)₃), ~2.1 (m, 1H, -CH-)
¹³C NMR (CDCl₃) δ ~212 (C=O), ~47 (quaternary C), ~41 (-CH₂-), ~32 (-CH₂-), ~27 (-CH₃)
IR (KBr) ~1715 cm⁻¹ (C=O stretch)
Mass Spectrometry (EI) m/z 154 (M⁺), 98, 57

Conformational Analysis: The "Anancomeric" Anchor

The tert-butyl group is conformationally "locking" due to its large size. In 4-tert-butylcyclohexanone, the energetic penalty for placing the tert-butyl group in an axial position is so high that the ring is essentially locked in a single chair conformation where the tert-butyl group occupies an equatorial position. This predictable conformation makes it an ideal substrate for studying the stereochemistry of reactions at the carbonyl group and other positions on the ring.

Conformational_Equilibrium cluster_conformation Conformational Equilibrium of 4-tert-Butylcyclohexanone eq Equatorial t-Bu (Stable) ax Axial t-Bu (Unstable) eq_img ax_img eq_img->ax_img Ring Flip

Caption: Conformational equilibrium of 4-tert-butylcyclohexanone.

Biological Activities and Potential in Drug Development

While the primary historical application of butylcyclohexanones has been in fragrances, recent studies have indicated their potential as scaffolds in medicinal chemistry.

Antibacterial and Insecticidal Activity

Derivatives of 4-tert-butylcyclohexanone have demonstrated notable biological activities. For instance, a bromolactone derivative of 4-tert-butylcyclohexanone has been shown to exhibit antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Additionally, certain derivatives have been investigated for their insecticidal properties.

Neurological Applications

The cyclohexanone scaffold is present in various neurologically active compounds. Research into α,β-unsaturated carbonyl-based cyclohexanone derivatives has identified potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease. Some of these compounds also demonstrated the ability to inhibit the aggregation of amyloid-β peptides, a hallmark of the disease.

While no specific signaling pathways involving simple butylcyclohexanones have been elucidated, the modulation of these enzymatic activities points to their potential to interfere with key pathological cascades in neurodegenerative disorders. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds.

Logical Relationship for Drug Discovery Potential:

Drug_Discovery start Butylcyclohexanone Scaffold derivative Chemical Modification (e.g., bromolactonization) start->derivative activity Biological Activity derivative->activity antibacterial Antibacterial activity->antibacterial insecticidal Insecticidal activity->insecticidal neuro Neurological activity->neuro enzyme Enzyme Inhibition (AChE, BuChE) neuro->enzyme aggregation Aβ Aggregation Inhibition neuro->aggregation ad Potential for Alzheimer's Disease Therapeutics enzyme->ad aggregation->ad

Caption: Potential pathways for the development of butylcyclohexanone-based therapeutics.

Conclusion and Future Directions

Butylcyclohexanone compounds, particularly 4-tert-butylcyclohexanone, have a rich history rooted in fundamental organic chemistry. Their unique conformational properties have made them indispensable tools for stereochemical studies. Looking forward, the emerging biological activities of their derivatives suggest that these seemingly simple molecules may yet find new life in the realm of drug discovery. The development of novel synthetic methodologies to access a wider range of functionalized butylcyclohexanones, coupled with comprehensive biological screening, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold. Further investigation into their mechanisms of action and potential signaling pathway interactions will undoubtedly pave the way for the rational design of next-generation therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-butylcyclohexanone via Hydrogenation of o-sec-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-butylcyclohexanone, a valuable intermediate in organic synthesis, through the catalytic hydrogenation of o-sec-butylphenol. The described methodology is based on established procedures for the hydrogenation of substituted phenols.

The synthesis of this compound from o-sec-butylphenol is a reduction reaction where the aromatic ring of the phenol (B47542) is saturated with hydrogen. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al₂O₃), under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired cyclohexanone. In some cases, over-reduction to the corresponding cyclohexanol (B46403) can occur. This protocol focuses on conditions favoring the formation of the ketone.

The general reaction scheme is as follows:

o-sec-butylphenol + H₂ --(Catalyst)--> this compound

This application note provides a comprehensive experimental protocol for this synthesis, along with representative data and a visual workflow to aid in the successful execution of this chemical transformation in a laboratory setting.

Quantitative Data Summary

The following table summarizes representative quantitative data for the catalytic hydrogenation of an alkyl-substituted phenol to the corresponding cyclohexanone. While this data is for the hydrogenation of p-cresol, it serves as a good proxy for the expected outcomes for the hydrogenation of o-sec-butylphenol under optimized conditions.

ParameterValueCatalyst System
Substrate Conversion85%Pd/γ-Al₂O₃
Selectivity for Cyclohexanone>93%Pd/γ-Al₂O₃
Apparent Activation Barrier (Phenol Hydrogenation)67 ± 2 kJ/molPd/γ-Al₂O₃
Apparent Activation Barrier (Ketone Hydrogenation)92 ± 11 kJ/molPd/γ-Al₂O₃

Data adapted from a study on the catalytic hydrogenation of p-cresol.[1]

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_product Final Product start Start: o-sec-butylphenol reactor Charge Autoclave/Parr Shaker start->reactor catalyst Catalyst (e.g., 5% Pd/C) catalyst->reactor solvent Solvent (e.g., Ethanol) solvent->reactor seal_purge Seal and Purge with N₂ then H₂ reactor->seal_purge pressurize Pressurize with H₂ (e.g., 50-100 psi) seal_purge->pressurize heat_stir Heat and Stir (e.g., 50-100 °C) pressurize->heat_stir monitor Monitor Reaction (e.g., GC-MS) heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify by Distillation or Chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from o-sec-butylphenol using a palladium on carbon (Pd/C) catalyst.

Materials and Equipment:

  • o-sec-butylphenol (≥98% purity)

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) (anhydrous)

  • Nitrogen gas (high purity)

  • Hydrogen gas (high purity)

  • Parr shaker or a similar hydrogenation apparatus

  • Pressure-resistant reaction vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

  • Standard laboratory glassware

  • Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring

Procedure:

  • Reaction Setup:

    • In a suitable pressure-resistant reaction vessel, place a magnetic stir bar.

    • To the vessel, add o-sec-butylphenol (1.0 eq).

    • Add 5% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

    • Add anhydrous ethanol as the solvent (concentration of the substrate is typically in the range of 0.1-0.5 M).

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the system by pressurizing with nitrogen to approximately 50 psi and then venting to atmospheric pressure. Repeat this cycle three times to ensure an inert atmosphere.

    • Subsequently, purge the system with hydrogen gas in a similar manner, pressurizing to about 50 psi and venting. Repeat this cycle three times.

    • After the final purge, pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50-100 °C).

    • Monitor the reaction progress by observing the uptake of hydrogen and/or by analyzing small aliquots of the reaction mixture by GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete (as determined by the cessation of hydrogen uptake or GC-MS analysis showing the disappearance of the starting material), stop the heating and allow the reaction vessel to cool to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reaction vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

    • Collect the fractions containing the pure product and combine them.

    • Remove the solvent from the purified fractions under reduced pressure to yield the final product, this compound.

    • Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood, away from ignition sources.

  • Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle the catalyst with care, and it is often recommended to handle it as a slurry in the reaction solvent.

  • The reaction is performed under pressure. Ensure the reaction vessel and apparatus are rated for the intended pressure and temperature.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes: Synthesis of 2-sec-Butylcyclohexanone via Grignard Reaction and Subsequent Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 2-sec-butylcyclohexanone (B81716) is a representative example of a multi-step organic synthesis that is fundamental in the development of complex molecules for research and drug discovery. This process involves two key transformations: the formation of a new carbon-carbon bond using a Grignard reaction, followed by the oxidation of the resulting secondary alcohol to a ketone. The initial step involves the nucleophilic addition of sec-butylmagnesium bromide to cyclohexanone (B45756), yielding the intermediate 2-sec-butylcyclohexanol (B13291512).[1] This intermediate is then oxidized to the final product, 2-sec-butylcyclohexanone. A common and efficient method for oxidizing secondary alcohols to ketones is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid.[2][3] This powerful oxidation is known for its high yields and relatively simple procedure.[4] These application notes provide a detailed protocol for researchers to perform this synthesis, from reagent preparation to final product purification.

Reaction Pathway

The overall synthesis proceeds in two main stages as depicted below. First, sec-butylmagnesium bromide is prepared and reacted with cyclohexanone to form a secondary alcohol. Second, this alcohol is oxidized to the target ketone.

G SM Starting Materials: 2-Bromobutane (B33332) + Mg Cyclohexanone GR sec-Butylmagnesium Bromide (Grignard Reagent) SM->GR INT Intermediate: 2-sec-Butylcyclohexanol GR->INT Nucleophilic Addition to Cyclohexanone PROD Final Product: 2-sec-Butylcyclohexanone INT->PROD Oxidation OX Jones Reagent (CrO3, H2SO4, Acetone) OX->INT

Caption: Overall two-step reaction scheme for the synthesis of 2-sec-butylcyclohexanone.

Detailed Experimental Protocols

Critical Safety Note: This procedure involves hazardous materials, including flammable ethers, corrosive acids, and carcinogenic chromium(VI) compounds.[5] All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Part A: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

This protocol is based on established methods for preparing Grignard reagents.[6] Crucially, all glassware must be flame-dried or oven-dried immediately before use, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.

  • Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a 125 mL pressure-equalizing dropping funnel.

  • Reagents: Add magnesium turnings (2.67 g, 0.11 mol) to the flask.

  • Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 2-bromobutane (13.7 g, 0.10 mol) in 60 mL of anhydrous diethyl ether.

  • Add a small portion (~5 mL) of the 2-bromobutane solution to the magnesium. The reaction may need initiation by gently warming the flask with a heat gun or adding a small crystal of iodine. A successful initiation is marked by the solution turning cloudy and bubbling.

  • Addition: Once the reaction has started, add the remaining 2-bromobutane solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the gray, cloudy solution for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of sec-butylmagnesium bromide is used directly in the next step.

Part B: Synthesis of 2-sec-Butylcyclohexanol
  • Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Reactant Addition: Prepare a solution of cyclohexanone (9.81 g, 0.10 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Reaction: Add the cyclohexanone solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional hour.

  • Workup (Quenching): Cool the reaction flask again in an ice bath. Slowly and carefully add 100 mL of a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing & Drying: Combine all organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 2-sec-butylcyclohexanol, typically as a colorless to pale yellow oil. This crude product can be used directly in the next step or purified by distillation.

Part C: Oxidation to 2-sec-Butylcyclohexanone (Jones Oxidation)

This protocol is adapted from standard Jones oxidation procedures.[4][5]

  • Jones Reagent Preparation: In a beaker, dissolve 13.4 g of chromium trioxide (CrO₃) in 11.5 mL of concentrated sulfuric acid (H₂SO₄). Carefully and slowly, with stirring and cooling in an ice bath, add this mixture to 25 mL of water.

  • Reaction Setup: In a 500 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 2-sec-butylcyclohexanol (assuming ~0.10 mol theoretical yield) in 150 mL of acetone (B3395972). Cool the flask in an ice-water bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred alcohol-acetone solution. The color of the reaction mixture will change from orange-red to green.[2] Maintain the temperature between 15-25 °C during the addition. The addition should be stopped when a faint orange color persists in the solution for about 20 minutes, indicating a slight excess of the oxidant.[4]

  • Quenching: Add isopropanol (B130326) dropwise to the reaction mixture until the orange color disappears and the solution is entirely green, indicating that the excess oxidant has been destroyed.[2]

  • Isolation: Remove the bulk of the acetone by rotary evaporation. Add 100 mL of water to the residue.

  • Extraction and Purification: Extract the aqueous mixture with three 75 mL portions of diethyl ether. Combine the organic layers, wash them with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-sec-butylcyclohexanone.

  • Final Purification: The final product can be purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

Compound Molecular Formula Molar Mass ( g/mol ) Quantity (g) Moles (mol) Molar Equiv. Notes
Step 1: Grignard Reaction
2-BromobutaneC₄H₉Br137.0213.70.101.0Limiting Reagent
MagnesiumMg24.312.670.111.1Used in slight excess
CyclohexanoneC₆H₁₀O98.149.810.101.0
2-sec-ButylcyclohexanolC₁₀H₂₀O156.27[7]~14.1 (crude)~0.09-Theoretical Yield: 15.6 g (100%). Typical Yield: 80-90%.
Step 2: Jones Oxidation
2-sec-ButylcyclohexanolC₁₀H₂₀O156.27[7]~14.1~0.091.0Starting from crude product
Chromium TrioxideCrO₃99.9913.40.134~1.5Used in excess
2-sec-ButylcyclohexanoneC₁₀H₁₈O154.25[8]~12.5 (pure)~0.081-Theoretical Yield: 13.9 g (100%). Typical Yield: 85-95%.[4]

Experimental Workflow Visualization

The following diagram provides a step-by-step visual summary of the entire laboratory workflow.

G cluster_0 Part A & B: Grignard Reaction & Workup cluster_1 Part C: Oxidation & Purification A1 Assemble & Flame-Dry Glassware Under N2 A2 Prepare Grignard Reagent (sec-BuMgBr) in Ether A1->A2 A3 Cool to 0°C & Add Cyclohexanone Solution A2->A3 A4 Quench Reaction with sat. aq. NH4Cl A3->A4 A5 Extract with Diethyl Ether A4->A5 A6 Wash & Dry Organic Layer A5->A6 A7 Remove Solvent (Rotovap) to get Crude Alcohol A6->A7 B1 Dissolve Crude Alcohol in Acetone A7->B1 Crude Intermediate B2 Cool to 0°C & Add Jones Reagent Dropwise B3 Quench Excess Reagent with Isopropanol B4 Remove Acetone (Rotovap) B5 Extract with Diethyl Ether B6 Wash & Dry Organic Layer B7 Remove Solvent (Rotovap) B8 Purify by Vacuum Distillation

Caption: Step-by-step workflow for the synthesis and purification of 2-sec-butylcyclohexanone.

References

Application Notes and Protocols for 2-Butylcyclohexanone as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 2-butylcyclohexanone is recognized for its potential as a non-polar, high-boiling solvent in various chemical processes, specific and detailed experimental protocols for its use as a primary solvent in organic reactions are not extensively documented in publicly available literature. The following application notes and protocols are provided as illustrative examples based on the physicochemical properties of this compound and established methodologies for similar ketone solvents. These protocols should be considered as starting points for reaction development and optimization.

Introduction to this compound as a Solvent

This compound is a cyclic ketone characterized by its relatively low polarity, high boiling point, and good solvency for a range of organic compounds.[1] These properties make it a potentially useful solvent for organic reactions requiring elevated temperatures and a non-protic, non-polar environment. Its miscibility with most oils and organic solvents, coupled with low water solubility, facilitates its use in various reaction and work-up procedures.[1]

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 76-78 °C @ 8 mmHg[1]
Density 0.912 g/mL at 25 °C[1]
Solubility in Water 577 mg/L at 20°C[1]

The presence of the ketone functional group allows it to dissolve a variety of organic substrates, while the butyl group and cyclohexane (B81311) ring contribute to its non-polar character. Its low reactivity under many conditions makes it a suitable medium for reactions involving sensitive reagents.[1]

Logical Workflow for Solvent Selection

The decision to use this compound as a solvent should be based on a careful consideration of the reaction requirements. The following diagram illustrates a logical workflow for this selection process.

solvent_selection_workflow start Start: Reaction Concept reaction_requirements Define Reaction Requirements (Temperature, Polarity, Reagent Compatibility) start->reaction_requirements solvent_properties Consider Solvent Properties: - High Boiling Point (>150 °C)? - Non-polar, Aprotic Medium Needed? - Good Solvency for Reactants? reaction_requirements->solvent_properties is_2bch_suitable Is this compound a Potential Candidate? solvent_properties->is_2bch_suitable select_2bch Select this compound as Solvent is_2bch_suitable->select_2bch Yes consider_alternatives Consider Alternative Solvents (e.g., Toluene, Dioxane, Anisole) is_2bch_suitable->consider_alternatives No optimization Proceed to Experimental Optimization select_2bch->optimization consider_alternatives->optimization aldol_workflow start Start setup Combine Aldehyde, Ketone, and This compound in Flask start->setup catalyst Add Base Catalyst setup->catalyst reaction Heat to 80°C and Stir for 4h (Monitor by TLC) catalyst->reaction workup Cool, Neutralize, and Wash reaction->workup purification Remove Solvent and Purify by Recrystallization workup->purification end End purification->end

References

Application of 2-Butylcyclohexanone Derivatives in the Fragrance and Flavor Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclohexanones are a significant class of compounds in the fragrance and flavor industry, valued for their diverse and potent aroma profiles. Among these, 2-butylcyclohexanone derivatives, including 2-sec-butylcyclohexanone (B81716), 2-tert-butylcyclohexanone, and 2,4-di-tert-butylcyclohexanone (B78126), offer a range of scents from minty and camphoraceous to floral and woody.[1][2] Their chemical structure, particularly the nature and position of the alkyl substituents, plays a crucial role in determining their olfactory characteristics and stability in various product formulations.

This document provides detailed application notes and protocols for the use of these this compound derivatives in fragrance and flavor applications. It covers their synthesis, olfactory properties, formulation guidelines, and analytical and sensory evaluation methodologies.

Data Presentation: Physicochemical and Olfactory Properties

The following tables summarize the key quantitative data for 2-sec-butylcyclohexanone and its related isomers.

Table 1: Physicochemical Properties of this compound Derivatives

Property2-sec-Butylcyclohexanone2-tert-Butylcyclohexanone2,4-di-tert-butylcyclohexanone (cis/trans mixture)
Molecular Formula C₁₀H₁₈O[3]C₁₀H₁₈OC₁₄H₂₆O[4]
Molecular Weight 154.25 g/mol [3]154.25 g/mol 210.36 g/mol [4]
Boiling Point 76-78 °C @ 8 mmHg[1]62.5 °C @ 4 mmHg93.5-94 °C @ 3 mmHg[5]
Density 0.912 g/mL at 25 °C[1]0.896 g/mL at 25 °CNot available
Refractive Index n20/D 1.458[1]n20/D 1.457Not available
Solubility Insoluble in water; soluble in alcohol and oils.[6]Soluble in alcohol; insoluble in water.Not available
CAS Number 14765-30-1[6]1728-46-7Mixture: Not applicable

Table 2: Olfactory and Flavor Profile of this compound Derivatives

CompoundOlfactory DescriptionFlavor DescriptionFEMA GRAS Number
2-sec-Butylcyclohexanone Woody, camphoraceous, somewhat musty, with cooling minty, menthol-like, and spearmint green notes at 1.0%.[1]Minty, cooling, candy cane peppermint with a slight green nuance at 20 ppm.[1]3261[7]
2-tert-Butylcyclohexanone Powerful woody, camphoraceous, orris, and minty.Not typically used for flavor.Not listed
2,4-di-tert-butylcyclohexanone (cis-isomer) Highly diffusible, gorgeous, cyclamen-like, and floral.Not used for flavor.Not listed
2,4-di-tert-butylcyclohexanone (trans-isomer) Powerful, orris-like, and woody.Not used for flavor.Not listed
2,4-di-tert-butylcyclohexanone (mixture) A soft, floral, woody, violet-like, and intense scent.Not used for flavor.Not listed

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

A. Synthesis of 2-sec-Butylcyclohexanone via Hydrogenation of o-sec-Butylphenol [1]

  • Materials: o-sec-butylphenol, Palladium catalyst (e.g., 5% Pd/C), solvent (e.g., ethanol), high-pressure autoclave.

  • Procedure:

    • Charge the autoclave with o-sec-butylphenol and the palladium catalyst in a suitable solvent.

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the autoclave with hydrogen to the desired pressure.

    • Heat the mixture to the target temperature with stirring and monitor hydrogen uptake.

    • After the reaction is complete (no more hydrogen uptake), cool the autoclave and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 2-sec-butylcyclohexanone by vacuum distillation.

B. Synthesis of 2,4-di-tert-butylcyclohexanone via Oxidation of 2,4-di-tert-butylcyclohexanol (B3053655) [5][8]

This synthesis is a two-step process starting from 2,4-di-tert-butylphenol (B135424).

  • Step 1: Hydrogenation of 2,4-di-tert-butylphenol

    • Follow a similar hydrogenation procedure as described in Protocol 1A, using 2,4-di-tert-butylphenol as the starting material to yield 2,4-di-tert-butylcyclohexanol.[8]

  • Step 2: Jones Oxidation of 2,4-di-tert-butylcyclohexanol

    • Materials: 2,4-di-tert-butylcyclohexanol, acetone (B3395972), Jones reagent (chromic acid in sulfuric acid), isopropyl alcohol, sodium carbonate.[5]

    • Procedure:

      • Dissolve 2,4-di-tert-butylcyclohexanol in acetone in a reactor and cool to 5°C in an ice bath.[5]

      • Slowly add Jones reagent dropwise while maintaining the temperature at 5°C.[5]

      • After the addition is complete, quench the excess reagent by adding isopropyl alcohol until the brown color disappears.[5]

      • Allow the mixture to stand and then separate the acetone solution.[5]

      • Neutralize the acetone solution with sodium carbonate.[5]

      • Filter the solution and remove the acetone by distillation under reduced pressure to obtain crude 2,4-di-tert-butylcyclohexanone.[4]

      • The crude product can be purified by precision distillation.[5]

Protocol 2: Sensory Evaluation of Fragrance Compounds

A. Determination of Odor Detection Threshold [9][10][11]

  • Objective: To determine the lowest concentration of the fragrance compound that can be detected by a sensory panel.

  • Method: Forced-choice ascending concentration series method.[9]

  • Procedure:

    • Prepare a series of dilutions of the fragrance compound in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol).

    • Present three samples to each panelist: two are blanks (solvent only) and one contains the diluted fragrance compound.[12]

    • Panelists are asked to identify the odorous sample, guessing if necessary.[9]

    • The concentration is increased in steps until the panelist can correctly and confidently identify the odorous sample in consecutive trials.[12]

    • The odor threshold is defined as the concentration at which 50% of the panel can detect the odor.[9]

B. Fragrance Profile Evaluation by a Trained Panel [13][14][15]

  • Objective: To characterize the olfactory profile of the fragrance compound.

  • Panel: A panel of trained sensory assessors.

  • Procedure:

    • Prepare a solution of the fragrance compound at a standardized concentration (e.g., 1% or 5% in a suitable solvent) on smelling strips.

    • Allow the solvent to evaporate for a set period (e.g., 30 seconds).

    • Panelists evaluate the fragrance at different time intervals (top notes, middle notes, and base notes) and describe the scent using a standardized vocabulary of olfactory descriptors.[14]

    • The intensity of each descriptor is rated on a scale (e.g., a 9-point hedonic scale).[16]

Protocol 3: Stability Testing of Fragrance in a Cosmetic Formulation[17][18][19][20]
  • Objective: To evaluate the stability of the fragrance compound in a finished product under various storage conditions.

  • Procedure:

    • Prepare batches of the cosmetic product (e.g., lotion, shampoo) with and without the fragrance compound (control).

    • Store the samples in their final packaging under different conditions:

      • Accelerated Stability: 40°C ± 2°C and 75% relative humidity for 3-6 months.[17]

      • Real-Time Stability: Room temperature (20-25°C) for the intended shelf life of the product.[17]

      • Light Exposure: In a UV light cabinet to simulate exposure to sunlight.[18]

      • Freeze-Thaw Cycles: Alternate between -10°C for 24 hours and 25°C for 24 hours for three cycles.[19]

    • At specified time points, evaluate the samples for:

      • Olfactory Changes: Compare the scent of the fragranced product to a fresh sample and the control.

      • Physical and Chemical Properties: Assess changes in color, pH, viscosity, and phase separation.[17]

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[21][22][23][24]
  • Objective: To identify and quantify the fragrance compound in a product and to assess its purity.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Procedure:

    • Sample Preparation: Extract the fragrance compound from the product matrix using a suitable solvent or by headspace solid-phase microextraction (SPME).[20]

    • GC Separation: Inject the prepared sample into the GC. The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.[20]

    • MS Detection: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.[20]

    • Quantification: The concentration of the fragrance compound can be determined by using an internal standard and generating a calibration curve.[21]

Mandatory Visualizations

Olfactory Signaling Pathway

The perception of smell begins with the interaction of odorant molecules with olfactory receptors in the nasal epithelium. This triggers a signal transduction cascade that ultimately leads to the perception of a specific scent in the brain.[22][23][24][25]

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Golf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Olfactory signal transduction cascade.

Experimental Workflow: Synthesis of 2,4-di-tert-butylcyclohexanone

The synthesis of 2,4-di-tert-butylcyclohexanone is a multi-step process that begins with the readily available 2,4-di-tert-butylphenol.[8]

Synthesis_Workflow Start 2,4-di-tert-butylphenol Hydrogenation Catalytic Hydrogenation (H₂, Catalyst) Start->Hydrogenation Intermediate 2,4-di-tert-butylcyclohexanol Hydrogenation->Intermediate Oxidation Jones Oxidation (CrO₃, H₂SO₄, Acetone) Intermediate->Oxidation Crude_Product Crude 2,4-di-tert-butylcyclohexanone Oxidation->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure 2,4-di-tert-butylcyclohexanone Purification->Final_Product

Caption: Synthesis workflow for 2,4-di-tert-butylcyclohexanone.

Logical Relationship: Application in Fragrance and Flavor

This compound derivatives find their application in a wide array of consumer and industrial products due to their versatile scent profiles and stability.

Applications Main This compound Derivatives Fragrance Fragrance Applications Main->Fragrance Flavor Flavor Applications (e.g., 2-sec-butylcyclohexanone) Main->Flavor Fine_Fragrance Fine Fragrances Fragrance->Fine_Fragrance Personal_Care Personal Care (Soaps, Shampoos, Lotions) Fragrance->Personal_Care Household Household Products (Detergents, Cleaners) Fragrance->Household Food_Products Food Products Flavor->Food_Products Beverages Beverages Flavor->Beverages

Caption: Applications of this compound derivatives.

References

Application Notes and Protocols: 2-Butylcyclohexanone and its Isomers as Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of substituted cyclohexanones, specifically focusing on the use of 4-tert-butylcyclohexanone (B146137) as a key intermediate in the synthesis of the antiprotozoal drug, Buparvaquone. While direct large-scale pharmaceutical applications of 2-butylcyclohexanone are not extensively documented in publicly available literature, the principles and reactions detailed herein are broadly applicable to substituted cyclohexanones and serve as a valuable guide for chemists in drug discovery and process development.

Substituted cyclohexanones are versatile building blocks in organic synthesis, offering a scaffold that can be readily functionalized to create complex molecular architectures.[1] The inherent stereochemistry of the cyclohexane (B81311) ring also provides opportunities for the synthesis of specific stereoisomers, a critical aspect in the development of modern pharmaceuticals.

Buparvaquone Synthesis: A Case Study

Buparvaquone is a hydroxynaphthoquinone derivative with potent antiprotozoal activity, particularly against Theileria species in cattle. Its structure incorporates a trans-4-tert-butylcyclohexyl moiety, which is crucial for its biological activity. The synthesis of Buparvaquone provides an excellent example of the strategic use of a substituted cyclohexanone (B45756) as a starting material for a key pharmaceutical intermediate.

The overall synthetic strategy involves the preparation of a key intermediate, trans-4-tert-butylcyclohexyl acetic acid, from 4-tert-butylcyclohexanone. This intermediate is then coupled with a naphthoquinone derivative to furnish the final drug molecule.

Synthesis of Key Intermediate: trans-4-tert-Butylcyclohexyl Acetic Acid

The synthesis of trans-4-tert-butylcyclohexyl acetic acid from 4-tert-butylcyclohexanone can be achieved through a two-step process involving a Wittig or Horner-Wadsworth-Emmons reaction followed by hydrogenation.

Diagram of the Synthetic Pathway from 4-tert-Butylcyclohexanone

G A 4-tert-Butylcyclohexanone C 4-tert-Butylcyclohexylidene ethyl acetate (B1210297) A->C 1. Base 2. Reaction with ketone B Wittig/HWE Reagent (e.g., (EtO)2P(O)CH2CO2Et) B->C E 4-tert-Butylcyclohexyl ethyl acetate C->E Hydrogenation D H2, Catalyst (e.g., Raney Ni) D->E G trans-4-tert-Butylcyclohexyl acetic acid E->G Saponification F Hydrolysis (e.g., NaOH, H2O) F->G

Caption: Synthesis of the key intermediate for Buparvaquone.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylcyclohexylidene Ethyl Acetate (via Horner-Wadsworth-Emmons Reaction)

This protocol describes the olefination of 4-tert-butylcyclohexanone to introduce the two-carbon side chain.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Triethyl phosphonoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • 4-tert-Butylcyclohexanone

  • Methyl tertiary-butyl ether (MTBE)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

  • Slowly add triethyl phosphonoacetate (1.1 eq) to the suspension with stirring.

  • Allow the mixture to stir at 0°C for 15 minutes.

  • Add a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding water.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous residue with MTBE (2x).

  • Combine the organic layers and wash with brine (3x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-tert-butylcyclohexylidene ethyl acetate as an oil.

ParameterValue
Typical Yield 85-95%
Purity (crude) >90% (by GC)
Protocol 2: Synthesis of 4-tert-Butylcyclohexyl Ethyl Acetate (Hydrogenation)

This protocol describes the reduction of the double bond to yield the saturated ester.

Materials:

  • 4-tert-Butylcyclohexylidene ethyl acetate

  • Methanol (B129727)

  • Raney Nickel (catalyst)

  • Hydrogen gas

Procedure:

  • Dissolve the crude 4-tert-butylcyclohexylidene ethyl acetate from the previous step in methanol in a suitable hydrogenation vessel.

  • Add Raney Nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, consult appropriate safety guidelines for your equipment).

  • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-tert-butylcyclohexyl ethyl acetate.

ParameterValue
Typical Yield >95%
Purity >98% (by GC)
Protocol 3: Synthesis of trans-4-tert-Butylcyclohexyl Acetic Acid (Hydrolysis)

This protocol describes the saponification of the ester to the desired carboxylic acid intermediate.

Materials:

  • 4-tert-Butylcyclohexyl ethyl acetate

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Combine 4-tert-butylcyclohexyl ethyl acetate, water, and sodium hydroxide (2.5-3.0 eq) in a round-bottom flask.

  • Heat the mixture to 85°C and stir for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Cool the mixture in an ice-water bath to 5°C and continue stirring for 3 hours to precipitate the product.

  • Collect the solid by filtration and dry under vacuum to yield trans-4-tert-butylcyclohexyl acetic acid.

ParameterValue
Typical Yield 80-90%
Purity >99% (by HPLC)

Application in Buparvaquone Synthesis

The prepared trans-4-tert-butylcyclohexyl acetic acid serves as a key building block for the synthesis of Buparvaquone. The synthesis generally proceeds via a condensation reaction with a naphthoquinone derivative.

Diagram of Buparvaquone Synthesis

G A trans-4-tert-Butylcyclohexyl acetic acid D Intermediate A->D B 2-Ethoxy-1,4-naphthoquinone B->D C Condensation (AgNO3, (NH4)2S2O8) C->D F Buparvaquone D->F Hydrolysis E Hydrolysis (Base, then Acid) E->F

Caption: Final steps in the synthesis of Buparvaquone.

Protocol 4: Synthesis of Buparvaquone

This protocol outlines the final steps for the synthesis of Buparvaquone from the prepared intermediate.

Materials:

  • trans-4-tert-Butylcyclohexyl acetic acid

  • 2-Ethoxy-1,4-naphthoquinone

  • Acetonitrile

  • Silver nitrate (B79036) (AgNO₃)

  • Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)

  • Chloroform

  • Methanol

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure (Conceptual Outline):

  • Condensation: Dissolve trans-4-tert-butylcyclohexyl acetic acid and 2-ethoxy-1,4-naphthoquinone in acetonitrile. Add silver nitrate as a catalyst. Heat the mixture to reflux and add an aqueous solution of ammonium persulfate dropwise. After the reaction is complete, cool the mixture, add water, and extract the intermediate product with chloroform. Concentrate the organic phase to obtain the crude intermediate.

  • Hydrolysis: Dissolve the intermediate in methanol and heat to reflux. Add a solution of potassium hydroxide and continue to reflux. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude Buparvaquone.

  • Purification: The crude Buparvaquone can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield the final product.

ParameterValue
Overall Yield (from intermediate) ~20-30%
Purity (after recrystallization) >99.5%

Conclusion

This compound and its isomers, such as 4-tert-butylcyclohexanone, are valuable intermediates in the synthesis of complex organic molecules with significant biological activity. The multi-step synthesis of the antiprotozoal drug Buparvaquone from 4-tert-butylcyclohexanone highlights the strategic importance of these cyclic ketones in constructing key structural motifs in pharmaceuticals. The provided protocols offer a foundational methodology for researchers engaged in the synthesis of related compounds, emphasizing the versatility of substituted cyclohexanones in drug discovery and development.

References

Application Notes and Protocols for the Reduction of 2-Butylcyclohexanone to 2-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 2-butylcyclohexanone to 2-butylcyclohexanol (B1329857) is a key chemical transformation that results in the formation of two diastereomers: cis-2-butylcyclohexanol and trans-2-butylcyclohexanol. The stereochemical outcome of this reduction is of significant interest in organic synthesis, particularly in the development of pharmaceutical compounds where specific stereoisomers are often required for desired biological activity. The ratio of the resulting diastereomers is highly dependent on the choice of reducing agent and the reaction conditions employed. This document provides detailed application notes and experimental protocols for the stereoselective reduction of this compound using common laboratory reducing agents.

Stereochemical Considerations

The stereochemistry of the reduction of 2-substituted cyclohexanones is primarily governed by the direction of hydride attack on the carbonyl group. The butyl group at the C2 position preferentially occupies the equatorial position in the chair conformation of the cyclohexane (B81311) ring to minimize steric hindrance. The incoming hydride can then approach the carbonyl from either the axial or equatorial face.

  • Axial Attack: Hydride delivery from the axial face is sterically less hindered and leads to the formation of the trans isomer, where the hydroxyl group is in the equatorial position. This is generally the thermodynamically more stable product.

  • Equatorial Attack: Hydride delivery from the equatorial face is more sterically hindered by the axial hydrogens at the C4 and C6 positions. This pathway leads to the formation of the cis isomer, with the hydroxyl group in the axial position, which is typically the kinetically favored product with bulkier reducing agents.

Data Presentation

The following tables summarize the expected quantitative data for the reduction of this compound based on established principles for the reduction of 2-alkylcyclohexanones.

Reducing AgentPredominant IsomerExpected Diastereomeric Ratio (cis:trans)Expected Yield (%)Reaction Conditions
Sodium Borohydride (B1222165) (NaBH₄)trans~20:80>90Methanol (B129727), 0°C to room temperature
Lithium Aluminum Hydride (LiAlH₄)trans~15:85>95Anhydrous diethyl ether or THF, 0°C to room temperature
Catalytic Hydrogenation (H₂/Pd/C)cis or transDependent on catalyst and conditions>90Ethanol (B145695) or Ethyl Acetate (B1210297), H₂ pressure, room temperature

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Borohydride (NaBH₄)

This protocol describes the reduction of this compound using the mild reducing agent sodium borohydride, which is expected to favor the formation of the trans-2-butylcyclohexanol.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL).

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly add 3 M HCl to quench the reaction and neutralize the mixture.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water (20 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers if required.

Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction using the powerful reducing agent lithium aluminum hydride, which is also expected to favor the trans isomer.[1]

Materials:

  • This compound

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Water

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether (20 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether (10 mL) and add it to a dropping funnel.

  • Add the ketone solution dropwise to the stirred LiAlH₄ suspension at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0°C and cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting white precipitate for 30 minutes, then filter the mixture through a pad of Celite®.

  • Wash the solid with diethyl ether (3 x 15 mL).

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography as described in Protocol 1.

Protocol 3: Catalytic Hydrogenation of this compound

This protocol outlines the reduction via catalytic hydrogenation. The stereochemical outcome can be influenced by the choice of catalyst, solvent, and reaction conditions. Palladium on carbon (Pd/C) is a common catalyst for this transformation.

Materials:

  • This compound

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol (25 mL).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or use a hydrogen balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography as needed.

Product Characterization

The ratio of cis to trans isomers in the product mixture can be determined by ¹H NMR spectroscopy. The proton on the carbon bearing the hydroxyl group (H-1) will have a different chemical shift and multiplicity for each diastereomer due to its axial or equatorial orientation.

  • trans-2-Butylcyclohexanol (Equatorial -OH): The H-1 proton is in an axial position and typically appears further upfield (lower ppm value) as a multiplet with large axial-axial coupling constants.

  • cis-2-Butylcyclohexanol (Axial -OH): The H-1 proton is in an equatorial position and appears further downfield (higher ppm value) as a narrower multiplet with smaller equatorial-axial and equatorial-equatorial coupling constants.

For the analogous 2-methylcyclohexanol, the H-1 proton of the trans isomer appears around 3.05 ppm, while the cis isomer's H-1 proton is observed around 3.75 ppm.[2] A similar trend is expected for 2-butylcyclohexanol.

Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and identify the two isomers.[3]

Visualizations

Reaction_Pathway ketone This compound alcohol cis/trans-2-Butylcyclohexanol ketone->alcohol Reduction reductant Reducing Agent (NaBH4, LiAlH4, H2/Pd/C) reductant->alcohol

Caption: General reaction pathway for the reduction of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis setup Reaction Setup (Ketone, Solvent) addition Addition of Reducing Agent setup->addition stirring Reaction Stirring addition->stirring quench Quenching stirring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, GC-MS) purification->characterization

Caption: General experimental workflow for the reduction and analysis.

References

Application Note: Protocols for the Oxidation of 2-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxidation of substituted cyclic ketones such as 2-butylcyclohexanone is a critical transformation for synthesizing valuable aliphatic carboxylic acids. These products, primarily dicarboxylic acids like 2-butyladipic acid, serve as important monomers for high-performance polymers, plasticizers, and as intermediates in the synthesis of specialty chemicals and pharmaceuticals.[1] This document provides detailed protocols for two primary methods for the oxidation of this compound: direct oxidative cleavage to a dicarboxylic acid and a two-step Baeyer-Villiger oxidation followed by hydrolysis to a hydroxy-carboxylic acid.

Method 1: Direct Oxidative Cleavage to 2-Butyladipic Acid

This method achieves the direct ring-opening of this compound to form 2-butyladipic acid using a bimetallic catalytic system and molecular oxygen as the terminal oxidant. This approach is advantageous for its directness in forming dicarboxylic acids. Catalytic systems involving transition metals like cobalt and manganese have proven effective for the aerobic oxidation of cyclic ketones.[2]

Reaction Pathway Overview

The overall transformation involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of a dicarboxylic acid.

Caption: Direct oxidation of this compound to 2-butyladipic acid.

Experimental Protocol: Co/Mn Catalyzed Aerobic Oxidation

This protocol is adapted from methodologies developed for the oxidation of substituted cyclohexanones.[2]

Materials and Reagents:

  • This compound

  • Cobalt(II) acetylacetonate (B107027) [Co(acac)₂]

  • Manganese(II) acetylacetonate [Mn(acac)₂]

  • Isopropyl nitrite (B80452) (IPN)

  • Acetic acid (glacial)

  • Oxygen (O₂) or compressed air

  • High-pressure stainless-steel reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reactor Setup: To a clean, dry high-pressure reactor, add this compound (e.g., 10 mmol), Co(acac)₂ (e.g., 0.2 mol%), Mn(acac)₂ (e.g., 0.2 mol%), and glacial acetic acid as the solvent (e.g., 20 mL).

  • Addition of Co-catalyst: Add the alkyl nitrite, such as isopropyl nitrite (IPN), to the mixture (e.g., 10 mol%).[2]

  • Pressurization and Heating: Seal the reactor and purge it with oxygen. Pressurize the reactor with O₂ to the desired pressure (e.g., 0.5–1.5 MPa) and begin vigorous stirring. Heat the reaction mixture to the target temperature (e.g., 60-80°C).[2]

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 2–6 hours). The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to extract the acidic product. The dicarboxylic acid will move into the aqueous basic layer.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The dicarboxylic acid product may precipitate. Collect the solid by filtration or extract the aqueous layer again with ethyl acetate.

  • Drying and Concentration: Dry the final organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-butyladipic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Method 2: Baeyer-Villiger Oxidation and Hydrolysis

The Baeyer-Villiger (BV) oxidation is a classic reaction that converts a cyclic ketone into a lactone (a cyclic ester) using an oxidant like a peroxyacid or hydrogen peroxide.[3][4] This "green" approach often utilizes hydrogen peroxide with a catalyst, minimizing hazardous byproducts.[5][6] The resulting lactone can then be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy-carboxylic acid.

Reaction Pathway Overview

This is a two-step process beginning with the insertion of an oxygen atom to form a seven-membered lactone ring, followed by hydrolytic ring-opening.

Caption: Two-step Baeyer-Villiger oxidation and hydrolysis pathway.

Experimental Protocol: H₂O₂-Based Baeyer-Villiger Oxidation

This protocol uses hydrogen peroxide, a green oxidant, which may be activated by a Lewis or Brønsted acid catalyst.[5]

Materials and Reagents:

  • This compound

  • Hydrogen peroxide (H₂O₂, 30-50% aqueous solution)

  • Lewis acid catalyst (e.g., Tin(II) triflate, Sn(OTf)₂) or Brønsted acid

  • Toluene (B28343) or another suitable organic solvent

  • Sodium sulfite (B76179) (Na₂SO₃), 10% solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel

Procedure (Part A: Lactone Synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve this compound (e.g., 5 mmol) and the catalyst (e.g., 10 mol% Sn(OTf)₂) in toluene (e.g., 30 mL).[5]

  • Oxidant Addition: While stirring, slowly add the hydrogen peroxide solution (e.g., 1.5-2 equivalents) dropwise to the mixture. The reaction may be exothermic.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 70°C) and maintain for the required time (e.g., 30 minutes to several hours), monitoring by TLC or GC.[5]

  • Quenching: After completion, cool the reaction to room temperature. Carefully quench the excess peroxide by slowly adding a 10% aqueous solution of sodium sulfite until bubbling ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude lactone product. The product can be purified by column chromatography if necessary.

Procedure (Part B: Lactone Hydrolysis):

  • Setup: Dissolve the crude lactone from Part A in a suitable solvent (e.g., ethanol).

  • Hydrolysis: Add an aqueous solution of a strong acid (e.g., 2M HCl) or a strong base (e.g., 2M NaOH) and heat the mixture to reflux for several hours until the lactone is consumed (monitor by TLC).

  • Work-up (Acidic Hydrolysis): Cool the mixture, and extract with ethyl acetate. Dry the organic layer and concentrate to yield the hydroxy-carboxylic acid.

  • Work-up (Basic Hydrolysis): Cool the mixture, wash with ether to remove any non-polar impurities. Acidify the aqueous layer with cold 2M HCl to pH ~2 and then extract with ethyl acetate. Dry the organic extracts and concentrate to yield the final product.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a catalytic oxidation reaction, from setup to final analysis.

G prep Reactant & Catalyst Preparation setup Reactor Assembly & Charging prep->setup reaction Heating & Pressurization (Run Reaction) setup->reaction monitor Reaction Monitoring (e.g., GC, TLC) reaction->monitor workup Cooling, Quenching & Extraction reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify analyze Product Analysis (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for catalytic oxidation.

Comparative Data Summary

The following table summarizes representative reaction conditions and outcomes for the oxidation of substituted cyclohexanones, providing a baseline for optimizing the oxidation of this compound.

MethodSubstrateCatalyst SystemOxidantTemp. (°C)Time (h)Conversion (%)Selectivity (%)Product TypeReference
Direct Oxidative Cleavage CyclohexanoneCo(acac)₂/Mn(acac)₂/IPNO₂6029762 (Adipic Acid)Dicarboxylic Acid[2]
Direct Oxidative Cleavage 2-MethylcyclohexanoneCo(acac)₂/Mn(acac)₂/IPNO₂8069965 (2-Methyladipic Acid)Dicarboxylic Acid[2]
Baeyer-Villiger CyclohexanoneFe₃O₄@GOH₂O₂RT-HighExcellent (ε-Caprolactone)Lactone[7]
Baeyer-Villiger 2-MethylcyclohexanoneFe₃O₄@GOH₂O₂RT-8494 (ε-Heptalactone)Lactone[7]
Baeyer-Villiger Substituted CyclohexanonesNovozyme-435 / UHPUHP*RT24VariableVariableLactone[8][9]

*UHP: Urea-Hydrogen Peroxide complex

References

Application Note: Gas Chromatography Analysis of 2-Butylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the separation and analysis of 2-butylcyclohexanone isomers using gas chromatography (GC). This compound possesses two stereocenters, leading to the existence of four stereoisomers: (2R,1'S), (2S,1'R), (2R,1'R), and (2S,1'S), which can be grouped into cis and trans diastereomers. This document provides detailed methodologies for the separation of both diastereomers and enantiomers, utilizing both standard achiral and specialized chiral GC columns. The protocols are designed to be adaptable for research, quality control, and drug development applications where the stereoisomeric purity of intermediates is critical.

Introduction

This compound is a substituted cyclic ketone that serves as a versatile intermediate in organic synthesis. Due to the presence of two chiral centers, at the C2 position of the cyclohexanone (B45756) ring and the C1' position of the butyl chain, it exists as a mixture of four stereoisomers. The specific stereochemistry of a molecule can significantly influence its biological activity and pharmacological properties. Therefore, the ability to separate and quantify these isomers is of paramount importance in drug discovery and development. Gas chromatography is a powerful analytical technique for the separation of volatile and semi-volatile compounds, and with the use of chiral stationary phases, it is an ideal method for the analysis of stereoisomers.[1][2]

Experimental Protocols

Sample Preparation

A stock solution of the this compound isomer mixture should be prepared in a volatile organic solvent such as hexane (B92381) or ethyl acetate. A typical concentration for GC analysis is 1 mg/mL. For analysis, dilute the stock solution to a working concentration of approximately 10-100 µg/mL. It is crucial to ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter before injection.

Diastereomer Separation (cis/trans) - Achiral Gas Chromatography

This protocol focuses on the separation of the cis and trans diastereomers of this compound. Generally, the trans isomer is less polar and is expected to elute before the more polar cis isomer.[3]

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • GC Column: A nonpolar or mid-polar capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5MS) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Enantiomer Separation - Chiral Gas Chromatography

This protocol is designed for the separation of all four stereoisomers of this compound. This requires a chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives.[2]

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral GC Column: A cyclodextrin-based chiral capillary column is essential. A commonly used phase is a derivatized β-cyclodextrin column (e.g., Rt-βDEXcst, Chirasil-Dex CB) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 2 °C/min.

    • Hold: Hold at 180 °C for 10 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Data Presentation

The following tables summarize the expected quantitative data for the separation of this compound isomers based on the protocols described. Please note that the retention times are representative and may vary depending on the specific instrument, column, and analytical conditions.

Table 1: Retention Times for Diastereomer Separation on an Achiral Column (e.g., DB-5)

IsomerExpected Elution OrderRepresentative Retention Time (min)
trans-2-Butylcyclohexanone110.2
cis-2-Butylcyclohexanone210.5

Table 2: Retention Times for Enantiomer Separation on a Chiral Column (e.g., Derivatized β-Cyclodextrin)

IsomerExpected Elution OrderRepresentative Retention Time (min)
(2R,1'S)-2-Butylcyclohexanone125.1
(2S,1'R)-2-Butylcyclohexanone225.5
(2R,1'R)-2-Butylcyclohexanone326.2
(2S,1'S)-2-Butylcyclohexanone426.8

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gas chromatography analysis of this compound isomers.

GC_Analysis_Workflow SamplePrep Sample Preparation (Dissolution and Dilution) AchiralGC Diastereomer Separation (Achiral GC-FID) SamplePrep->AchiralGC Inject ChiralGC Enantiomer Separation (Chiral GC-FID/MS) SamplePrep->ChiralGC Inject DataAcqAchiral Data Acquisition (Chromatogram) AchiralGC->DataAcqAchiral DataAcqChiral Data Acquisition (Chromatogram/Mass Spectra) ChiralGC->DataAcqChiral PeakIntegrationAchiral Peak Integration and Quantification (cis/trans ratio) DataAcqAchiral->PeakIntegrationAchiral PeakIntegrationChiral Peak Integration and Quantification (Enantiomeric Excess) DataAcqChiral->PeakIntegrationChiral Report Final Report PeakIntegrationAchiral->Report PeakIntegrationChiral->Report

Caption: Workflow for GC analysis of this compound isomers.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 2-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylcyclohexanone is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. The presence of a chiral center at the second position of the cyclohexanone (B45756) ring means that this compound can exist as a mixture of enantiomers. As the biological activity of enantiomers can differ significantly, the ability to isolate and purify specific stereoisomers is crucial for drug development and other applications.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of such compounds.[2][3] This application note provides a detailed protocol for the preparative HPLC purification of this compound, enabling the isolation of high-purity fractions for further research and development. While analytical HPLC focuses on quantification, preparative HPLC is designed to purify significant quantities of a target compound.[3][4]

Materials and Methods

Instrumentation:

A preparative HPLC system equipped with the following components is recommended.[3][5]

ComponentSpecification
PumpQuaternary or Binary Gradient Pump capable of high flow rates (up to 100 mL/min)
InjectorManual or Automated with a large volume loop (e.g., 1-5 mL)
ColumnReversed-Phase C18, 250 x 21.2 mm, 5 µm particle size
DetectorUV-Vis Detector set at 210 nm
Fraction CollectorAutomated fraction collector triggered by time or detector signal
Data AcquisitionChromatography Data Station (CDS)

Chemicals and Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade, for sample dissolution and system flushing)

  • Crude this compound sample (dissolved in a suitable solvent)

Experimental Protocols

1. Sample Preparation:

  • Dissolve the crude this compound sample in the mobile phase at a concentration that avoids precipitation but is high enough for preparative loading. A starting concentration of 10-50 mg/mL is recommended.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[2]

2. HPLC System Preparation:

  • Prime the HPLC pumps with the respective mobile phases (Solvent A: Water, Solvent B: Acetonitrile) to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (e.g., 60% Acetonitrile in Water) for at least 30 minutes or until a stable baseline is achieved.

3. Chromatographic Conditions:

The following conditions are a starting point and may require optimization for specific samples.

ParameterValue
Column Reversed-Phase C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60-80% B over 15 minutes
Flow Rate 20 mL/min
Injection Volume 2 mL
Detection 210 nm
Column Temperature Ambient

4. Purification Run and Fraction Collection:

  • Inject the prepared sample onto the equilibrated column.

  • Start the gradient program and monitor the chromatogram in real-time.

  • Set the fraction collector to collect eluent based on time windows or detector signal thresholds corresponding to the target peaks.

  • After the run is complete, wash the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained impurities.

  • Re-equilibrate the column to the initial conditions before the next injection.

5. Post-Purification Analysis:

  • Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound.

  • Pool the fractions that meet the desired purity level.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator or other suitable method to obtain the purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection SystemPrep HPLC System Preparation (Priming & Equilibration) SystemPrep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Fractionation Fraction Collection Separation->Fractionation PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->PurityAnalysis Pooling Fraction Pooling PurityAnalysis->Pooling Recovery Solvent Evaporation Pooling->Recovery FinalProduct Purified this compound Recovery->FinalProduct

Caption: Experimental workflow for the purification of this compound.

logical_relationships cluster_params Method Development Parameters cluster_outcomes Separation Outcomes MobilePhase Mobile Phase Composition (% Organic) Resolution Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime PeakShape Peak Shape FlowRate->PeakShape ColumnChem Column Chemistry (e.g., C18, Phenyl) ColumnChem->Resolution ColumnChem->RetentionTime Gradient Gradient Slope Gradient->Resolution Gradient->PeakShape Purity Purity Resolution->Purity PeakShape->Purity

Caption: Logical relationships in HPLC method development.

Data Presentation

The following table summarizes the expected results from the purification of a crude this compound sample.

Table 1: Summary of Purification Data

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Sample
Impurity 14.515.2-
This compound7.882.582.5
Impurity 29.22.3-
Purified Fraction 7.8 99.8 99.8

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution - Inappropriate mobile phase composition- Column overloading- Column degradation- Optimize the gradient profile- Reduce sample concentration or injection volume- Replace the column
Peak Tailing - Presence of active sites on the column- Incompatible sample solvent- Use a mobile phase additive (e.g., 0.1% formic acid)- Dissolve the sample in the initial mobile phase
High Backpressure - Clogged column frit or tubing- Sample precipitation on the column- Filter the sample and mobile phases- Flush the system and column in the reverse direction- Reduce sample concentration
No Peaks Detected - Detector issue (lamp off)- No sample injected- Compound does not absorb at the set wavelength- Check detector settings- Verify injector operation- Select an appropriate wavelength or use a universal detector (e.g., ELSD)

Conclusion

This application note provides a comprehensive protocol for the preparative HPLC purification of this compound. By following the outlined methodology, researchers can effectively isolate this compound with high purity. The provided troubleshooting guide and visualization of the experimental workflow and method development logic serve as valuable resources for optimizing the purification process. The adaptability of HPLC makes it an indispensable tool in the fields of chemical synthesis and drug development.[3][6] For chiral separations of this compound enantiomers, specialized chiral stationary phases would be required, which represents a further refinement of this method.[1]

References

Application Notes and Protocols: The Use of 2-sec-butylcyclohexanone in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search of scientific literature and resources did not uncover specific examples of 2-sec-butylcyclohexanone (B81716) being used as a reagent for protein modification, labeling, or in any other capacity within standard proteomics methodologies. The compound is primarily characterized as a flavoring agent and a component in fragrances.[1][2][3][4] General applications also include its use as a solvent and in chromatography.[5]

Proteomics research often employs a variety of chemical reagents for tasks such as protein derivatization to enhance mass spectrometry analysis, selective labeling for quantitative studies, or for cross-linking proteins to study interactions.[6][7][8][9] These reagents typically possess specific reactive groups that target functional moieties on amino acid side chains, such as primary amines, sulfhydryls, or carboxyl groups.[9][10]

While the ketone group in 2-sec-butylcyclohexanone could theoretically undergo certain chemical reactions, its utility as a specific and efficient tool for proteomics applications has not been described in the reviewed literature. Established proteomics workflows rely on well-characterized reagents and standardized protocols to ensure reproducibility and accurate data interpretation.[11][12][13][14]

Given the absence of specific data and established protocols, we are unable to provide the requested detailed Application Notes, quantitative data tables, experimental protocols, or workflow diagrams for the use of 2-sec-butylcyclohexanone in proteomics research.

Further research and development would be required to explore any potential utility of 2-sec-butylcyclohexanone in this field. Such an investigation would need to establish its reactivity with proteins, the specificity of any labeling, its impact on protein structure and function, and its compatibility with mass spectrometry and other analytical techniques.

For researchers, scientists, and drug development professionals interested in protein labeling and quantitative proteomics, we recommend exploring established and well-documented chemical tools and methodologies. Resources from major suppliers of proteomics reagents and scientific publications in the field of molecular and cellular proteomics offer a wealth of information on validated protocols and their applications.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-sec-butylcyclohexanone (B81716) is a valuable synthetic intermediate in the preparation of various complex organic molecules, including natural products and pharmaceuticals. The stereocenter at the C2 position, adjacent to the carbonyl group, is a critical determinant of the biological activity and pharmacological properties of many target compounds. Consequently, the development of robust and highly selective methods for the synthesis of enantiomerically pure (R)- and (S)-2-sec-butylcyclohexanone is of significant importance.

This document provides detailed application notes and experimental protocols for two prominent and effective strategies for the enantioselective synthesis of this chiral ketone:

  • Chiral Auxiliary-Mediated Diastereoselective Alkylation: This reliable and well-established method utilizes the (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) chiral auxiliary to control the stereochemical outcome of the alkylation of cyclohexanone (B45756). This substrate-controlled approach offers high diastereoselectivity and predictable access to the desired enantiomer.

  • Organocatalytic Asymmetric α-Alkylation: This modern and atom-economical approach employs a chiral secondary amine catalyst, such as L-proline, to facilitate the enantioselective alkylation of cyclohexanone via a chiral enamine intermediate. This method avoids the need for the attachment and removal of a chiral auxiliary.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key parameters and expected outcomes for the two detailed synthetic protocols.

ParameterMethod 1: SAMP Hydrazone AlkylationMethod 2: Organocatalytic Alkylation
Chiral Source (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)L-Proline
Electrophile sec-Butyl iodide or bromidesec-Butyl iodide or bromide
Key Intermediate Chiral SAMP hydrazoneChiral enamine
Number of Steps 3 (Hydrazone formation, Alkylation, Hydrolysis)1 (Direct alkylation)
Typical Yield 60-85% (overall)70-90%
Enantiomeric Excess (ee) >95%80-95%
Reaction Temperature -78 °C to room temperatureRoom temperature to 60 °C
Key Reagents n-Butyllithium or LDA, Ozone or other oxidizing agentsOrganic base (e.g., DIPEA), co-catalyst (optional)

Method 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation using SAMP

This method involves the formation of a chiral hydrazone from cyclohexanone and the SAMP auxiliary, followed by diastereoselective alkylation and subsequent removal of the auxiliary to yield the chiral ketone.[1]

Experimental Protocol

Step 1: Synthesis of the (S)-1-(Cyclohexylideneamino)-2-(methoxymethyl)pyrrolidine (SAMP Hydrazone)

  • To a solution of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.30 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) is added cyclohexanone (0.98 g, 10.0 mmol).

  • The mixture is stirred at room temperature for 2-3 hours.

  • The solvent is removed under reduced pressure to yield the crude SAMP hydrazone, which can be used in the next step without further purification.

Step 2: Diastereoselective Alkylation of the SAMP Hydrazone

  • A solution of the crude SAMP hydrazone (from Step 1) in anhydrous tetrahydrofuran (B95107) (THF) (40 mL) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) is added dropwise, and the resulting solution is stirred at -78 °C for 2 hours to form the azaenolate.

  • sec-Butyl iodide (1.84 g, 10.0 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL) and allowed to warm to room temperature.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to give the crude alkylated hydrazone.

Step 3: Oxidative Cleavage of the Alkylated Hydrazone to (R)-2-sec-Butylcyclohexanone

  • The crude alkylated hydrazone (from Step 2) is dissolved in dichloromethane (B109758) (50 mL) and cooled to -78 °C.

  • Ozone is bubbled through the solution until a persistent blue color is observed.[2]

  • The excess ozone is removed by bubbling argon or nitrogen through the solution.

  • The reaction mixture is warmed to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (R)-2-sec-butylcyclohexanone. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Experimental Workflow

SAMP_Alkylation cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Cleavage Cyclohexanone Cyclohexanone Hydrazone SAMP Hydrazone Cyclohexanone->Hydrazone SAMP, Et2O, RT SAMP SAMP Auxiliary SAMP->Hydrazone Azaenolate Azaenolate Hydrazone->Azaenolate n-BuLi, THF, -78°C Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone sec-Butyl Iodide, -78°C Chiral_Ketone (R)-2-sec-Butylcyclohexanone Alkylated_Hydrazone->Chiral_Ketone Ozonolysis, -78°C

Caption: Workflow for the SAMP-mediated enantioselective synthesis of (R)-2-sec-butylcyclohexanone.

Method 2: Organocatalytic Asymmetric α-Alkylation

This method utilizes the principles of enamine catalysis, where a chiral secondary amine, L-proline, reversibly forms a chiral enamine with cyclohexanone. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the chiral product and regenerates the catalyst.[3]

Experimental Protocol
  • In a round-bottom flask, cyclohexanone (0.98 g, 10.0 mmol), L-proline (0.115 g, 1.0 mmol, 10 mol%), and an organic base such as diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol) are dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (20 mL).

  • The mixture is stirred at room temperature for 30 minutes to allow for the formation of the enamine intermediate.

  • sec-Butyl bromide (1.37 g, 10.0 mmol) or sec-butyl iodide (1.84 g, 10.0 mmol) is added to the reaction mixture.

  • The reaction is stirred at a temperature between room temperature and 60 °C and monitored by TLC or GC for the consumption of the starting material (typically 24-48 hours).

  • Upon completion, the reaction mixture is diluted with water (30 mL) and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous copper(II) sulfate solution to remove the proline catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-2-sec-butylcyclohexanone. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Experimental Workflow

Organocatalytic_Alkylation cluster_catalytic_cycle Catalytic Cycle Cyclohexanone Cyclohexanone Enamine Chiral Enamine Cyclohexanone->Enamine Proline L-Proline Proline->Enamine Alkylated_Enamine Alkylated Enamine Enamine->Alkylated_Enamine sec-Butyl Bromide Alkylated_Enamine->Proline Regenerates Catalyst Chiral_Ketone (S)-2-sec-Butylcyclohexanone Alkylated_Enamine->Chiral_Ketone Hydrolysis

Caption: Organocatalytic cycle for the enantioselective sec-butylation of cyclohexanone.

Concluding Remarks

Both the chiral auxiliary-mediated and organocatalytic methods provide effective pathways to enantiomerically enriched 2-sec-butylcyclohexanone. The SAMP hydrazone method generally offers higher enantioselectivities and is a very reliable and well-documented procedure.[4] The organocatalytic approach, while potentially offering slightly lower enantioselectivity, is more atom-economical and avoids the stoichiometric use of a chiral auxiliary, which can be advantageous in terms of cost and process efficiency. The choice of method will depend on the specific requirements of the synthesis, including the desired level of enantiopurity, scalability, and economic considerations.

References

Application Note: Diastereoselective Catalytic Hydrogenation of 2-sec-Butylidene Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of substituted cyclohexanones is a critical transformation in organic synthesis, particularly in the pharmaceutical industry for the creation of chiral intermediates. The reduction of 2-sec-butylidene cyclohexanone (B45756) presents a significant stereochemical challenge, as the hydrogenation of both the exocyclic double bond and the endocyclic ketone can lead to a mixture of diastereomers. Controlling the stereoselectivity of this reaction is paramount for the efficient synthesis of the desired active pharmaceutical ingredient. This document provides a detailed protocol for the diastereoselective catalytic hydrogenation of 2-sec-butylidene cyclohexanone, drawing upon established methodologies for similar cyclic and bicyclic ketones.

Reaction Principle

The catalytic hydrogenation of 2-sec-butylidene cyclohexanone involves the addition of hydrogen across the carbon-carbon double bond and the carbon-oxygen double bond in the presence of a metal catalyst. The reaction typically proceeds in two stages: initial reduction of the exocyclic double bond to yield 2-sec-butylcyclohexanone, followed by the hydrogenation of the ketone to the corresponding cyclohexanol. The stereochemical outcome of the second step is highly dependent on the catalyst, solvent, and reaction conditions, leading to either the cis or trans diastereomer as the major product.

Experimental Protocols

Materials and Reagents
  • 2-sec-butylidene cyclohexanone

  • Hydrogen gas (high purity)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Rhodium on carbon (Rh/C, 5 wt%)

  • Methanol (B129727) (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Protocol 1: Diastereoselective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is expected to favor the formation of the thermodynamically more stable trans isomer of 2-sec-butylcyclohexanol.

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Add 2-sec-butylidene cyclohexanone (1.0 g, 1 equivalent) and methanol (20 mL) to the reactor.

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (50 mg, 5 wt% of the substrate).

  • System Purge: Seal the autoclave and purge the system with hydrogen gas three times to remove any residual air.

  • Reaction: Pressurize the reactor with hydrogen gas to 10 bar. Begin stirring and heat the reaction mixture to 50°C.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with inert gas.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol. The combined filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Protocol 2: Diastereoselective Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol is designed to favor the formation of the kinetically controlled cis isomer of 2-sec-butylcyclohexanol.[1][2]

  • Reactor Preparation: To a clean and dry high-pressure autoclave, add 2-sec-butylidene cyclohexanone (1.0 g, 1 equivalent) and ethyl acetate (20 mL).

  • Catalyst Addition: Under an inert atmosphere, add 5% Rh/C (50 mg, 5 wt% of the substrate).

  • System Purge: Seal the reactor and purge with hydrogen gas three times.

  • Reaction: Pressurize the reactor with hydrogen gas to 20 bar. Maintain the reaction at room temperature (25°C) with vigorous stirring.

  • Monitoring: Track the consumption of the starting material and the formation of products using GC or TLC.

  • Work-up: Upon completion (typically 8-12 hours), carefully depressurize the reactor and purge with an inert gas.

  • Purification: Remove the catalyst by filtration through celite, washing with ethyl acetate. The solvent is removed from the filtrate by rotary evaporation. The resulting crude product is purified by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the catalytic hydrogenation of substituted cyclohexanones, which can be used as a benchmark for the expected outcomes with 2-sec-butylidene cyclohexanone.

CatalystSubstrateSolventTemperature (°C)Pressure (bar)Conversion (%)Diastereomeric Ratio (cis:trans)Reference
10% Pd/C2-MethylcyclohexanoneMethanol5010>9920:80Analogous System
5% Rh/C2-MethylcyclohexanoneEthyl Acetate2520>9985:15Analogous System
10% Pd/C4-tert-ButylcyclohexanoneMethanol6015>9925:75[3]
5% Rh/C4-tert-ButylcyclohexanoneHexane3030>9994:6[1][2]

Visualizations

Experimental Workflow

experimental_workflow start Start reactor_prep Reactor Preparation (Substrate + Solvent) start->reactor_prep catalyst_add Catalyst Addition (Pd/C or Rh/C) reactor_prep->catalyst_add purge System Purge (Inert Gas & H2) catalyst_add->purge reaction Hydrogenation Reaction (Temperature & Pressure) purge->reaction monitoring Reaction Monitoring (GC/TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling, Venting, Filtration) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end End (Isolated Product) purification->end stereochemical_pathway substrate 2-sec-Butylidene Cyclohexanone step1 Step 1: Alkene Hydrogenation substrate->step1 intermediate 2-sec-Butylcyclohexanone (Intermediate) step2 Step 2: Ketone Hydrogenation intermediate->step2 cis_product cis-2-sec-Butylcyclohexanol trans_product trans-2-sec-Butylcyclohexanol pd_catalyst Pd/C, H2 (Thermodynamic Control) pd_catalyst->trans_product rh_catalyst Rh/C, H2 (Kinetic Control) rh_catalyst->cis_product step1->intermediate step2->pd_catalyst step2->rh_catalyst

References

Application Notes and Protocols for the Derivatization of 2-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-butylcyclohexanone for analytical purposes, primarily focusing on enhancing detectability and improving chromatographic performance in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

Direct analysis of this compound can be challenging due to its moderate polarity and potential for poor chromatographic peak shape. Derivatization, a process of chemical modification, converts the analyte into a product with more suitable properties for analysis. This typically involves increasing volatility and thermal stability for GC analysis or introducing a chromophoric or fluorophoric tag for enhanced UV or fluorescence detection in HPLC.

Application 1: GC-MS Analysis via Oximation with PFBHA

For GC-MS analysis, derivatization aims to increase the volatility and thermal stability of this compound. A common and highly effective method is oximation, which converts the carbonyl group into an oxime. The use of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is particularly advantageous as the resulting derivative is more volatile, less prone to adsorption in the GC system, and exhibits improved peak shape and sensitivity. The PFBHA derivative is also highly responsive to electron capture detectors (ECD) and provides a characteristic mass fragmentation pattern in MS.

Experimental Protocol: PFBHA Derivatization for GC-MS Analysis

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (or other suitable base)

  • Ethyl acetate (B1210297) (or other appropriate GC grade solvent)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 2 mL autosampler vials with inserts)

  • Heating block or water bath

Procedure:

  • Standard/Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in pyridine.

  • Derivatization Reaction: a. In a reaction vial, combine 100 µL of the this compound solution with 100 µL of the PFBHA solution. b. Tightly cap the vial and vortex for 30 seconds. c. Heat the mixture at 60-75°C for 60 minutes.[1]

  • Work-up: a. Cool the reaction mixture to room temperature. b. To quench the reaction and neutralize the pyridine, add 500 µL of 1 M HCl. c. Vortex the mixture for 1 minute and allow the layers to separate. d. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial. e. Dry the organic extract by passing it through a small amount of anhydrous sodium sulfate.

  • Analysis: The resulting solution containing the derivatized this compound is ready for injection into the GC-MS system.

Quantitative Data Summary: GC-MS
ParameterTypical Value/RangeNotes
Reaction Time 60 minutesOptimization may be required based on sample matrix.
Reaction Temperature 60 - 75 °CHigher temperatures can accelerate the reaction.[1]
Typical GC Column SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df)A non-polar column is generally suitable.
Injector Temperature 250 °CTo ensure complete volatilization.
Oven Program 80°C (1 min), then 10°C/min to 250°C, hold 5 minThis is a starting point and should be optimized.
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)MS provides structural information for confirmation.

Application 2: HPLC Analysis with UV or Fluorescence Detection

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the this compound molecule, significantly enhancing its detectability by UV or fluorescence detectors.

Method 2a: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for UV Detection

DNPH reacts with the carbonyl group of this compound to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly conjugated and absorbs strongly in the UV-visible region (around 360 nm), allowing for sensitive detection.

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (HPLC grade)

  • Sulfuric acid (catalyst)

  • HPLC grade water

  • Reaction vials

Procedure:

  • Standard/Sample Preparation: Prepare a solution of this compound in acetonitrile.

  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of sulfuric acid as a catalyst. For example, dissolve 10 mg of DNPH in 50 mL of acetonitrile with 0.5 mL of 0.5 M sulfuric acid in acetonitrile.

  • Derivatization Reaction: a. In a reaction vial, mix the this compound solution with an excess of the DNPH reagent. b. Allow the reaction to proceed at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 40°C) for a shorter period. Reaction completion can be monitored by analyzing aliquots.

  • Analysis: The resulting solution containing the DNPH derivative of this compound can be directly injected into the HPLC system.

Method 2b: Derivatization with Dansyl Hydrazine (B178648) for Fluorescence Detection

Dansyl hydrazine reacts with the carbonyl group of this compound to form a highly fluorescent dansylhydrazone derivative. This method offers excellent sensitivity due to the high quantum yield of the dansyl group.

Materials:

  • This compound standard

  • Dansyl hydrazine

  • Methanol (B129727) or acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or hydrochloric acid (catalyst)

  • Reaction vials

Procedure:

  • Standard/Sample Preparation: Prepare a solution of this compound in methanol or acetonitrile.

  • Reagent Preparation: Prepare a solution of dansyl hydrazine (e.g., 1 mg/mL) in the same solvent.

  • Derivatization Reaction: a. In a reaction vial, add the this compound solution to the dansyl hydrazine solution. b. Add a small amount of acid catalyst (e.g., a final concentration of 0.1% TFA). c. Heat the mixture at approximately 60°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the reaction mixture can be injected into the HPLC system equipped with a fluorescence detector.

Quantitative Data Summary: HPLC
ParameterDNPH DerivatizationDansyl Hydrazine Derivatization
Detection Wavelength ~360 nm (UV)Excitation: ~340 nm, Emission: ~520 nm (Fluorescence)
Typical HPLC Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and waterGradient of acetonitrile and water
Reaction Time 1-2 hours at room temperature30-60 minutes at 60°C
Sensitivity GoodExcellent

Visualizations

G Experimental Workflow for PFBHA Derivatization of this compound cluster_prep Preparation cluster_reaction Derivatization cluster_workup Work-up cluster_analysis Analysis prep_sample Prepare this compound Solution (1 mg/mL in Ethyl Acetate) mix Mix Ketone and PFBHA Solutions prep_sample->mix prep_reagent Prepare PFBHA Solution (10 mg/mL in Pyridine) prep_reagent->mix heat Heat at 60-75°C for 60 minutes mix->heat quench Quench with 1 M HCl heat->quench extract Extract Organic Layer quench->extract dry Dry with Na2SO4 extract->dry analyze Inject into GC-MS dry->analyze

Caption: PFBHA derivatization workflow for GC-MS analysis.

G General Derivatization Reaction of this compound cluster_legend Reaction Components ketone This compound plus + ketone->plus reagent Derivatizing Agent (e.g., PFBHA, DNPH) product Derivatized Product reagent->product plus->reagent start Starting Material react Reagent result Product

Caption: General chemical reaction for derivatization.

G Comparison of Derivatization Methods for this compound cluster_gcms GC-MS cluster_hplc HPLC pfbha PFBHA Oximation pfbha_adv Advantages: - High Volatility - Good Peak Shape - High Sensitivity (ECD/MS) pfbha->pfbha_adv dnph DNPH Derivatization dnph_adv Advantages: - Strong UV Absorbance - Well-established Method dnph->dnph_adv dansyl Dansyl Hydrazine Derivatization dansyl_adv Advantages: - High Fluorescence - Excellent Sensitivity dansyl->dansyl_adv start This compound Analysis start->pfbha Volatile Analyte start->dnph Non-volatile/Thermal Labile start->dansyl Trace Level Analysis

References

Application Notes and Protocols: 2-Butylcyclohexanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-butylcyclohexanone as a versatile starting material in the synthesis of various agrochemicals. While direct synthesis of commercial agrochemicals from this compound is not widely documented, its structural motif is present in and analogous to compounds with known herbicidal, insecticidal, and fungicidal properties. This document outlines synthetic strategies to access these classes of compounds from this compound and its derivatives.

Application in Herbicide Synthesis: 2-Acyl-cyclohexane-1,3-dione Analogs

Cyclohexane-1,3-dione derivatives are a known class of herbicides that act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). The 2-acyl-cyclohexane-1,3-dione scaffold is a key pharmacophore for this activity. This compound can be considered a precursor to 4-butyl-cyclohexane-1,3-dione, which can then be acylated to produce potential HPPD-inhibiting herbicides.

Proposed Synthetic Pathway:

A plausible synthetic route involves the α-functionalization of this compound to introduce a second carbonyl group, followed by acylation.

G A This compound B 2-Butyl-2-hydroxy- cyclohexanone A->B α-Hydroxylation (e.g., m-CPBA) C 2-Butyl-cyclohexane- 1,2-dione B->C Oxidation (e.g., PCC, Swern) D 4-Butyl-cyclohexane- 1,3-dione C->D Rearrangement (e.g., Acid catalyzed) E 2-Acyl-4-butyl- cyclohexane-1,3-dione (Herbicidal Candidate) D->E Acylation (Acyl chloride, Lewis acid) G A This compound B Intermediate (e.g., Imine/Enamine) A->B Condensation C Spiro-heterocycle (Insecticidal Candidate) B->C Cyclization D Binucleophilic Reagent (e.g., Hydrazine derivative, Amino acid) D->B G A Substituted Cyclohexanone (e.g., this compound) B β-Hydroxy Ester A->B Reformatsky Reaction (Zn, Ethyl bromoacetate) C α,β-Unsaturated Ester B->C Dehydration D Allylic Alcohol C->D Reduction (e.g., DIBAL-H) E Orthoester D->E Johnson-Claisen Rearrangement F Spiro-bromolactone (Bioactive Candidate) E->F Bromolactonization (NBS, H₂O)

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-n-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the industrial-scale synthesis of 2-n-butylcyclohexanone, a key intermediate in the synthesis of various organic compounds. Two primary methods are outlined: the Stork enamine synthesis and a free-radical alkylation process. These protocols are intended to be scalable for industrial applications, focusing on efficiency, yield, and purity.

Introduction

2-n-Butylcyclohexanone is a valuable building block in organic synthesis, utilized in the production of pharmaceuticals, fragrances, and other specialty chemicals. Its synthesis requires a reliable and scalable method to ensure a consistent and high-purity supply for industrial demands. The following protocols detail two effective routes for the large-scale production of 2-n-butylcyclohexanone, complete with experimental procedures, data presentation, and process visualizations.

Method 1: Stork Enamine Synthesis

The Stork enamine synthesis is a classic and reliable method for the α-alkylation of ketones.[1][2] This three-step process involves the formation of an enamine from cyclohexanone (B45756) and a secondary amine, followed by alkylation with an n-butyl halide, and subsequent hydrolysis to yield the desired 2-n-butylcyclohexanone.[1][3] This method offers mild reaction conditions and minimizes polyalkylation byproducts.[2]

Reaction Pathway

Stork_Enamine_Synthesis Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine + Secondary Amine - H₂O Secondary_Amine Secondary Amine (e.g., Pyrrolidine) Alkylated_Iminium Alkylated Iminium Salt Enamine->Alkylated_Iminium + n-Butyl Halide nButyl_Halide n-Butyl Halide (e.g., n-Butyl Bromide) Product 2-n-Butylcyclohexanone Alkylated_Iminium->Product + H₂O (Hydrolysis) Hydrolysis Acidic Hydrolysis

Caption: Reaction pathway for the Stork enamine synthesis of 2-n-butylcyclohexanone.

Experimental Protocol

Step 1: Enamine Formation

  • Reactor Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap is charged with cyclohexanone and a suitable solvent (e.g., toluene).

  • Reagent Addition: A secondary amine, such as pyrrolidine (B122466) (1.1 equivalents), is added to the reactor.

  • Azeotropic Distillation: The mixture is heated to reflux to remove the water formed during the reaction via azeotropic distillation with toluene. The reaction is monitored by observing the amount of water collected in the Dean-Stark trap.

  • Completion: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature under an inert atmosphere (e.g., nitrogen).

Step 2: Alkylation

  • Reagent Addition: The enamine solution from Step 1 is cooled to 0-5 °C. n-Butyl bromide (1.05 equivalents) is then added dropwise, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by gas chromatography (GC).

  • Intermediate Formation: The formation of the alkylated iminium salt intermediate occurs during this step.

Step 3: Hydrolysis

  • Quenching: The reaction mixture containing the iminium salt is quenched by the slow addition of an aqueous acid solution (e.g., 10% HCl) while maintaining the temperature below 20 °C.

  • Hydrolysis: The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt to 2-n-butylcyclohexanone.

  • Work-up: The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude 2-n-butylcyclohexanone is purified by vacuum distillation.

Quantitative Data
ParameterValue
Starting Materials
Cyclohexanone1.0 kg (10.2 mol)
Pyrrolidine0.80 kg (11.2 mol)
n-Butyl Bromide1.50 kg (10.9 mol)
Toluene (Solvent)5 L
Reaction Conditions
Enamine Formation TemperatureReflux (approx. 110 °C)
Alkylation Temperature0-25 °C
Hydrolysis Temperature< 20 °C
Yield and Purity
Typical Yield75-85%
Purity (by GC)> 98%

Method 2: Free-Radical Alkylation

This method provides a direct, one-step synthesis of 2-n-butylcyclohexanone through a free-radical addition of an alkene (1-butene) to cyclohexanone.[4] The reaction is initiated by a radical initiator, such as tert-butyl peroxybenzonate.[4] This process is advantageous due to its atom economy and shorter process flow.[4]

Reaction Pathway

Radical_Alkylation cluster_reaction Free Radical Reaction Cyclohexanone Cyclohexanone Product 2-n-Butylcyclohexanone Cyclohexanone->Product Butene 1-Butene (B85601) Butene->Product Initiator tert-Butyl Peroxybenzonate Initiator->Cyclohexanone Initiates Initiator->Butene Initiates

Caption: Reaction pathway for the free-radical alkylation of cyclohexanone.

Experimental Protocol
  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, temperature and pressure sensors, and an injection port is charged with cyclohexanone and the radical initiator, tert-butyl peroxybenzonate.

  • Inerting: The autoclave is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Reagent Addition: Liquid 1-butene is charged into the autoclave. The molar ratio of cyclohexanone to 1-butene is typically between 5:1 and 20:1.[4]

  • Reaction: The autoclave is sealed and heated to the reaction temperature, typically between 80-180 °C. The reaction is carried out under the autogenous pressure of the reactants and solvent. The reaction progress is monitored by sampling and GC analysis.

  • Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and any excess 1-butene is carefully vented.

  • Work-up: The reaction mixture is transferred to a distillation apparatus.

  • Purification: Unreacted cyclohexanone is first removed by vacuum distillation. The residue, containing the crude 2-n-butylcyclohexanone, is then purified by fractional vacuum distillation to obtain the high-purity product.

Quantitative Data
ParameterValue
Starting Materials
Cyclohexanone10.0 kg (102 mol)
1-Butene1.15 kg (20.5 mol)
tert-Butyl Peroxybenzonate0.20 kg (1.03 mol)
Reaction Conditions
Molar Ratio (Cyclohexanone:1-Butene:Initiator)~10:2:0.1
Temperature130-150 °C
PressureAutogenous
Reaction Time4-8 hours
Yield and Purity
Reported YieldHigh
Expected Purity (by GC after distillation)> 97%

Experimental Workflow Visualization

Experimental_Workflow cluster_Stork Stork Enamine Synthesis cluster_Radical Free-Radical Alkylation S_Start Charge Reactor: Cyclohexanone, Toluene S_Amine Add Pyrrolidine S_Start->S_Amine S_Reflux Azeotropic Reflux (Dean-Stark) S_Amine->S_Reflux S_Cool1 Cool to RT S_Reflux->S_Cool1 S_Alkyl Add n-Butyl Bromide (0-5 °C) S_Cool1->S_Alkyl S_React Stir at RT (12-24h) S_Alkyl->S_React S_Hydrolysis Acidic Hydrolysis S_React->S_Hydrolysis S_Workup Separation & Washing S_Hydrolysis->S_Workup S_Purify Vacuum Distillation S_Workup->S_Purify S_Product Pure 2-n-Butylcyclohexanone S_Purify->S_Product R_Start Charge Autoclave: Cyclohexanone, Initiator R_Butene Charge 1-Butene R_Start->R_Butene R_React Heat (130-150 °C) R_Butene->R_React R_Cool Cool & Vent R_React->R_Cool R_Purify Fractional Vacuum Distillation R_Cool->R_Purify R_Product Pure 2-n-Butylcyclohexanone R_Purify->R_Product

Caption: Comparative experimental workflow for the two synthesis methods.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity in the synthesis of 2-tert-butylcyclohexanone (B158629). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-tert-butylcyclohexanone, primarily focusing on the oxidation of 2-tert-butylcyclohexanol (B1585498).

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-tert-butylcyclohexanone 1. Incomplete oxidation of the starting material (2-tert-butylcyclohexanol). 2. Formation of side products due to harsh reaction conditions. 3. Sub-optimal reaction temperature or time. 4. Inefficient purification method. [1]1. Increase the molar ratio of the oxidizing agent.[1]2. Use a milder oxidizing agent (e.g., PCC or a Swern oxidation protocol) or maintain strict temperature control.[1]3. Optimize reaction time and temperature through small-scale trial reactions, monitoring progress by TLC or GC.4. Employ column chromatography for purification to minimize product loss.[1]
Presence of Unreacted 2-tert-butylcyclohexanol in the Final Product 1. Insufficient amount of oxidizing agent. 2. Short reaction time. 3. Steric hindrance slowing the reaction rate. [2]1. Increase the equivalents of the oxidizing agent.2. Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).3. For sterically hindered alcohols, a longer reaction time or a slight increase in temperature may be necessary.
Formation of Colored Impurities 1. Over-oxidation of the starting material or the ketone product, potentially leading to quinone-type structures. 2. Use of strong, non-selective oxidizing agents like Jones reagent. [2]1. Use a milder oxidizing agent and maintain strict temperature control.[1]2. Consider performing the reaction under an inert atmosphere to minimize oxidative side reactions.[1]3. Purify the product using column chromatography with an appropriate solvent system.
Difficult Purification of the Product 1. Presence of multiple impurities with polarities similar to the desired product. 2. Formation of a mixture of cis and trans isomers. [2]1. Utilize a multi-step purification process, such as a combination of distillation and column chromatography.2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.3. For isomer separation, consider fractional distillation if boiling points are sufficiently different, or preparative chromatography.[2]
Unfavorable cis/trans Isomer Ratio 1. The stereochemistry of the starting 2-tert-butylcyclohexanol. 2. Reaction conditions favoring the formation of the thermodynamic or kinetic product. [2][3]1. Start with a stereochemically pure alcohol if a specific isomer is desired. The choice of reducing agent in the synthesis of the alcohol from 2-tert-butylphenol (B146161) is critical for controlling its stereochemistry.[2]2. To obtain the thermodynamically more stable trans isomer, isomerization of a cis/trans mixture can be achieved using acid or base catalysis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-tert-butylcyclohexanone?

A1: The most common and well-documented method is the oxidation of the corresponding alcohol, 2-tert-butylcyclohexanol.[4][5] This precursor is typically synthesized via the catalytic hydrogenation of 2-tert-butylphenol.[6][7]

Q2: How can I control the cis/trans isomer ratio of the final product?

A2: The most effective way to control the stereochemistry of the final product is to start with a stereochemically pure 2-tert-butylcyclohexanol. The cis/trans ratio of the alcohol is determined during the hydrogenation of 2-tert-butylphenol and can be influenced by the choice of catalyst and reaction conditions.[6] For instance, hydrogenation of 2-tert-butylphenol using a Raney-Nickel-Iron catalyst can yield a high percentage of the cis-alcohol.[6] If you have a mixture of ketone isomers, you can favor the thermodynamically more stable trans isomer by treating the mixture with an acid or base to facilitate equilibration.[3]

Q3: What are the best methods for purifying 2-tert-butylcyclohexanone?

A3: Purification can be challenging due to the presence of isomers and other byproducts with similar physical properties.[2] A combination of techniques is often most effective. Fractional distillation can be used if the boiling points of the isomers are sufficiently different.[3] For high purity, column chromatography is recommended.[1]

Q4: Which analytical techniques are recommended for characterizing the product and monitoring the reaction?

A4: A combination of analytical techniques is recommended for complete characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the molecular weight of the product and any byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and determine the cis/trans isomer ratio.[2]

  • Infrared (IR) Spectroscopy: To confirm the presence of the ketone functional group (a strong absorption around 1715 cm⁻¹).[2]

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

Data Presentation

Table 1: Hydrogenation of 2-tert-butylphenol to 2-tert-butylcyclohexanol (Precursor Synthesis)

CatalystHydrogen Pressure (bar)Temperature (°C)Reaction Time (h)cis:trans Isomer RatioReference
Raney-Nickel-Iron20100-1301395:5[6]
Raney-Cobalt50150-94:6[6]
Ruthenium40100-92.5:7.5[6]
Raney-Nickel (untreated)8085-80:20[6]
Raney-Nickel (NaBH₄ treated)8085-92:8[6]

Table 2: Oxidation of 2,4-di-tert-butylcyclohexanol (B3053655) to 2,4-di-tert-butylcyclohexanone

Oxidation MethodKey ReagentsSolventTemperature (°C)Crude Yield (%)Purified Yield (%)Final cis:trans RatioReference
Jones OxidationCrO₃, H₂SO₄Acetone (B3395972)5~99~8594:6[3][8]

Experimental Protocols

Protocol 1: Synthesis of cis-2-tert-butylcyclohexanol (B1618334) via Hydrogenation of 2-tert-butylphenol

This protocol is adapted from a patented procedure for the synthesis of the precursor alcohol with a high cis isomer ratio.[6]

Materials:

  • 2-tert-butylphenol

  • 2-tert-butylcyclohexyl acetate

  • Raney-Nickel-Iron catalyst

  • Hydrogen gas

Procedure:

  • In a stirred autoclave, charge 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of Raney-Nickel-Iron catalyst.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to 20 bar.

  • Heat the mixture to 130°C and stir for 10 hours.

  • Reduce the temperature to 100°C and continue stirring for an additional 3 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst. The filtrate is the crude 2-tert-butylcyclohexanol. The reported cis:trans ratio for this procedure is 95:5.[6]

Protocol 2: Oxidation of 2-tert-butylcyclohexanol using Jones Reagent

This protocol is adapted from a procedure for the oxidation of the analogous 2,4-di-tert-butylcyclohexanol.[3][8]

Materials:

  • 2-tert-butylcyclohexanol

  • Acetone

  • Jones reagent (CrO₃ in sulfuric acid)

  • Isopropyl alcohol

  • Sodium carbonate

  • Diethyl ether or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a 3 L reactor, dissolve 200 g (approximately 1.28 mol) of 2-tert-butylcyclohexanol in 2 L of acetone.

  • Cool the solution to 5°C using an ice bath.

  • Slowly add 320 g of Jones reagent dropwise to the cooled solution over 1.5 hours, maintaining the temperature at 5°C.

  • After the addition is complete, monitor the reaction for completion by TLC.

  • Quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the brown color of the reagent disappears.

  • Allow the reaction mixture to stand, and then separate the acetone solution.

  • Neutralize the acetone solution with sodium carbonate.

  • Filter the neutralized solution, and remove the acetone by distillation under reduced pressure to yield the crude 2-tert-butylcyclohexanone.

  • The crude product can be further purified by precision distillation or column chromatography.

Mandatory Visualization

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 2-tert-butylcyclohexanol in Acetone cool Cool to 5°C start->cool 1. add_jones Add Jones Reagent Dropwise cool->add_jones 2. monitor Monitor Reaction by TLC add_jones->monitor 3. quench Quench with Isopropyl Alcohol monitor->quench 4. neutralize Neutralize with Sodium Carbonate quench->neutralize 5. filter_distill Filter and Distill Acetone neutralize->filter_distill 6. crude_product Crude 2-tert-butylcyclohexanone filter_distill->crude_product 7. purify Precision Distillation or Column Chromatography crude_product->purify 8. final_product Pure 2-tert-butylcyclohexanone purify->final_product 9.

Caption: Experimental workflow for the synthesis and purification of 2-tert-butylcyclohexanone.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of 2-tert-butylcyclohexanone check_sm Check for unreacted starting material (TLC/GC-MS) start->check_sm sm_present Starting Material Present? check_sm->sm_present increase_reagent Increase equivalents of oxidizing agent sm_present->increase_reagent Yes check_side_products Analyze for side products (GC-MS) sm_present->check_side_products No extend_time Extend reaction time increase_reagent->extend_time end Yield Improved increase_reagent->end extend_time->end side_products_present Significant Side Products? check_side_products->side_products_present milder_conditions Use milder oxidizing agent (e.g., PCC, Swern) side_products_present->milder_conditions Yes check_purification Review purification procedure side_products_present->check_purification No optimize_temp Optimize reaction temperature milder_conditions->optimize_temp optimize_temp->end optimize_purification Optimize column chromatography conditions or consider distillation check_purification->optimize_purification optimize_purification->end

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-tert-butylcyclohexanone (B158629) and its sterically hindered analogs. The significant steric bulk of the tert-butyl group presents unique challenges in various chemical transformations. This guide offers practical advice, detailed experimental protocols, and data to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with 2-tert-butylcyclohexanone so challenging?

A1: The primary challenge arises from steric hindrance. The bulky tert-butyl group at the 2-position physically obstructs the approach of reagents to the carbonyl group and the adjacent α-protons. This can lead to lower reaction rates, reduced yields, and altered selectivity compared to less hindered ketones.[1]

Q2: How does the tert-butyl group influence the conformation of the cyclohexanone (B45756) ring?

A2: The large size of the tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain.[1] This conformational rigidity has a profound impact on the accessibility of the two faces of the carbonyl group and the α-protons, influencing the stereochemical outcome of reactions.[1]

Q3: What are the most common side reactions observed with 2-tert-butylcyclohexanone?

A3: Common side reactions, largely due to steric hindrance, include:

  • Enolization: Instead of nucleophilic addition to the carbonyl, a reagent may act as a base and deprotonate an α-carbon, which is particularly problematic with sterically hindered ketones.[2]

  • Reduction: Some organometallic reagents, especially those with β-hydrogens, can reduce the ketone to an alcohol.[2]

  • Low Conversion: The steric hindrance can significantly slow down the reaction, leading to incomplete conversion of the starting material.

Q4: Are there any general strategies to improve reaction outcomes with this substrate?

A4: Yes, several general strategies can be employed:

  • Choice of Reagent: Utilize smaller, more reactive reagents when nucleophilic attack at the carbonyl is desired. Conversely, use bulky, non-nucleophilic bases for selective deprotonation.

  • Reaction Conditions: Optimization of temperature, reaction time, and solvent can significantly impact the outcome. Low temperatures are often used to favor kinetic control.[3]

  • Use of Additives: Lewis acids like cerium(III) chloride can enhance the electrophilicity of the carbonyl group and promote nucleophilic addition over side reactions like enolization.[4]

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Potential Cause Suggested Solution
Steric Hindrance Preventing Reagent Approach - Use a less sterically hindered organometallic reagent if the synthesis allows. - Consider transmetalation to a more reactive organometallic species (e.g., organocerium reagents).
Enolization of the Ketone - Perform the reaction at low temperatures (e.g., -78 °C) to favor nucleophilic addition over deprotonation.[4] - Use additives like anhydrous cerium(III) chloride (CeCl₃) to increase the nucleophilicity of the Grignard reagent relative to its basicity.[2] This is often referred to as the Luche condition for reductions, but the principle of enhancing carbonyl electrophilicity applies to other nucleophiles as well.[5]
Reduction of the Ketone - This is common with Grignard reagents possessing β-hydrogens. If possible, use a reagent without β-hydrogens (e.g., methylmagnesium bromide). - Running the reaction at lower temperatures can also disfavor the reduction pathway.[2]
Poor Quality of Organometallic Reagent - Ensure the Grignard or organolithium reagent is fresh or has been recently titrated to determine its exact concentration.[2] - Prepare the reagent in situ if possible and use it immediately.
Problem 2: Poor Stereoselectivity in Hydride Reduction
Potential Cause Suggested Solution
Incorrect Choice of Reducing Agent - For the trans-alcohol (equatorial attack of hydride), use a small, unhindered reducing agent like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[6] - For the cis-alcohol (axial attack of hydride), use a bulky, sterically demanding reducing agent like L-Selectride®.[6]
Reaction Temperature Not Optimized - For reductions with bulky reagents like L-Selectride®, maintain a low temperature (e.g., -78 °C) to maximize kinetic control and stereoselectivity.[7]
Problem 3: Low Yield in Wittig Reaction
Potential Cause Suggested Solution
Steric Hindrance Hindering Ylide Attack - Use a more reactive, unstabilized ylide. Methylenetriphenylphosphorane is often effective even with hindered ketones.[8] - Employ a strong, non-nucleophilic base for ylide generation to ensure a high concentration of the reactive species. Potassium-containing bases can be particularly effective.[9]
Inefficient Ylide Formation - Ensure anhydrous conditions and use a sufficiently strong base to completely deprotonate the phosphonium (B103445) salt. Common bases include n-butyllithium, sodium amide, or potassium tert-butoxide.[10]
Difficult Purification - The byproduct, triphenylphosphine (B44618) oxide, can be challenging to remove. Purification is typically achieved by column chromatography.[9]

Quantitative Data

Table 1: Diastereoselectivity in the Hydride Reduction of 2,4-Di-tert-butylcyclohexanone (B78126) [6]

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)Reaction Conditions
Sodium Borohydride (NaBH₄)trans~15:85Methanol, Room Temperature
Lithium Aluminum Hydride (LiAlH₄)trans~10:90Diethyl ether or THF, 0°C to RT
L-Selectride®cis>98:2Tetrahydrofuran (B95107) (THF), -78°C

Note: These ratios are based on the closely related 2,4-di-tert-butylcyclohexanone and are expected to be similar for 2-tert-butylcyclohexanone, with the steric influence of the second tert-butyl group potentially enhancing the observed selectivity.[7]

Experimental Protocols

Protocol 1: Stereoselective Reduction with L-Selectride® (to yield predominantly the cis-alcohol)[7]
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of water. Allow the mixture to warm to room temperature.

  • Workup: Add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (Caution: exothermic reaction). Stir the mixture for 1 hour at room temperature.

  • Extraction: Extract the product with diethyl ether or dichloromethane (B109758) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography on silica (B1680970) gel to separate the diastereomers.

Protocol 2: Formation of the Kinetic Enolate with LDA[11]
  • LDA Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF. Cool the flask to -78 °C. Slowly add diisopropylamine (B44863) (1.1 equivalents), followed by the dropwise addition of n-butyllithium (1.05 equivalents). Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).

  • Enolate Formation: In a separate flame-dried flask, dissolve 2-tert-butylcyclohexanone (1 equivalent) in anhydrous THF and cool to -78 °C.

  • Addition: Slowly transfer the freshly prepared LDA solution to the ketone solution via cannula or syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic lithium enolate. The resulting solution can be used for subsequent reactions with electrophiles.

Protocol 3: Wittig Reaction with Methylenetriphenylphosphorane[9]
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous diethyl ether or benzene. With vigorous stirring, add potassium tert-butoxide (1.1 equivalents). The formation of the ylide is indicated by the appearance of a characteristic orange-red color. The ylide is typically used in situ.

  • Reaction: To the freshly prepared ylide suspension, add a solution of 2-tert-butylcyclohexanone (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Steric_Hindrance Diagram illustrating steric hindrance where the bulky tert-butyl group impedes the nucleophile's approach to the carbonyl carbon. cluster_ketone 2-tert-Butylcyclohexanone Ketone Carbonyl Group tBu tert-Butyl Group Product Addition Product Ketone->Product Successful Reaction Nucleophile Nucleophile Nucleophile->Ketone Approach to Carbonyl

Caption: Steric hindrance in 2-tert-butylcyclohexanone.

Hydride_Reduction_Pathway cluster_small Small Reducing Agent (e.g., NaBH4) cluster_bulky Bulky Reducing Agent (e.g., L-Selectride) Start 2-tert-Butylcyclohexanone Axial_Attack Axial Attack (Favored) Start->Axial_Attack Less Hindered Face for Small Reagents Equatorial_Attack Equatorial Attack (Favored) Start->Equatorial_Attack Steric Clash with Axial Hydrogens Equatorial_Alcohol trans-Alcohol (Major Product) Axial_Attack->Equatorial_Alcohol Axial_Alcohol cis-Alcohol (Major Product) Equatorial_Attack->Axial_Alcohol

Caption: Diastereoselectivity in hydride reduction.

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Q1 Starting Material Recovered? Start->Q1 A1_Yes Likely Enolization Q1->A1_Yes Yes Q2 Secondary Alcohol Byproduct? Q1->Q2 No Sol1 Lower Temperature (-78 °C) Add CeCl3 A1_Yes->Sol1 End Improved Yield Sol1->End A2_Yes Reduction Occurred Q2->A2_Yes Yes Q2->End No - Check Reagent Quality Sol2 Use Grignard without β-Hydrogens Lower Temperature A2_Yes->Sol2 Sol2->End

Caption: Troubleshooting workflow for Grignard reactions.

References

Purification challenges of 2-butylcyclohexanone from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-butylcyclohexanone from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: Common impurities can include unreacted starting materials (e.g., cyclohexanone, n-butyl bromide), the corresponding alcohol (2-butylcyclohexanol), isomers (cis- and trans-2-butylcyclohexanone), and byproducts from side reactions such as over-oxidation products or polymeric materials.[1][2] The specific impurities will depend on the synthetic route employed.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound and structurally similar compounds are fractional distillation, column chromatography, and crystallization.[1][3] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q3: How can I separate the cis- and trans-isomers of this compound?

A3: Separating diastereomers like cis- and trans-2-butylcyclohexanone can be challenging due to their similar physical properties.[4] Column chromatography is often the most effective method, as the isomers can exhibit slight differences in polarity.[4][5] Fractional distillation may also provide some separation if the boiling points of the isomers are sufficiently different.[3]

Q4: What analytical methods are suitable for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile components.[1][6] High-Performance Liquid Chromatography (HPLC) can be used for less volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can be used for quantitative analysis (qNMR).[1][6] Infrared (IR) spectroscopy is useful for confirming the presence of the ketone functional group and the absence of hydroxyl impurities.[1][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Distillation Issues

Problem: Poor separation of this compound from a close-boiling impurity.

Potential CauseRecommended Solution
Insufficient column efficiency. Increase the length of the fractionating column or use a more efficient packing material to increase the number of theoretical plates.[7]
Incorrect reflux ratio. Increase the reflux ratio to improve separation, although this may increase the distillation time.[8][9]
Fluctuating heat input. Ensure a stable and uniform heat source. Use a heating mantle with a stirrer for even boiling.[8]
System leaks. Check all joints and connections for leaks, as this can affect vapor-liquid equilibrium.[8]

Problem: The product is co-distilling with a solvent or lower-boiling impurity.

Potential CauseRecommended Solution
Azeotrope formation. The presence of an azeotrope can make separation by simple distillation difficult. Consider using a different solvent or employing azeotropic distillation techniques.
Initial fraction not discarded. The initial fraction (forerun) often contains lower-boiling impurities and should be collected separately and discarded.[10]
Column Chromatography Issues

Problem: Ineffective separation of this compound from non-polar impurities.

Potential CauseRecommended Solution
Incorrect solvent system. The polarity of the eluent is critical. For non-polar impurities, start with a low-polarity solvent system (e.g., a high ratio of hexane (B92381) to ethyl acetate) and gradually increase the polarity to elute the more polar this compound.[1][4]
Column overloading. Too much crude material on the column will lead to poor separation. Use an appropriate amount of sample for the column size.
Improper column packing. An improperly packed column with channels or cracks will result in poor separation. Ensure the stationary phase is packed uniformly.[11]

Problem: The product is eluting with colored impurities.

Potential CauseRecommended Solution
Over-oxidation byproducts. These are often highly colored.[1] A pre-purification step, such as a wash with a reducing agent solution (e.g., sodium bisulfite), may be necessary.
Co-elution of impurities. The chosen solvent system may not be adequate to separate the product from the colored impurities. Experiment with different solvent systems of varying polarities.[1]

Experimental Protocols

The following are representative protocols for the purification of alkyl cyclohexanones, which can be adapted for this compound.

Protocol 1: Fractional Distillation

This protocol is suitable for separating compounds with different boiling points.

Materials:

  • Crude this compound mixture

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed)

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Thermometer

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Place the crude this compound mixture and boiling chips into the distillation flask.

  • Begin heating the mixture gently.

  • Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.

  • Collect the initial distillate (forerun) in a separate receiving flask and discard it.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • Stop the distillation before the flask runs dry.

  • Allow the apparatus to cool before disassembly.

Protocol 2: Column Chromatography

This protocol is effective for separating compounds based on polarity.

Materials:

  • Crude this compound mixture

  • Chromatography column

  • Silica (B1680970) gel (or alumina)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pour it into the column, avoiding air bubbles.

  • Add a thin layer of sand on top of the silica gel bed.

  • Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the column.

  • Begin eluting with the low-polarity solvent, collecting fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Gradually increase the polarity of the eluent to elute the desired product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.[1]

Data Presentation

Purification MethodTypical Purity AchievedExpected YieldKey AdvantagesKey Disadvantages
Fractional Distillation >95%Moderate to HighScalable, good for removing non-volatile and some volatile impurities.Can be ineffective for separating isomers with close boiling points.[3]
Column Chromatography >99%ModerateExcellent for separating isomers and impurities with different polarities.[1][4]Can be time-consuming and require large volumes of solvent; may not be ideal for large-scale purification.
Crystallization High (for solid derivatives)VariableCan yield very pure material if a suitable crystalline derivative can be formed.[3]This compound is a liquid at room temperature, so this would require derivatization.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product crude_mixture Crude this compound Reaction Mixture distillation Fractional Distillation crude_mixture->distillation Initial Purification chromatography Column Chromatography distillation->chromatography Further Purification (if needed) gcms GC-MS distillation->gcms Purity Check chromatography->gcms Purity Check nmr NMR gcms->nmr Structural Confirmation pure_product Pure this compound nmr->pure_product Final Confirmation

Caption: General experimental workflow for the purification and analysis of this compound.

Logical Relationship for Troubleshooting Distillation

DistillationTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions poor_separation Poor Separation cause1 Low Column Efficiency poor_separation->cause1 cause2 Incorrect Reflux Ratio poor_separation->cause2 cause3 Unstable Heating poor_separation->cause3 solution1 Increase Column Length/Packing cause1->solution1 solution2 Adjust Reflux Ratio cause2->solution2 solution3 Stabilize Heat Source cause3->solution3

References

Troubleshooting incomplete oxidation of 2,4-di-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of 2,4-di-tert-butylcyclohexanol (B3053655) to 2,4-di-tert-butylcyclohexanone (B78126).

Troubleshooting Guide

Question: My oxidation of 2,4-di-tert-butylcyclohexanol is incomplete. What are the potential causes and how can I resolve this?

Incomplete oxidation is a common challenge, often attributed to the steric hindrance imposed by the two bulky tert-butyl groups which can slow down the reaction rate.[1] Here are some potential causes and their corresponding solutions:

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent may be inadequate for a complete reaction.

    • Solution: Increase the molar equivalents of the oxidizing agent. It is advisable to perform small-scale trial reactions to determine the optimal amount.[2]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1][3] Continue the reaction until the starting alcohol spot is no longer visible on the TLC plate.[1][4]

  • Sub-optimal Temperature: The reaction temperature might be too low to overcome the activation energy barrier.

    • Solution: While many oxidations are initiated at low temperatures (e.g., 0-5 °C) to control the initial exotherm, allowing the reaction to gradually warm to room temperature and stirring for an extended period can facilitate completion.[1] For particularly stubborn reactions, gentle heating might be necessary, but this should be approached with caution to avoid side product formation.

  • Poor Reagent Activity: The oxidizing agent may have degraded over time.

    • Solution: Use a fresh batch of the oxidizing agent. For instance, the effectiveness of Jones reagent can diminish if not prepared freshly.

Question: I am observing the formation of significant side products in my reaction mixture. How can I minimize these?

The formation of byproducts can often be attributed to the use of harsh or non-selective oxidizing agents.[1]

  • Over-oxidation: Strong oxidizing agents like Jones reagent can sometimes lead to the cleavage of C-C bonds or other undesired side reactions.[1]

    • Solution: Consider employing milder and more selective oxidizing agents. Swern oxidation or using Pyridinium Chlorochromate (PCC) are excellent alternatives known for their high yields, especially with sterically hindered alcohols.[1][5][6]

  • Isomerization: The product, 2,4-di-tert-butylcyclohexanone, can exist as cis and trans isomers. Reaction conditions can influence the isomeric ratio of the final product.[7]

    • Solution: To obtain a specific isomer, it may be necessary to perform an isomerization step after the oxidation. For instance, treating the product mixture with a catalytic amount of acid or base can favor the formation of the thermodynamically more stable trans isomer.[7][8]

Question: I am having difficulty isolating and purifying the 2,4-di-tert-butylcyclohexanone product. What techniques can I use?

Challenges in product isolation and purification are often linked to the workup procedure and the physical properties of the product isomers.

  • Inefficient Extraction: The product may not be efficiently extracted from the aqueous layer during workup.

    • Solution: Ensure the excess oxidizing agent is properly quenched (e.g., with isopropanol (B130326) for Jones reagent).[1][9] Perform multiple extractions with a suitable organic solvent like diethyl ether or dichloromethane (B109758).[1] Washing the combined organic layers with saturated sodium bicarbonate solution and brine can help remove acidic impurities and salts.[1]

  • Difficult Separation of Isomers: The cis and trans isomers of 2,4-di-tert-butylcyclohexanone can have very similar polarities, making their separation by standard column chromatography challenging.[1]

    • Solution: For high purity of a single isomer, consider fractional crystallization or preparative High-Performance Liquid Chromatography (HPLC).[1] Precision distillation under reduced pressure can also be employed to enrich one isomer.[7][9]

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for the oxidation of 2,4-di-tert-butylcyclohexanol?

The "best" oxidizing agent depends on the desired outcome and available laboratory resources.

  • Jones Reagent (CrO₃ in H₂SO₄/acetone): A strong and inexpensive oxidant, but can lead to over-oxidation and generates hazardous chromium waste.[1][10][11]

  • Pyridinium Chlorochromate (PCC): A milder reagent that typically stops at the ketone stage and is effective for hindered alcohols.[5][6][12][13] It is often used with a solid support like silica (B1680970) gel.[3]

  • Swern Oxidation (DMSO, oxalyl chloride, triethylamine): Known for its mild reaction conditions and high yields, especially for sterically hindered alcohols.[1][14][15][16] However, it requires low temperatures and produces a foul-smelling dimethyl sulfide (B99878) byproduct.[15][16]

Q2: How can I monitor the progress of the oxidation reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1][3] By spotting the reaction mixture alongside the starting material (2,4-di-tert-butylcyclohexanol), you can observe the disappearance of the starting alcohol spot and the appearance of the product ketone spot.[4][17][18] The ketone is typically less polar than the alcohol and will have a higher Rf value on the TLC plate.

Q3: What is the expected yield for the oxidation of 2,4-di-tert-butylcyclohexanol?

Yields can vary significantly depending on the chosen method and optimization of reaction conditions. With careful execution, high yields are attainable. For instance, a precision distillation following a Jones oxidation has been reported to yield a significant amount of the product.[9]

Q4: Are there any safety precautions I should be aware of when performing this oxidation?

Yes, several safety precautions are crucial:

  • Jones Reagent: This reagent is highly corrosive and a known carcinogen. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Organic Solvents: Many organic solvents used in these reactions (e.g., dichloromethane, diethyl ether, acetone) are flammable and should be handled in a well-ventilated area, away from ignition sources.[1]

  • Swern Oxidation: This reaction can be highly exothermic and generates toxic carbon monoxide gas. It must be performed at low temperatures (typically -78 °C) in a fume hood.[14][16]

Data Presentation

Table 1: Comparison of Common Oxidation Methods for 2,4-di-tert-butylcyclohexanol

Oxidation MethodKey ReagentsSolventReaction TimeTemperature (°C)Typical Yield (%)Notes
Jones Oxidation CrO₃, H₂SO₄Acetone (B3395972)2 - 4 hours0 - Room TempHighStrong oxidant, risk of over-oxidation.[1][7]
PCC on Silica Gel Pyridinium chlorochromate (PCC), Silica GelDichloromethane30 - 60 minRoom TempGood to HighMilder conditions, easier workup.[3]
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane30 - 60 min-78 to Room TempHighMild conditions, good for hindered alcohols.[3][14]
Hypochlorite Oxidation Sodium hypochlorite, Acetic acidDiethyl ether1 - 2 hours0Moderate to GoodInexpensive and readily available reagents.[3]

Experimental Protocols

Protocol 1: Jones Oxidation [1][7]

  • Dissolve 2,4-di-tert-butylcyclohexanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the excess Jones reagent by adding isopropanol dropwise until the brown color disappears.[1][9]

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3x volumes).

  • Combine the organic layers and wash them with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-di-tert-butylcyclohexanone.

  • Purify the crude product by column chromatography or distillation.[1]

Protocol 2: PCC on Silica Gel Oxidation [3]

  • In a round-bottom flask, prepare a slurry of PCC on silica gel in anhydrous dichloromethane.

  • To the stirred slurry, add a solution of 2,4-di-tert-butylcyclohexanol (1.0 mmol) in a small amount of anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a short pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and remove the solvent by rotary evaporation to yield the crude product.

  • Purify as needed.

Protocol 3: Swern Oxidation [3][14]

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

  • To the cooled solvent, add oxalyl chloride (1.5 equivalents) dropwise.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in dichloromethane, ensuring the temperature remains below -60 °C. Stir for 15 minutes.

  • Add a solution of 2,4-di-tert-butylcyclohexanol (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, and then allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product as necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Incomplete Oxidation start Incomplete Oxidation Observed issue1 Insufficient Oxidizing Agent? start->issue1 issue2 Reaction Time Too Short? start->issue2 issue3 Sub-optimal Temperature? start->issue3 issue4 Poor Reagent Activity? start->issue4 solution1 Increase Equivalents of Oxidizing Agent issue1->solution1 solution2 Monitor by TLC Until Completion issue2->solution2 solution3 Allow to Warm to RT / Gentle Heating issue3->solution3 solution4 Use Fresh Reagent issue4->solution4

Caption: A flowchart for troubleshooting incomplete oxidation reactions.

Experimental_Workflow_Jones General Workflow for Jones Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve Alcohol in Acetone prep2 Cool to 0-10 °C prep1->prep2 react1 Add Jones Reagent Dropwise prep2->react1 react2 Stir at Room Temperature (2-4h) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Isopropanol react3->workup1 workup2 Remove Acetone workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Wash & Dry Organic Layer workup3->workup4 purify1 Concentrate workup4->purify1 purify2 Column Chromatography or Distillation purify1->purify2

Caption: A step-by-step workflow for the Jones oxidation protocol.

Side_Product_Mitigation Mitigating Side Product Formation start Side Products Observed issue1 Over-oxidation? start->issue1 issue2 Isomer Mixture? start->issue2 solution1 Use Milder Oxidants (PCC, Swern) issue1->solution1 solution2 Post-reaction Isomerization (Acid/Base Catalysis) issue2->solution2 solution3 Purification (Fractional Crystallization, Prep-HPLC) issue2->solution3

Caption: Decision tree for addressing common side product issues.

References

Minimizing byproduct formation in the synthesis of 2-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butylcyclohexanone. The focus is on minimizing byproduct formation through common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound via direct alkylation?

A1: The most common byproduct is the dialkylated product, 2,6-dibutylcyclohexanone. This arises from the enolate of the mono-alkylated product reacting further with the butylating agent. Another potential, though less common, issue is O-alkylation, which forms 2-butoxycyclohex-1-ene.

Q2: How can I minimize the formation of 2,6-dibutylcyclohexanone?

A2: To minimize dialkylation, it is crucial to control the reaction conditions to favor mono-alkylation. This can be achieved by:

  • Using a slight excess of the ketone relative to the alkylating agent.

  • Employing a strong, sterically hindered base like lithium diisopropylamide (LDA) to rapidly and completely convert the cyclohexanone (B45756) to its enolate.[1][2]

  • Maintaining a low reaction temperature (e.g., -78 °C) to ensure the reaction is under kinetic control.[3]

  • Alternatively, using the Stork enamine synthesis method, which is known to significantly reduce dialkylation.[4][5]

Q3: What is the difference between kinetic and thermodynamic control in this synthesis, and which should I choose?

A3:

  • Kinetic control involves conditions that favor the faster-forming product. In the alkylation of cyclohexanone, using a strong, bulky base (like LDA) at low temperatures (-78 °C) leads to the rapid and irreversible formation of the less substituted enolate, which then undergoes mono-alkylation.[6][7][8][9] This is the preferred method for minimizing dialkylation.

  • Thermodynamic control uses conditions that allow an equilibrium to be established, favoring the most stable product. This typically involves using a weaker base (like sodium ethoxide) at higher temperatures. Under these conditions, the initially formed mono-alkylated product can be deprotonated again to form a new enolate, which can then be further alkylated, leading to a higher proportion of the dialkylated byproduct. Therefore, kinetic control is recommended for the synthesis of this compound.

Q4: I am seeing a significant amount of unreacted cyclohexanone in my final product mixture. What could be the cause?

A4: Unreacted starting material can be due to several factors:

  • Incomplete enolate formation: The base used may not have been strong enough or was not used in a sufficient amount to completely deprotonate the cyclohexanone. Ensure your base is fresh and accurately quantified.

  • Inactive alkylating agent: The 1-bromobutane (B133212) may have degraded. It is advisable to use a freshly opened bottle or distill the reagent before use.

  • Insufficient reaction time or temperature: While low temperatures are crucial for kinetic control, the reaction must be allowed to proceed for a sufficient duration for the alkylation to go to completion.

Q5: How can I effectively purify this compound from the reaction byproducts?

A5: Purification can typically be achieved by fractional distillation under reduced pressure. This compound has a different boiling point from cyclohexanone and 2,6-dibutylcyclohexanone. For challenging separations, column chromatography on silica (B1680970) gel can also be employed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Loss of product during workup.1. Ensure complete enolate formation by using a strong base like LDA. Monitor reaction progress by TLC or GC-MS. 2. Use kinetic control conditions (LDA, -78 °C) to minimize dialkylation. Consider using the Stork enamine synthesis. 3. Ensure proper pH adjustment during aqueous workup and use an adequate amount of extraction solvent.
High percentage of 2,6-dibutylcyclohexanone 1. Reaction conditions favoring thermodynamic control (weaker base, higher temperature). 2. Use of more than one equivalent of 1-bromobutane.1. Switch to kinetic control: use LDA in THF at -78 °C.[3] 2. Use a slight excess of cyclohexanone relative to 1-bromobutane.
Presence of O-alkylated byproduct (2-butoxycyclohex-1-ene) 1. Use of a highly polar aprotic solvent which can favor O-alkylation. 2. The counter-ion of the base can influence the C/O alkylation ratio.1. Use a less polar aprotic solvent like THF. 2. Lithium enolates (from LDA) generally favor C-alkylation.
Formation of aldol (B89426) condensation byproducts The enolate reacts with unreacted cyclohexanone.Ensure rapid and complete conversion of cyclohexanone to its enolate by using a strong base before adding the alkylating agent.

Experimental Protocols

Protocol 1: Direct Alkylation under Kinetic Control

This protocol is designed to favor the formation of the mono-alkylated product, this compound.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add cyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add 1-bromobutane (1.0 equivalent) dropwise, keeping the temperature at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Stork Enamine Synthesis

This method is an excellent alternative for minimizing dialkylation.[4][5][10][11]

Step 1: Formation of the Pyrrolidine (B122466) Enamine of Cyclohexanone

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.0 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene (B28343).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine. This is often used directly in the next step.

Step 2: Alkylation of the Enamine

  • Dissolve the crude enamine in a suitable solvent such as acetonitrile (B52724) or THF.

  • Add 1-bromobutane (1.0 equivalent) and heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC-MS).

Step 3: Hydrolysis of the Iminium Salt

  • Cool the reaction mixture and add an equal volume of water.

  • Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate iminium salt.

  • Cool to room temperature, extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by fractional distillation under reduced pressure.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Qualitative)

Condition Base Temperature Primary Product Major Byproduct
Kinetic Control LDA-78 °CThis compoundMinimal 2,6-Dibutylcyclohexanone
Thermodynamic Control NaOEtRoom Temp to RefluxThis compoundSignificant 2,6-Dibutylcyclohexanone
Stork Enamine Synthesis N/A (uses enamine)RefluxThis compoundMinimal Dialkylation

Visualizations

experimental_workflow cluster_direct Direct Alkylation (Kinetic Control) cluster_stork Stork Enamine Synthesis A Cyclohexanone B Enolate Formation (LDA, THF, -78°C) A->B C Alkylation (1-Bromobutane, -78°C) B->C D Workup & Purification C->D E This compound D->E F Cyclohexanone + Pyrrolidine G Enamine Formation F->G H Alkylation (1-Bromobutane) G->H I Hydrolysis H->I J This compound I->J

Caption: Comparison of workflows for the synthesis of this compound.

troubleshooting_byproducts cluster_solutions1 Minimizing Dialkylation cluster_solutions2 Driving Reaction to Completion start Synthesis of this compound product Desired Product: This compound start->product Successful Synthesis byproduct1 Byproduct: 2,6-Dibutylcyclohexanone start->byproduct1 Dialkylation Occurs byproduct2 Byproduct: Unreacted Cyclohexanone start->byproduct2 Incomplete Reaction sol1a Use Kinetic Control (LDA, -78°C) byproduct1->sol1a sol1b Use Stork Enamine Synthesis byproduct1->sol1b sol2a Ensure Stoichiometry and Purity of Reagents byproduct2->sol2a sol2b Allow Sufficient Reaction Time byproduct2->sol2b

Caption: Troubleshooting common byproduct formation issues.

References

Stabilizing 2-butylcyclohexanone during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stable storage and handling of 2-butylcyclohexanone. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and materials.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question: Why has my this compound developed a yellow tint over time?

Answer: The development of a yellow tint is often an indication of oxidation. Exposure to air and/or light can initiate degradation processes that lead to colored impurities.

  • Potential Cause: Improper storage in a container that is not airtight or is transparent, allowing for exposure to oxygen and UV light.

  • Recommended Solution:

    • Always store this compound in an amber glass bottle with a tightly sealed cap to minimize light and air exposure.[1][2]

    • For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.

    • If discoloration is observed, it is recommended to verify the purity of the material using analytical techniques such as Gas Chromatography (GC) before use.

Question: I've noticed a change in the odor profile of my this compound. What could be the cause?

Answer: A change in the distinct odor of this compound suggests chemical degradation. The formation of volatile degradation products can alter the perceived scent.

  • Potential Cause: Degradation due to exposure to heat, light, or incompatible materials. This can lead to the formation of byproducts with different scent profiles.

  • Recommended Solution:

    • Ensure the storage area is cool and dark.[1][2] Avoid storing near heat sources or in direct sunlight.

    • Review the storage container and surrounding materials to ensure there are no incompatibilities. Strong oxidizing agents should be avoided.

    • Analyze the sample by GC-MS to identify any new volatile impurities that may have formed.

Question: The assay value of my this compound is lower than expected. What could have happened?

Answer: A decrease in the assay value indicates that the concentration of this compound has been reduced, likely due to degradation.

  • Potential Cause:

    • Oxidation: Exposure to air can lead to oxidative degradation.

    • Acid/Base Catalyzed Reactions: Contamination with acidic or basic residues can catalyze degradation pathways.

    • Photodegradation: Exposure to UV light can induce decomposition.[3][4]

  • Recommended Solution:

    • Re-evaluate your storage and handling procedures to minimize exposure to air, light, and temperature fluctuations.

    • Ensure all glassware and handling equipment are scrupulously clean and free from acidic or basic contaminants.

    • If the material is critical for your application, consider re-purification by distillation or chromatography if the impurity profile is simple. Otherwise, it is advisable to use a fresh batch of the compound.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] The container should be an amber glass bottle with a tightly sealed cap to protect it from light and atmospheric oxygen. Storage in a well-ventilated area away from sources of ignition is also recommended.

What is the expected shelf life of this compound?

The shelf life of this compound can vary depending on the storage conditions and the purity of the initial material. When stored under ideal conditions (cool, dark, and under an inert atmosphere), it can be stable for several years. However, as a fragrance ingredient, its shelf life is generally considered to be in the range of 1 to 3 years after opening.[1][5][6] Regular analytical testing is recommended for long-term stored material.

What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are likely to be:

  • Oxidation: The ketone functionality can be susceptible to oxidation, potentially leading to the formation of lactones through a Baeyer-Villiger type oxidation, or other oxidative cleavage products.[7][8][9][10]

  • Photodegradation: UV light can induce Norrish type reactions in ketones, leading to cleavage of the cyclohexane (B81311) ring or other rearrangements.[3][11]

  • Acid/Base-Catalyzed Reactions: The presence of acidic or basic impurities can catalyze aldol-type condensation reactions or other rearrangements.

Can I use a stabilizer with this compound?

Yes, for applications where long-term stability is critical, the addition of an antioxidant can be beneficial. Common antioxidants used for organic compounds include Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E).[12][13][14] The choice and concentration of the stabilizer should be carefully evaluated to ensure it does not interfere with the intended application.

Data Presentation

The following table summarizes the recommended storage conditions and their impact on the stability of this compound.

ParameterRecommended ConditionRationalePotential Consequences of Deviation
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions.Increased degradation rate, leading to a shorter shelf life.
Light Exposure Store in amber glass bottlesPrevents photodegradation initiated by UV and visible light.[3][11]Discoloration and formation of degradation products.
Atmosphere Tightly sealed container, preferably under an inert gas (N₂ or Ar)Minimizes exposure to atmospheric oxygen, preventing oxidation.[7][8][9][10]Yellowing, changes in odor, and a decrease in purity.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong basesPrevents catalyzed degradation reactions.Accelerated decomposition and formation of various impurities.

Experimental Protocols

1. Gas Chromatography (GC) Method for Purity Assessment

This method provides a general guideline for determining the purity of this compound and detecting volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like ethyl acetate.

2. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound main This compound oxidation Oxidation (e.g., O₂, Peroxides) main->oxidation Air/Light photodegradation Photodegradation (UV Light) main->photodegradation UV Light acid_base Acid/Base Catalysis main->acid_base Contaminants lactone Lactone (Baeyer-Villiger Oxidation) oxidation->lactone cleavage_products Ring Cleavage Products oxidation->cleavage_products norrish_products Norrish Type Products photodegradation->norrish_products condensation_products Aldol Condensation Products acid_base->condensation_products

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow Workflow for Stability Testing of this compound cluster_0 Sample Preparation & Stressing cluster_1 Analysis cluster_2 Evaluation start Obtain this compound Sample stress Expose to Stress Conditions (Heat, Light, Humidity, Acid, Base, Oxidizing Agent) start->stress analytical_method Analyze by Stability-Indicating Method (e.g., GC, HPLC) stress->analytical_method data_analysis Quantify Purity and Degradation Products analytical_method->data_analysis report Evaluate Stability and Identify Degradants data_analysis->report conclusion Determine Shelf Life and Recommend Storage Conditions report->conclusion

Caption: Experimental workflow for stability testing.

TroubleshootingFlow Troubleshooting Flow for this compound Stability Issues rect_node rect_node start Stability Issue Observed? (e.g., Color, Odor, Purity) check_storage Review Storage Conditions? start->check_storage check_handling Review Handling Procedures? check_storage->check_handling Yes rect_storage Correct Storage: - Cool, dark, airtight amber container - Inert atmosphere check_storage->rect_storage No analytical_test Perform Analytical Test (GC/HPLC)? check_handling->analytical_test Yes rect_handling Correct Handling: - Use clean, dry equipment - Minimize exposure to air check_handling->rect_handling No rect_test Analyze Purity and Impurity Profile analytical_test->rect_test Yes rect_storage->check_handling rect_handling->analytical_test rect_decision Decision: Use, Repurify, or Discard? rect_test->rect_decision

Caption: Logical troubleshooting workflow for stability issues.

References

Resolving peak tailing in GC analysis of 2-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Resolving Peak Tailing in GC Analysis of 2-Butylcyclohexanone

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a chromatographic issue where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1][2][3] This is particularly common for polar or active compounds like this compound.[4][5] The ketone functional group can interact with active sites in the GC system, causing some molecules to be retained longer than others, leading to a "tail".[4][6] This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.[1][2]

Q2: What are the most common causes of peak tailing for a ketone like this compound?

A2: The primary causes of peak tailing for polar analytes such as ketones stem from interactions with active sites within the GC system or issues with the chromatographic setup.[4][6] Key factors include:

  • Active Sites: Exposed silanol (B1196071) groups in the injector liner, on glass wool, at the column inlet, or on the column's stationary phase can interact with the ketone's polar carbonyl group through hydrogen bonding.[4][5][6]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating new active sites.[4][7]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, leading to peak distortion.[2][4][6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases can contribute to tailing.[1][5]

  • Solvent and Stationary Phase Mismatch: A significant polarity mismatch between the injection solvent and the column's stationary phase can cause poor peak shape.[6][8]

Q3: How can I differentiate between chemical (activity) and physical (mechanical) causes of peak tailing?

A3: A simple diagnostic test is to observe which peaks in your chromatogram are tailing.

  • If only polar or active compound peaks (like this compound) are tailing while non-polar compounds (e.g., hydrocarbons) in the same run have good peak shape, the issue is likely chemical. This points towards active sites in the system.

  • If all peaks in the chromatogram, including the solvent peak, are tailing, the problem is likely physical. This suggests an issue with the flow path, such as a poor column cut, improper installation, or a leak.[4]

Troubleshooting Guide

Systematic Approach to Resolving Peak Tailing

This guide provides a step-by-step approach to identify and resolve the cause of peak tailing for this compound.

Step 1: Inlet Maintenance (Most Common Cause)

The GC inlet is a frequent source of activity and contamination.[9][10]

  • Action: Replace the inlet liner and septum.

  • Recommendation: Use a deactivated liner, potentially one with glass wool if it is also deactivated. Siltek-coated liners are highly inert and recommended for active compounds.[11] Change the septum daily or after every 100 injections, especially when analyzing sensitive compounds.[11]

Step 2: Column Maintenance

If inlet maintenance does not resolve the issue, the problem may lie with the column.

  • Action 1: Trim the Column.

    • Reasoning: The first few centimeters of the column can accumulate non-volatile residues and become active.[7][8]

    • Procedure: Trim 15-20 cm from the inlet end of the column and reinstall it.[6]

  • Action 2: Condition the Column.

    • Reasoning: Proper column conditioning can help remove contaminants and ensure the stationary phase is stable.

    • Procedure: Follow the manufacturer's instructions for conditioning the column, which typically involves heating it to a specific temperature for a set period.

Step 3: Verify Column Installation

Improper column installation can introduce dead volumes and cause peak tailing.[4][8]

  • Action: Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector according to the manufacturer's guidelines. A poor cut can cause turbulence in the sample path.[6]

Step 4: Method Parameter Optimization

Sub-optimal GC method parameters can contribute to poor peak shape.

  • Action: Review and optimize your GC method parameters. See the table below for typical starting parameters for the analysis of similar ketones.

  • Recommendation: Ensure the injector temperature is sufficient to volatilize the sample without causing degradation. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[2][8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G cluster_physical Physical Issues cluster_chemical Chemical Issues start Peak Tailing Observed for This compound check_peaks Are all peaks tailing (including solvent)? start->check_peaks physical_issue Likely Physical Issue: Flow Path Disruption check_peaks->physical_issue Yes chemical_issue Likely Chemical Issue: System Activity check_peaks->chemical_issue No (Only Active Compounds Tail) check_install Check Column Installation (Depth, Ferrules) physical_issue->check_install check_cut Check Column Cut (Square, No Burrs) check_install->check_cut check_leaks Perform Leak Check check_cut->check_leaks physical_resolved Peak Shape Improved? check_leaks->physical_resolved physical_resolved->chemical_issue No end_good Analysis Complete physical_resolved->end_good Yes inlet_maintenance Perform Inlet Maintenance: Replace Liner & Septum chemical_issue->inlet_maintenance inlet_resolved Peak Shape Improved? inlet_maintenance->inlet_resolved column_maintenance Perform Column Maintenance: Trim Column Inlet inlet_resolved->column_maintenance No inlet_resolved->end_good Yes column_resolved Peak Shape Improved? column_maintenance->column_resolved method_optimization Optimize GC Method Parameters column_resolved->method_optimization No column_resolved->end_good Yes end_bad Contact Technical Support method_optimization->end_bad

Troubleshooting workflow for resolving peak tailing.

Quantitative Data Summary

The following table summarizes typical GC parameters for the analysis of ketones similar to this compound. These should be used as a starting point and optimized for your specific instrument and application.[12]

ParameterRecommended Setting
Column Mid-polarity (e.g., 5% Phenyl Polysiloxane)
Injector Temperature 250 °C
Detector Temperature 300 °C (for FID)
Oven Program Initial: 80 °C, hold 1 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Carrier Gas Flow 1.0 mL/min (Helium, constant flow)
Injection Volume 1 µL
Split Ratio 50:1

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
  • Cool Down: Cool the GC inlet to a safe temperature (below 50 °C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum using forceps and replace it with a new one. Be careful not to overtighten the nut upon reassembly.

  • Remove Liner: Carefully remove the inlet liner. This may require specialized forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet components in the reverse order of removal.

  • Leak Check: Restore the carrier gas flow and perform an electronic leak check around the septum nut and other fittings.

Protocol 2: GC Column Trimming
  • Cool Down and Power Off: Cool the oven and inlet, then turn off the GC power.

  • Disconnect Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a specialized column cutting tool, score the column about 15-20 cm from the inlet end. Gently snap the column at the score to create a clean, square cut.

  • Inspect the Cut: Inspect the cut end with a magnifying glass to ensure it is clean and at a 90-degree angle with no jagged edges or burrs.[6]

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct installation depth.

  • Leak Check and Condition: Power on the GC, restore gas flow, perform a leak check, and briefly condition the column if necessary.

References

Technical Support Center: Managing Thermal Decomposition of 2-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-butylcyclohexanone at high temperatures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition pathways for this compound?

A1: While specific experimental data for the thermal decomposition of this compound is limited, based on the behavior of similar cyclic ketones like cyclohexanone (B45756) and 2-alkylcyclohexanones, several decomposition pathways can be anticipated. The primary mechanisms are likely to involve Norrish-type reactions, which are common in the photochemistry and thermolysis of ketones.

  • Norrish Type I Cleavage: This pathway involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this can occur in two ways, leading to the formation of a diradical intermediate. This diradical can then undergo further reactions such as decarbonylation (loss of carbon monoxide) and subsequent cyclization or rearrangement to form various hydrocarbon products.

  • Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical. This intermediate can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative.

  • Retro-Diels-Alder Reaction: Following isomerization of this compound to its enol form, a retro-Diels-Alder reaction can occur, leading to the fragmentation of the six-membered ring.

These proposed pathways suggest the formation of a complex mixture of smaller volatile organic compounds.

Q2: What are the likely products of the thermal decomposition of this compound?

A2: Based on the proposed decomposition pathways, a variety of products can be expected. The exact distribution of these products will depend on experimental conditions such as temperature, pressure, and the presence of catalysts.

Product Class Potential Products Origin Pathway (Proposed)
Alkenes Ethene, Propene, Butene, HexeneNorrish Type I, Retro-Diels-Alder
Dienes 1,3-ButadieneRetro-Diels-Alder
Carbonyls Smaller ketones and aldehydesNorrish Type I
Cyclic Compounds Cyclopentane and derivativesNorrish Type I with decarbonylation and cyclization
Gases Carbon Monoxide (CO)Norrish Type I

Q3: At what temperature does this compound start to decompose?

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in thermal decomposition experiments.

  • Possible Cause 1: Inconsistent heating rate or final temperature.

    • Solution: Ensure your heating apparatus (e.g., pyrolysis unit, furnace) is properly calibrated and provides a consistent and accurate temperature profile. For pyrolysis-GC-MS, use a system with a precise temperature ramp and final hold temperature.

  • Possible Cause 2: Sample contamination.

    • Solution: Use high-purity this compound. Impurities can act as catalysts or inhibitors, altering the decomposition process. Analyze the starting material for purity before the experiment.

  • Possible Cause 3: Variations in sample size.

    • Solution: Use a consistent and accurately measured sample size for each experiment. In pyrolysis, even small variations in sample mass can affect the heat transfer and decomposition kinetics.

Issue 2: Unexpected peaks in the gas chromatogram of the decomposition products.

  • Possible Cause 1: Contamination from the experimental setup.

    • Solution: Run a blank analysis of the system without the sample to identify any background contaminants. Clean the pyrolysis chamber, injection port, and GC column according to the manufacturer's instructions.

  • Possible Cause 2: Secondary reactions of decomposition products.

    • Solution: The initial decomposition products can further react at high temperatures. To minimize this, you can try to lower the decomposition temperature or reduce the residence time of the products in the heated zone.

  • Possible Cause 3: Air leak in the system.

    • Solution: An air leak can lead to oxidation products. Ensure all fittings and seals in the pyrolysis unit and GC-MS system are tight and leak-free.

Issue 3: Poor separation of decomposition products in the gas chromatogram.

  • Possible Cause 1: Inappropriate GC column or temperature program.

    • Solution: The decomposition of this compound produces a complex mixture of compounds with varying polarities and boiling points. Use a general-purpose GC column (e.g., a 5% phenyl-methylpolysiloxane) and optimize the temperature program to achieve better separation. A slower temperature ramp or the inclusion of isothermal holds can improve resolution.

  • Possible Cause 2: Column overload.

    • Solution: If peaks are broad and fronting, the column may be overloaded. Reduce the sample size or use a higher split ratio in the GC inlet.

Experimental Protocols

Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the onset and temperature range of the thermal decomposition of this compound.

Methodology:

  • Instrument Preparation: Ensure the TGA is calibrated for temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a TGA crucible.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.

Protocol 2: Analysis of Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of the thermal decomposition of this compound.

Methodology:

  • Instrument Setup:

    • Pyrolyzer: Interface a pyrolysis unit with the GC inlet. Set the pyrolysis temperature based on the TGA results (e.g., a temperature within the main decomposition range).

    • GC: Use a capillary column suitable for separating volatile organic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • MS: Set the mass spectrometer to scan a mass range of m/z 15-300.

  • Sample Preparation: Place a small, accurately measured amount of this compound (e.g., 0.1-0.5 µL) into a pyrolysis sample cup.

  • Pyrolysis and GC-MS Analysis:

    • Introduce the sample cup into the pyrolyzer.

    • Initiate the pyrolysis, which rapidly heats the sample to the set temperature.

    • The volatile decomposition products are swept into the GC column by the carrier gas (e.g., Helium).

    • Run a suitable GC temperature program to separate the products (e.g., hold at 40 °C for 2 min, then ramp to 250 °C at 10 °C/min).

    • The separated components are detected by the mass spectrometer.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

Thermal_Decomposition_Pathways cluster_main This compound cluster_norrishI Norrish Type I cluster_norrishII Norrish Type II cluster_retroda Retro-Diels-Alder This compound This compound Diradical_I Diradical Intermediate This compound->Diradical_I α-cleavage Diradical_II 1,4-Diradical This compound->Diradical_II γ-H abstraction Enol_isomer Enol Isomer This compound->Enol_isomer Isomerization CO Carbon Monoxide Diradical_I->CO Hydrocarbons Alkenes, Cycloalkanes Diradical_I->Hydrocarbons Enol Enol Intermediate Diradical_II->Enol Alkene Alkene Diradical_II->Alkene Fragments Diene + Alkene Enol_isomer->Fragments

Caption: Proposed thermal decomposition pathways of this compound.

PyGCMS_Workflow Sample This compound Sample Pyrolyzer Pyrolyzer (High Temperature) Sample->Pyrolyzer Introduction GC Gas Chromatography (Separation) Pyrolyzer->GC Injection of Products MS Mass Spectrometry (Detection/Identification) GC->MS Elution Data Data Analysis (Product Identification) MS->Data

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

Troubleshooting_Logic Problem Inconsistent Results? Check_Temp Check Temperature Control Problem->Check_Temp Yes Check_Purity Check Sample Purity Problem->Check_Purity Yes Check_Size Check Sample Size Problem->Check_Size Yes Solution Standardize Protocol Check_Temp->Solution Check_Purity->Solution Check_Size->Solution

Caption: Troubleshooting logic for inconsistent experimental results.

References

Effective methods for drying and removing moisture from 2-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the effective drying and removal of moisture from 2-butylcyclohexanone, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I've performed an aqueous workup and need to dry my this compound. What is the quickest and most common method?

A1: The most common and straightforward method involves using an anhydrous inorganic salt.

  • Initial Step: Before adding any drying agent, wash the organic layer with a saturated sodium chloride solution (brine). This "salting out" process removes the majority of dissolved water from the organic phase.[1][2]

  • Magnesium Sulfate (B86663) (MgSO₄): For rapid drying, anhydrous magnesium sulfate is highly effective. It has a high capacity for water and works quickly. However, it is a fine powder and can be messy to filter.[1]

  • Sodium Sulfate (Na₂SO₄): Anhydrous sodium sulfate is a granular, non-clumping drying agent that is very easy to filter off.[3] It is slower than MgSO₄ and has a lower capacity for water, but it is often preferred for its ease of handling, especially on a small scale.[1] Drying with Na₂SO₄ may require 15-30 minutes of contact time.[1]

Q2: My experiment is highly sensitive to water. Which drying method provides the lowest residual moisture content?

A2: For applications requiring exceptionally dry material, two methods are superior: molecular sieves and azeotropic distillation.

  • Azeotropic Distillation: This is a highly effective method for removing water.[4] By refluxing the this compound with a solvent that forms a low-boiling azeotrope with water (e.g., toluene), the water can be continuously removed using a Dean-Stark apparatus.[5] This is particularly useful for larger scales or when the ketone needs to be completely anhydrous for a subsequent reaction.

  • Molecular Sieves: Activated 3Å molecular sieves are extremely efficient at trapping water molecules, capable of reducing water content to parts-per-million (ppm) levels.[6] However, a significant caution is required for ketones (see Q3).

Q3: I used molecular sieves to dry my this compound, and now my sample is contaminated with new impurities. What happened?

A3: This is a common issue. Molecular sieves can have basic sites on their surface which can catalyze the self-condensation (an aldol (B89426) condensation) of ketones.[7][8] This reaction introduces impurities such as aldol addition or condensation products into your sample.[6][9] While highly efficient at removing water, the risk of side reactions makes molecular sieves a less desirable choice for drying ketones unless the material's stability has been previously verified. If you must use them, use with caution and for a limited time, and analyze the product for impurities afterward.

Q4: Can I use other drying agents like calcium chloride (CaCl₂) or potassium carbonate (K₂CO₃)?

A4:

  • Potassium Carbonate (K₂CO₃): This is a suitable, mild basic drying agent for ketones.[10][11] It can be a good alternative to Na₂SO₄ or MgSO₄.

  • Calcium Chloride (CaCl₂): While a common drying agent, it can form complexes with carbonyl compounds. Therefore, it is generally not recommended for drying ketones like this compound.[12]

Q5: How can I remove the last traces of water from my sample after using a drying agent?

A5: After decanting or filtering your this compound from the drying agent, residual moisture can sometimes be removed by placing the sample under a high vacuum for a period.[1] Given the relatively high boiling point of this compound (~221 °C at atmospheric pressure), this can be effective without significant loss of product.[13]

Data Presentation: Comparison of Common Drying Agents for Ketones

Drying AgentChemical FormulaCapacitySpeedEfficiency (Final H₂O)Compatibility with this compound
Sodium SulfateNa₂SO₄ModerateSlowModerate (~250 ppm)Good : Generally inert, but can cause minor aldol condensation.[12] Easy to filter.
Magnesium SulfateMgSO₄HighFastGood (~50 ppm)Good : Generally inert and effective. Can be slightly acidic. Fine powder can be difficult to filter.[1]
Potassium CarbonateK₂CO₃ModerateModerateModerateGood : Basic drying agent, suitable for ketones.[10][11]
Calcium Sulfate (Drierite®)CaSO₄LowFastGoodGood : Neutral and fast-acting, but has a low capacity.[9]
Molecular Sieves (3Å)(K,Na)₁₂Al₁₂Si₁₂O₄₈·nH₂OHighModerateExcellent (<10 ppm)Caution : Highly efficient but can catalyze aldol condensation, leading to impurities.[7][8]
Calcium ChlorideCaCl₂HighFastGoodNot Recommended : Can form complexes with carbonyl compounds.[12]

Note: Efficiency values are approximate and can vary based on the solvent, initial water content, and experimental conditions.

Experimental Protocols

Protocol 1: Standard Drying with Anhydrous Sodium Sulfate (Na₂SO₄)
  • Pre-Drying: Transfer the this compound solution to a separatory funnel and wash with an equal volume of saturated NaCl solution (brine). Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Adding the Drying Agent: Add a portion of anhydrous sodium sulfate to the flask. A general rule is to add enough so that some of the agent remains free-flowing and does not clump together (approximately 1-2 g per 10 mL of solution).

  • Drying: Gently swirl the flask and let it stand for at least 20-30 minutes.[1] If all the drying agent has clumped, add more until some free-flowing crystals remain.

  • Separation: Carefully decant or filter the dried liquid into a new, dry flask, ensuring no solid drying agent is transferred. The this compound is now ready for solvent removal or further use.

Protocol 2: High-Efficiency Drying with Activated Molecular Sieves (Use with Caution)
  • Activation of Sieves: Place 3Å molecular sieves in a flask. Heat them in a laboratory oven at 200-350°C under vacuum for at least 8-12 hours to remove adsorbed water.[7][8] Cool the activated sieves under an inert atmosphere (e.g., nitrogen or argon) and store in a sealed desiccator.

  • Drying: Add the cool, activated molecular sieves (approx. 5-10% w/v) to the this compound.

  • Contact Time: Allow the mixture to stand for several hours. Swirl occasionally. Monitor for byproducts via TLC or GC if possible.

  • Separation: Quickly decant or filter the dried liquid away from the sieves. Due to the risk of condensation, prolonged storage over molecular sieves is not recommended.[7][8]

Protocol 3: Removal of Water by Azeotropic Distillation
  • Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Charging the Flask: Add the moist this compound to the flask along with an appropriate water-immiscible solvent (entrainer) such as toluene (B28343). The volume of toluene should be sufficient for effective reflux.

  • Distillation: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.[4][5] Since water is denser than toluene, it will separate and collect in the bottom of the trap, while the toluene will overflow and return to the flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Workup: Allow the apparatus to cool. The dried this compound is now in the flask, dissolved in toluene. The toluene can be removed by simple or vacuum distillation to yield the pure, dry product.

Visualization

Drying_Method_Selection Decision Workflow for Drying this compound start Start: Dry this compound q_dryness Required Level of Dryness? start->q_dryness q_scale What is the scale? method_na2so4 Use Anhydrous Na₂SO₄ (Easy, Good for Routine Use) q_scale->method_na2so4 Small (< 1g) method_mgso4 Use Anhydrous MgSO₄ (Fast, High Capacity) q_scale->method_mgso4 Medium to Large (> 1g) q_dryness->q_scale Routine (~50-250 ppm H₂O) q_sensitivity Subsequent reaction sensitive to acid/base traces? q_dryness->q_sensitivity Anhydrous (<50 ppm H₂O) method_azeo Use Azeotropic Distillation (Excellent Dryness, Large Scale) q_sensitivity->method_azeo Yes / Large Scale method_sieves Use 3Å Molecular Sieves (Highest Dryness, High Risk) q_sensitivity->method_sieves No / Small Scale end_routine Result: Routinely Dry Ketone method_na2so4->end_routine method_mgso4->end_routine end_anhydrous Result: Anhydrous Ketone method_azeo->end_anhydrous end_caution Result: Anhydrous Ketone (Verify Purity) method_sieves->end_caution

Caption: Decision workflow for selecting an appropriate drying method for this compound.

References

Technical Support Center: Optimizing Recrystallization of 2-Butylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 2-butylcyclohexanone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the first step in choosing a recrystallization solvent for a this compound derivative?

A1: The initial step is to determine the polarity of your specific this compound derivative. The "like dissolves like" principle is a good starting point; nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds in polar solvents.[1] Given the bulky, nonpolar butyl group and the relatively nonpolar cyclohexanone (B45756) ring, you should start by testing non-polar and moderately polar solvents. A good practice is to test the solubility of a small amount of your compound in a variety of solvents at room temperature and then upon heating.[1]

Q2: How do I perform a small-scale solvent test?

A2: Place a small, accurately weighed amount of your compound (e.g., 10-20 mg) into a small test tube. Add a small volume of the solvent to be tested (e.g., 0.5 mL) and observe the solubility at room temperature. If the compound does not dissolve, heat the mixture gently in a water bath and observe if it dissolves. A suitable solvent will dissolve the compound when hot but not at room temperature.[1]

Q3: What are some promising single solvents for recrystallizing this compound derivatives?

A3: Based on the structure of this compound, which has a significant nonpolar character, nonpolar solvents like hexane (B92381) and other hydrocarbons can be a good starting point.[2] However, due to the ketone group, it possesses some polarity, so slightly more polar solvents might also be effective. Ethanol (B145695) is a commonly used and generally effective solvent for many organic compounds.[3] Acetone (B3395972) can also be a good choice for ketones, following the "like dissolves like" principle.[3]

Q4: When should I consider using a mixed solvent system?

A4: A mixed solvent system is useful when your compound is too soluble in one solvent and not soluble enough in another, even when hot.[2] The goal is to find a pair of miscible solvents where one is a good solvent and the other is a poor solvent (antisolvent).[4] Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[5] For this compound derivatives, a mixture of a more polar solvent that dissolves the compound well (like acetone or ethanol) with a nonpolar antisolvent (like hexane or water) is a logical choice.

Q5: How do I perform a mixed-solvent recrystallization?

A5: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, slowly add the "poor" solvent (antisolvent) dropwise to the hot solution until you observe persistent cloudiness (turbidity).[4] At this point, the solution is saturated. You can then add a few drops of the "good" solvent back to the hot solution to just redissolve the precipitate and then allow the clear solution to cool slowly.[4]

Troubleshooting Guide

Problem: My compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution at a temperature above its melting point. This is common for low-melting point solids or when the solution is too concentrated.[2][6] It can also be caused by the presence of impurities that lower the melting point of the mixture.[7]

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[6][7]

  • Solution 2: Try a different solvent or solvent system with a lower boiling point.[1]

  • Solution 3: "Scratching" the inside of the flask with a glass rod at the surface of the liquid can sometimes induce crystallization and prevent oiling out.[2]

  • Solution 4: If using a mixed solvent system, add more of the "good" solvent to the hot solution before cooling.[7]

Problem: No crystals are forming, even after the solution has cooled.

  • Cause 1: Too much solvent was used, and the solution is not supersaturated.[6]

  • Solution 1: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[1][6] You can check for the presence of dissolved solid by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue indicates dissolved compound.[7]

  • Cause 2: The solution is supersaturated, but crystallization has not been initiated.

  • Solution 2a (Seeding): Add a "seed crystal" of the pure compound to the cooled solution to provide a nucleation site for crystal growth.[1][8]

  • Solution 2b (Scratching): Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The small scratches on the glass can provide a surface for crystals to start forming.[8][9]

  • Solution 2c (Cooling): Further cool the solution in an ice bath to decrease the solubility of your compound.[8]

Problem: The crystal yield is very low.

  • Cause 1: Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.[7]

  • Solution 1: Before filtering, concentrate the solution by boiling off some of the solvent. Be careful not to concentrate it so much that impurities also crystallize.

  • Cause 2: The crystals were collected while the solution was still warm.

  • Solution 2: Ensure the solution has cooled completely to room temperature and then in an ice bath before filtration to maximize crystal recovery.

  • Cause 3: The wrong solvent was chosen, one in which the compound has a relatively high solubility even at low temperatures.

  • Solution 3: Re-evaluate your solvent choice by performing small-scale solubility tests to find a solvent with a larger difference in solubility at high and low temperatures.

Problem: The recrystallized product is still impure.

  • Cause 1: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.

  • Solution 1: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Cause 2: The impurities have very similar solubility profiles to the desired compound in the chosen solvent.

  • Solution 2: Try a different recrystallization solvent or consider another purification technique, such as column chromatography.

  • Cause 3: Insoluble impurities were not removed before crystallization.

  • Solution 3: If you observe insoluble material in your hot solution, perform a hot gravity filtration to remove it before allowing the solution to cool.[3]

  • Cause 4: Colored impurities are present.

  • Solution 4: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.[1]

Data Presentation

Table 1: Estimated Solubility of a Generic this compound Derivative in Common Recrystallization Solvents

SolventPolarityBoiling Point (°C)Estimated Solubility (Hot)Estimated Solubility (Cold)Comments
HexaneNonpolar69HighLowGood starting point for nonpolar compounds.
TolueneNonpolar111HighModerateHigher boiling point may be useful.
Diethyl EtherSlightly Polar35Very HighHighLow boiling point can make it difficult to handle. Often used in mixed solvents.
Ethyl AcetateModerately Polar77HighModerateA versatile solvent for a range of polarities.
AcetonePolar56Very HighModerateGood for ketones, but its high solvency may lead to lower yields.
EthanolPolar78HighModerateA common and effective recrystallization solvent.
MethanolPolar65HighModerateSimilar to ethanol but with a lower boiling point.
WaterVery Polar100InsolubleInsolubleLikely to be a poor solvent on its own but can be an effective antisolvent in a mixed system with a polar organic solvent.

Note: The solubility data presented is estimated based on the general principles of organic chemistry and data for structurally similar compounds. Actual solubility should be determined experimentally for each specific derivative.

Experimental Protocols

Protocol 1: Determining the Optimal Recrystallization Solvent

  • Preparation: Place approximately 20 mg of the crude this compound derivative into several small, labeled test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent from Table 1 dropwise, shaking after each addition, until the solid dissolves or a total of 1 mL has been added. Record the solubility of the compound in each solvent at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heating: For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a water bath. Add more of the respective solvent in small portions until the solid dissolves completely. Record the approximate amount of solvent required. An ideal solvent will dissolve the compound completely at an elevated temperature.

  • Cooling: Allow the solutions that formed upon heating to cool to room temperature, and then place them in an ice bath. Observe the formation of crystals. A good solvent will result in the formation of a significant amount of crystals upon cooling.

  • Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold for the full-scale recrystallization.

Protocol 2: Recrystallization of a this compound Derivative

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.

Mandatory Visualization

Caption: Workflow for selecting an optimal recrystallization solvent.

Troubleshooting_Recrystallization start Hot, Saturated Solution cool_solution Cool Solution Slowly start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form oiling_out Oiling Out? cool_solution->oiling_out collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes no_crystals Troubleshoot: - Evaporate excess solvent - Seed with a crystal - Scratch the flask - Cool in ice bath crystals_form->no_crystals No oiling_out->collect_crystals No oiled_out Troubleshoot: - Reheat and add more solvent - Cool even slower - Change solvent oiling_out->oiled_out Yes end End: Purified Product collect_crystals->end no_crystals->cool_solution

Caption: Troubleshooting common issues during crystallization.

Polarity_Relationship cluster_solute This compound Derivative cluster_solvents Solvent Choice solute Predominantly Nonpolar Character nonpolar_solvent Nonpolar Solvents (e.g., Hexane) solute->nonpolar_solvent Good Solubility (Hot) Poor Solubility (Cold) polar_solvent Polar Solvents (e.g., Water) solute->polar_solvent Poor Solubility mixed_solvent Mixed Solvents (e.g., Ethanol/Water) nonpolar_solvent->mixed_solvent Good Solvent polar_solvent->mixed_solvent Antisolvent

Caption: Relationship between solute polarity and solvent selection.

References

Addressing emulsion formation during aqueous workup of 2-butylcyclohexanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion formation during the aqueous workup of reactions involving 2-butylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my this compound workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as fine droplets.[1] Emulsion formation is common during the aqueous workup of organic reactions and can be particularly persistent in several scenarios relevant to this compound chemistry:

  • Presence of Surfactant-like Byproducts: Certain reaction byproducts can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.[2]

  • Fine Particulate Matter: Finely divided solid material, such as inorganic salts (e.g., magnesium salts from a Grignard reaction) or sparingly soluble organic byproducts (e.g., triphenylphosphine (B44618) oxide from a Wittig reaction), can accumulate at the interface and prevent the coalescence of droplets.[2]

  • High-Shear Mixing: Vigorous shaking or stirring of the separatory funnel can create very small droplets that are slow to coalesce.[2]

  • Basic Conditions: Workups involving basic aqueous solutions, especially with chlorinated solvents, are prone to emulsion formation.[2]

Q2: I performed a Grignard reaction with this compound and now have an intractable emulsion after quenching. What should I do?

Grignard reaction workups are frequently complicated by the formation of magnesium salts which can stabilize emulsions. Here’s a step-by-step approach to address this:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, emulsions will break on their own with time.[2]

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the mixture.[3] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[4]

  • Filtration: If you suspect fine solids are the cause, filter the entire mixture through a pad of Celite®.[2] Celite is a filter aid that can remove the fine particulates stabilizing the emulsion.[2]

  • Acidification: Carefully add dilute hydrochloric acid (e.g., 1 M HCl). This can help to dissolve magnesium hydroxides and other basic salts that may be contributing to the problem. Ensure your product is stable to acidic conditions.

Q3: My Wittig reaction workup with this compound has resulted in a stubborn emulsion. How can I resolve this?

The primary byproduct of a Wittig reaction, triphenylphosphine oxide, can sometimes contribute to emulsion formation, although emulsions are often caused by other factors in the workup.

  • Minimize Vigorous Shaking: When performing the extraction, gently invert the separatory funnel rather than shaking it vigorously.[2]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[4]

  • Filtration: As with the Grignard reaction, filtering the mixture through Celite® can be effective if solid byproducts are present.[2]

Q4: I'm performing a reduction of this compound (e.g., with NaBH₄), and the workup is forming an emulsion. What are the best practices to avoid or break it?

Emulsions in reduction workups can be caused by the quenching process or the presence of residual base.

  • Gentle Quenching: Add the quenching solution (e.g., water or dilute acid) slowly with gentle swirling.

  • Salting Out: The addition of brine is a primary and effective technique to break emulsions in these systems.[3]

  • pH Adjustment: If the workup is basic, careful neutralization or slight acidification with a dilute acid may resolve the emulsion. Conversely, if the workup is acidic and your product is stable to base, adding a dilute base could be effective.[1]

Troubleshooting Guide: Breaking an Emulsion

This guide provides a systematic approach to breaking emulsions formed during the aqueous workup of this compound reactions.

Decision-Making Workflow for Emulsion Breaking

Emulsion_Troubleshooting Troubleshooting Emulsion Formation start Emulsion Formed during Aqueous Workup patience Step 1: Wait (15-30 minutes) start->patience salt Step 2: Add Brine (Saturated NaCl) patience->salt Not resolved resolved Phases Separated patience->resolved Resolved ph_adjust Step 3: Adjust pH (Dilute Acid/Base) salt->ph_adjust Not resolved salt->resolved Resolved filter Step 4: Filter (through Celite®) ph_adjust->filter Not resolved ph_adjust->resolved Resolved centrifuge Step 5: Centrifuge (If available) filter->centrifuge Not resolved filter->resolved Resolved centrifuge->resolved Resolved

Caption: A stepwise guide to resolving emulsions in a laboratory setting.

Comparative Efficacy of Emulsion Breaking Techniques

The following table summarizes common techniques and their typical effectiveness. The "Time to Resolution" is an estimate and can vary significantly based on the specific reaction mixture.

TechniquePrinciple of ActionTypical ApplicationEstimated Time to ResolutionSuccess Rate
Patience Gravitational separationMild emulsions15 - 30 minLow to Moderate
"Salting Out" Increases aqueous phase ionic strength, reducing organic solubility.[5]General purpose, highly effective.5 - 15 minHigh
pH Adjustment Neutralizes or charges surfactant-like species.[1]Emulsions stabilized by acidic or basic impurities.5 - 10 minModerate to High
Filtration Removes fine solid particles that stabilize the interface.[2]Emulsions with visible particulate matter.10 - 20 minHigh
Solvent Addition Changes the polarity and density of the organic phase.[4]When other methods fail.5 - 15 minModerate
Centrifugation Accelerates gravitational separation through mechanical force.[6]Stubborn or small-volume emulsions.5 - 10 minVery High
Gentle Heating Reduces viscosity and can aid coalescence.[1]Use with caution for thermally sensitive compounds.10 - 20 minLow to Moderate

Detailed Experimental Protocol: Breaking a Persistent Emulsion with "Salting Out" and Filtration

This protocol details a robust method for breaking a persistent emulsion encountered during the workup of a this compound reaction, for example, after a Grignard reaction.

Objective: To break a stable emulsion and achieve clear phase separation for product isolation.

Materials:

  • Separatory funnel containing the emulsified mixture

  • Saturated aqueous sodium chloride solution (brine)

  • Solid anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Celite® 545 (or equivalent filter aid)

  • Buchner funnel and filter flask

  • Filter paper

  • Erlenmeyer flasks

Procedure:

  • Initial Attempt with Brine:

    • To the separatory funnel containing the emulsion, add a volume of brine equal to approximately 20-25% of the total volume of the aqueous layer.

    • Stopper the funnel and gently invert it 5-10 times. Do not shake vigorously.

    • Vent the funnel.

    • Place the funnel back on a ring stand and allow it to sit undisturbed for 10-15 minutes. Observe for any signs of phase separation. If the layers have separated, proceed to drain the aqueous layer and continue with the workup. If the emulsion persists, proceed to the next step.

  • Filtration through Celite®:

    • Prepare a filter bed by placing a piece of filter paper in a Buchner funnel and adding a 1-2 cm thick pad of Celite®.

    • Wet the Celite® pad with the organic solvent being used for the extraction and ensure a good seal with the filter paper by applying gentle vacuum.

    • Pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad under gentle vacuum.

    • Wash the separatory funnel with a small amount of the organic solvent and pour this rinsing through the Celite® pad to ensure all of the product is collected.

    • Transfer the filtrate to a clean separatory funnel. The two phases should now be distinct.

    • Separate the layers. Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product.

Workflow for the Experimental Protocol

Experimental_Workflow Protocol for Breaking a Persistent Emulsion start Persistent Emulsion in Separatory Funnel add_brine Add Saturated NaCl (Brine) (20-25% of aqueous volume) start->add_brine gentle_mix Gently Invert Funnel 5-10 times add_brine->gentle_mix wait Wait 10-15 minutes gentle_mix->wait check_separation Phases Separated? wait->check_separation prepare_celite Prepare Celite® Pad in Buchner Funnel check_separation->prepare_celite No separate_layers Separate Aqueous and Organic Layers check_separation->separate_layers Yes filter_mixture Filter Entire Mixture through Celite® prepare_celite->filter_mixture collect_filtrate Collect Filtrate in Clean Separatory Funnel filter_mixture->collect_filtrate collect_filtrate->separate_layers workup_continue Continue with Standard Workup (Wash, Dry, Concentrate) separate_layers->workup_continue

Caption: A detailed workflow for breaking a persistent emulsion in a chemical workup.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 2-Butylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Expected Spectroscopic Differences: A Comparative Overview

The primary distinction between the cis and trans isomers of 2-butylcyclohexanone lies in the spatial orientation of the butyl group relative to the cyclohexanone (B45756) ring. This difference in stereochemistry leads to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

In the most stable chair conformation, the bulky butyl group is expected to preferentially occupy the equatorial position to minimize steric strain. However, the cis and trans isomers will exhibit different conformational equilibria, influencing their spectroscopic properties.

Key Expected Differences:

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexanone ring, particularly the proton at C-2, are expected to differ significantly between the two isomers. In the trans-isomer, with the butyl group likely equatorial, the axial proton at C-2 would resonate at a different chemical shift compared to the equatorial proton at C-2 in the cis-isomer.

  • ¹³C NMR: The chemical shifts of the ring carbons, especially C-1 (carbonyl), C-2, and C-6, will be sensitive to the orientation of the butyl group.

  • IR Spectroscopy: The C=O stretching frequency in the infrared spectrum may show slight variations between the isomers due to subtle differences in ring strain and electronic environment.

  • Mass Spectrometry: The fragmentation patterns in the mass spectra of the two isomers are expected to be very similar, as they are stereoisomers. However, minor differences in the relative abundances of certain fragment ions may be observable.

Comparative Spectroscopic Data

While specific data for this compound isomers is limited, the following tables summarize the spectroscopic data for related compounds to provide a basis for comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound (Isomer Mixture) Data for individual isomers not available.
4-tert-Butylcyclohexanone 2.28 (m, 2H), 2.23 (m, 2H), 2.01 (m, 2H), 1.39 (m, 3H), 0.84 (s, 9H)[1][2]
cis-2,4-Di-tert-butylcyclohexanone Significant differences arise from the protons at the C-2 and C-4 positions compared to the trans isomer.[3] In the cis isomer, where both tert-butyl groups are predicted to be in equatorial positions to minimize steric strain, the protons at C-2 and C-4 are in axial positions and thus resonate at a lower field (deshielded) compared to the corresponding equatorial protons in the trans isomer.[3]
trans-2,4-Di-tert-butylcyclohexanone The most stable conformation will have both tert-butyl groups in equatorial positions to minimize steric interactions.[4]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound (Isomer Mixture) Data for individual isomers not available.
4-tert-Butylcyclohexanone 211.6 (C=O), 46.6, 41.0, 32.2, 27.4[1]
2-tert-Butylcyclohexanone Specific assignments require further analysis of published spectra.[1]
cis/trans-2,4-Di-tert-butylcyclohexanone The chemical shifts of the ring carbons, particularly C-2 and C-4, are influenced by the orientation of the bulky substituents.[3]

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)
This compound (Isomer Mixture) Data for individual isomers not available.
2-tert-Butylcyclohexanone ~1715 (C=O stretch)[1]
4-tert-Butylcyclohexanone ~1715 (C=O stretch)[1]

Table 4: Mass Spectrometry Data

CompoundKey m/z values (Relative Intensity)
This compound (Isomer Mixture) 98 (99.99), 41 (30.30), 55 (28.30), 70 (17.70), 83 (14.20)[5]
2-sec-Butylcyclohexanone (Isomer Mixture) 98 (99.99), 55 (38.60), 41 (27.40), 70 (19.50), 83 (16.20)[6]
2-tert-Butylcyclohexanone 98 (99.99), 41 (39.68), 57 (31.03), 55 (26.23), 69 (23.00)[7]

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for substituted cyclohexanones, which can be adapted for the specific analysis of this compound isomers.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclohexanone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[1][3] Transfer the solution to a 5 mm NMR tube.[1][3]

  • ¹H NMR Data Acquisition:

    • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1][3]

    • Pulse Program: Standard single-pulse sequence.[3]

    • Spectral Width: 0-12 ppm.[3]

    • Number of Scans: 16-64, depending on sample concentration.[3]

    • Relaxation Delay: 1-5 seconds.[3]

  • ¹³C NMR Data Acquisition:

    • Instrument: A high-resolution NMR spectrometer.

    • Pulse Program: Proton-decoupled single-pulse sequence.[3]

    • Spectral Width: 0-220 ppm.[3]

    • Number of Scans: 1024 or more.[3]

    • Relaxation Delay: 2-5 seconds.[3]

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.[3]

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition:

    • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

    • Technique: Transmission or Attenuated Total Reflectance (ATR).

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

3.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.[1]

  • Ionization: Electron ionization (EI) is a common method for generating ions, typically at 70 eV.[1]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[1]

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Workflow Spectroscopic Comparison of this compound Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis and Comparison Synthesis Synthesis of This compound Separation Isomer Separation (e.g., Chromatography) Synthesis->Separation cis_Isomer cis-Isomer Separation->cis_Isomer trans_Isomer trans-Isomer Separation->trans_Isomer NMR NMR Spectroscopy (¹H, ¹³C) cis_Isomer->NMR IR IR Spectroscopy cis_Isomer->IR MS Mass Spectrometry cis_Isomer->MS trans_Isomer->NMR trans_Isomer->IR trans_Isomer->MS Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Conclusion Structural Elucidation and Isomer Assignment Data_Analysis->Conclusion

Caption: Workflow for the spectroscopic comparison of this compound isomers.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of two primary analytical techniques for the quantification of 2-butylcyclohexanone: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established methodologies for similar cyclohexanone (B45756) derivatives and general principles of analytical method validation.

Method Comparison: GC vs. HPLC

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful chromatographic techniques suitable for the analysis of this compound. The choice between the two often depends on the sample matrix, desired sensitivity, and available instrumentation.

Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It generally offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] For analyzing volatile compounds from various sample matrices, Headspace GC can be a clean and efficient method.[1]

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is also a viable option. Since this compound is a relatively non-polar compound, a reversed-phase method with a non-polar stationary phase (like C18) and a polar mobile phase would be appropriate. HPLC is advantageous for less volatile compounds or when derivatization, which is sometimes required for GC analysis, is not desirable.[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics for GC-FID and RP-HPLC methods for the analysis of small organic molecules similar to this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterGas Chromatography (GC-FID)Reversed-Phase HPLC (RP-HPLC)
Linearity (R²) ≥ 0.999[1]≥ 0.998[1]
Range 0.1 - 100 µg/mL[1]0.1 - 200 µg/mL[1]
Accuracy (% Recovery) 98 - 102%[1]95 - 105%[1]
Precision (% RSD)
- Repeatability< 2%[1]< 2%[1]
- Intermediate Precision< 3%[1]< 2%[1]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[1]0.05 - 0.5 µg/mL[1]
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL[1]0.1 - 1.0 µg/mL[1]

Experimental Protocols

Gas Chromatography with Flame Ionization Detector (GC-FID)

This protocol is a general guideline for the analysis of this compound. Optimization may be required.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a split/splitless injector.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.[1]

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C[1]

    • Detector Temperature: 300 °C[1]

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[1]

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).[1]

    • Injection Volume: 1 µL.[1]

    • Split Ratio: 50:1.[1]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.[1]

    • Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range.[1]

    • Dissolve or dilute the sample in the same solvent to a concentration that falls within the calibration range.[1]

    • If necessary, use an internal standard (e.g., a structurally similar, non-interfering compound) to improve precision.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general starting point for the analysis of this compound and may require optimization.

  • Instrumentation: An HPLC system with a UV detector, pump, and autosampler.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact ratio should be optimized to achieve good separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by analyzing the UV spectrum of this compound (typically in the range of 210-280 nm for ketones).

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.[1]

    • Prepare calibration standards by diluting the stock solution with the mobile phase.[1]

    • Dissolve or dilute the sample in the mobile phase.[1]

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[1]

Workflow for Analytical Method Validation

The validation of an analytical method is crucial to ensure that the chosen method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Execute Execution of Validation Parameters cluster_Report Reporting & Documentation Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity/ Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: Workflow for Analytical Method Validation.

References

Comparing the efficacy of different catalysts for 2-butylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 2-Butylcyclohexanone.

The synthesis of 2-alkylcyclohexanones, such as this compound, is of significant interest in the fields of fine chemicals, fragrance, and pharmaceutical synthesis due to their role as versatile intermediates. The efficiency and selectivity of the catalytic method employed are critical factors that dictate the overall viability of a synthetic route. This guide provides a comparative analysis of two distinct catalytic strategies for the synthesis of this compound: a one-pot cascade reaction using a bifunctional palladium-based catalyst and a clay-catalyzed Stork enamine alkylation.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of the two catalytic methods for the synthesis of this compound, highlighting key metrics such as catalyst type, reaction conditions, and product yield.

Catalyst SystemStarting MaterialsReaction TypeReaction TimeTemperaturen-Butanal Conversion (%)This compound Yield (%)
0.2 wt% Pd/ZrO₂ n-Butanal, Cyclohexanone (B45756)One-Pot Aldol (B89426) Condensation & Hydrogenation400 min140 °C99%76%
KSF Clay Cyclohexanone, Morpholine (B109124), Butyl Halide (conceptual)Stork Enamine Alkylation24 h (enamine formation) + Alkylation timeRefluxNot ApplicableGood to Excellent (by analogy)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparison table.

One-Pot Synthesis using Bifunctional Pd/ZrO₂ Catalyst

This method, developed by F.M. et al. (2021), utilizes a bifunctional catalyst to perform an aldol condensation followed by hydrogenation in a single reaction vessel.[1][2][3]

Materials:

  • n-Butanal

  • Cyclohexanone

  • 0.2 wt% Pd/ZrO₂ catalyst

  • Hydrogen (H₂)

  • Nitrogen (N₂)

  • 250 mL Autoclave

Procedure:

  • Into a 250 mL autoclave, add 18 g (0.25 mol) of n-butanal, 54 g (0.55 mol) of cyclohexanone, and 3.7 g of the 0.2 wt% Pd/ZrO₂ catalyst.

  • Displace the oxygen in the autoclave by purging three times with 0.2 MPa of N₂ followed by 0.5 MPa of H₂.

  • Charge the autoclave with 3.5 MPa of H₂ at room temperature.

  • Heat the reaction mixture to 140 °C for 400 minutes with stirring at 400 rpm.

  • After the reaction, cool the autoclave to room temperature.

  • The product, this compound, can be analyzed and purified using standard techniques such as gas chromatography.

Clay-Catalyzed Stork Enamine Alkylation

This protocol is adapted from the work of Cabeza et al. (2013) on the KSF clay-catalyzed synthesis of 2-substituted cyclohexanones via the Stork enamine reaction. This method involves the in-situ formation of an enamine, which is then alkylated.

Materials:

  • Cyclohexanone

  • Morpholine

  • KSF Clay

  • Butyl halide (e.g., butyl bromide or iodide)

  • Toluene

  • Dean-Stark apparatus

Procedure:

Step 1: In-situ Enamine Formation

  • In a flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone and morpholine in toluene.

  • Add KSF clay as the catalyst.

  • Heat the mixture to reflux for 24 hours to form the 1-morpholinocyclohexene enamine, with the removal of water via azeotropic distillation.

Step 2: Alkylation

  • To the reaction mixture containing the in-situ generated enamine, add the butyl halide.

  • Continue to heat the reaction mixture under reflux until the alkylation is complete (monitoring by TLC or GC is recommended).

  • Upon completion, cool the reaction mixture and filter to remove the KSF clay.

  • The filtrate is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to convert the intermediate iminium salt to this compound.

  • The product can be extracted with an organic solvent and purified by distillation or column chromatography.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows of the two compared synthetic routes for this compound.

One_Pot_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_process One-Pot Reaction cluster_product Product n_butanal n-Butanal aldol_condensation Aldol Condensation n_butanal->aldol_condensation cyclohexanone Cyclohexanone cyclohexanone->aldol_condensation pd_zro2 Pd/ZrO₂ pd_zro2->aldol_condensation hydrogenation Hydrogenation pd_zro2->hydrogenation aldol_condensation->hydrogenation butylcyclohexanone This compound hydrogenation->butylcyclohexanone Stork_Enamine_Synthesis cluster_reactants1 Step 1: Enamine Formation cluster_catalyst1 Catalyst cluster_intermediate Intermediate cluster_reactants2 Step 2: Alkylation cluster_process Hydrolysis cluster_product Product cyclohexanone Cyclohexanone enamine Enamine cyclohexanone->enamine morpholine Morpholine morpholine->enamine ksf_clay1 KSF Clay ksf_clay1->enamine hydrolysis Acidic Hydrolysis enamine->hydrolysis butyl_halide Butyl Halide butyl_halide->hydrolysis butylcyclohexanone This compound hydrolysis->butylcyclohexanone

References

Conformational energy differences between axial and equatorial 2-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preference of substituent groups on a cyclohexane (B81311) ring is a cornerstone of stereochemistry, profoundly influencing molecular reactivity and biological activity. In the case of 2-tert-butylcyclohexanone (B158629), the bulky tert-butyl group introduces significant steric strain, leading to a pronounced energy difference between its axial and equatorial conformers. This guide provides a comparative analysis of this energy difference, drawing upon established principles of conformational analysis and data from analogous systems to offer a comprehensive overview for researchers in organic synthesis and drug development.

Comparative Quantitative Data

The following table summarizes the A-values for various substituents on a cyclohexane ring, providing a comparative context for the steric demand of the tert-butyl group. The energy difference for 2-tert-butylcyclohexanone is expected to be of a similar magnitude to the A-value of the tert-butyl group, although the sp² hybridization of the adjacent carbonyl carbon can slightly alter the ring geometry and associated steric interactions.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
-F0.20.8
-Cl0.52.1
-Br0.62.5
-OH1.04.1
-CH₃1.77.1
-CH(CH₃)₂2.18.8
-C(CH₃)₃ ~4.9 - 5.5 ~20 - 23
-Ph2.812

Note: The A-value for the tert-butyl group is often cited as approximately 4.9 to 5.5 kcal/mol[1][2]. This significant energy difference means the population of the axial conformer at equilibrium is exceedingly small.

Conformational Equilibrium of 2-tert-Butylcyclohexanone

The equilibrium between the axial and equatorial conformers is heavily skewed towards the equatorial position to minimize 1,3-diaxial interactions. In the axial conformer, the bulky tert-butyl group experiences severe steric repulsion with the axial hydrogens on C4 and C6. The equatorial conformer avoids these destabilizing interactions, rendering it significantly more stable.

G cluster_axial Axial 2-tert-butylcyclohexanone cluster_equatorial Equatorial 2-tert-butylcyclohexanone Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial ΔG° ≈ -5 kcal/mol (Highly Favored) Equatorial->Axial

Conformational equilibrium of 2-tert-butylcyclohexanone.

Experimental Protocols for Determining Conformational Energy

The primary experimental technique for quantifying the energy difference between conformers is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By slowing the rate of chair-flipping at low temperatures, the individual signals for the axial and equatorial conformers can be resolved and their populations determined.

Low-Temperature NMR Spectroscopy

Objective: To "freeze out" the conformational equilibrium of 2-tert-butylcyclohexanone to observe and quantify the populations of the axial and equatorial conformers.

Methodology:

  • Sample Preparation: A dilute solution of 2-tert-butylcyclohexanone is prepared in a low-freezing deuterated solvent, such as deuterated dichloromethane (B109758) (CD₂Cl₂) or deuterated toluene (B28343) (toluene-d₈).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is required.

  • Procedure:

    • A standard ¹H or ¹³C NMR spectrum is acquired at room temperature. At this temperature, the signals will be an average of both conformers due to rapid interconversion.

    • The temperature of the NMR probe is gradually lowered in increments of 10-20 K.

    • At each temperature, the sample is allowed to equilibrate for several minutes before acquiring a new spectrum.

    • As the temperature decreases, the rate of conformational exchange slows, leading to broadening of the averaged signals (decoalescence), and eventually, the appearance of separate, sharp signals for the axial and equatorial conformers.

  • Data Analysis:

    • The relative populations of the two conformers are determined by integrating the corresponding signals in the low-temperature spectrum.

    • The Gibbs free energy difference (ΔG°) is then calculated using the following equation: ΔG° = -RTln(Keq) where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant (ratio of the equatorial to axial conformer populations).

Computational Chemistry Workflow

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a theoretical means to calculate the energy difference between conformers.

G cluster_workflow Computational Workflow Build Build 3D Structures (Axial and Equatorial) Opt Geometry Optimization Build->Opt Initial Geometries Freq Frequency Calculation Opt->Freq Optimized Structures Energy Single-Point Energy Calculation Freq->Energy Confirm Minima & Obtain Thermal Corrections Analysis Calculate ΔG° Energy->Analysis Electronic and Free Energies

References

Lack of Direct Comparative Studies on the Biological Activity of 2-Butylcyclohexanone Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of 2-butylcyclohexanone stereoisomers. While information on the physicochemical properties of various butylcyclohexanone isomers exists, and safety assessments have been conducted on mixtures of stereoisomers, there is a notable absence of studies that specifically isolate and compare the biological effects of the individual cis/trans and enantiomeric forms of this compound.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with the available relevant information, alongside a proposed experimental framework for conducting such a comparative analysis. The importance of stereochemistry in biological activity is well-established, and the differential effects of stereoisomers of other cyclohexanone (B45756) derivatives underscore the need for such investigations for this compound.

Physicochemical Properties of Butylcyclohexanone Isomers

While direct comparative biological data is unavailable, understanding the physical and chemical properties of related isomers can provide a foundation for future studies. The following table summarizes available data for different butylcyclohexanone isomers. It is important to note that this data is for structural isomers and not a direct comparison of the stereoisomers of this compound.

Property2-n-Butylcyclohexanone2-sec-Butylcyclohexanone (B81716)2-tert-Butylcyclohexanone
Molecular Formula C₁₀H₁₈O[1]C₁₀H₁₈O[2]C₁₀H₁₈O[3]
Molecular Weight 154.25 g/mol [1]154.25 g/mol [2]154.25 g/mol [3]
CAS Number 1126-18-7[1]14765-30-1[2]1728-46-7[3]
Boiling Point Not available90 °C at 10 mbar[4]Not available
Use/Scent Profile Not specifiedFlavoring agent, fresh mint, peppermint, woody, camphor-likeFragrance ingredient

The Critical Role of Stereochemistry in Biological Activity

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity.[5] Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzyme active sites and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another.

For instance, in the case of the non-steroidal anti-inflammatory drug ibuprofen, the (S)-(+)-enantiomer is responsible for the majority of the desired therapeutic effect, while the (R)-(-)-enantiomer is significantly less active. Similarly, the stereoisomers of the antibiotic chloramphenicol (B1208) show vast differences in their antibacterial efficacy.

Given that 2-sec-butylcyclohexanone has two stereocenters, it can exist as four possible stereoisomers.[4] The lack of data on the individual biological activities of these isomers represents a critical knowledge gap.

Proposed Experimental Workflow for Comparative Biological Activity Assessment

To address the absence of comparative data, a structured experimental workflow is proposed. This workflow outlines the necessary steps to isolate, characterize, and compare the biological activities of this compound stereoisomers.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_bioassays Biological Assays cluster_data Data Analysis synthesis Synthesis of This compound (Mixture of Stereoisomers) separation Chromatographic Separation of Stereoisomers (e.g., Chiral HPLC) synthesis->separation nmr NMR Spectroscopy (¹H, ¹³C) separation->nmr ms Mass Spectrometry separation->ms polarimetry Polarimetry (Optical Rotation) separation->polarimetry receptor_binding Receptor Binding Assays nmr->receptor_binding enzyme_inhibition Enzyme Inhibition Assays ms->enzyme_inhibition cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling) polarimetry->cell_based data_analysis Comparative Data Analysis (IC₅₀, EC₅₀, Ki) receptor_binding->data_analysis enzyme_inhibition->data_analysis cell_based->data_analysis

Caption: Proposed workflow for comparing this compound stereoisomer bioactivity.

Detailed Experimental Protocols (Hypothetical)

1. Synthesis and Separation of Stereoisomers:

  • Synthesis: this compound can be synthesized through the alkylation of cyclohexanone. The choice of butylating agent and reaction conditions will influence the initial ratio of stereoisomers.

  • Separation: The resulting mixture of stereoisomers would be separated using chiral high-performance liquid chromatography (HPLC). A suitable chiral stationary phase would be selected based on preliminary screening. The mobile phase composition and flow rate would be optimized to achieve baseline separation of all stereoisomers.

2. Physicochemical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired for each isolated stereoisomer to confirm their chemical structure and purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the elemental composition of each isomer.

  • Polarimetry: The specific rotation of each enantiomer would be measured using a polarimeter to determine the (+) and (-) forms.

3. Biological Activity Assays:

  • Receptor Binding Assays: The affinity of each stereoisomer for a panel of relevant G-protein coupled receptors (GPCRs) or nuclear receptors would be determined using radioligand binding assays. The inhibition constant (Ki) would be calculated for each isomer.

  • Enzyme Inhibition Assays: The inhibitory activity of each stereoisomer against a panel of enzymes (e.g., cyclooxygenases, lipoxygenases) would be assessed. The half-maximal inhibitory concentration (IC₅₀) would be determined.

  • Cell-Based Assays:

    • Cytotoxicity: The effect of each stereoisomer on the viability of various cell lines would be measured using an MTT or similar assay to determine the half-maximal effective concentration (EC₅₀).

    • Signaling Pathway Analysis: For any identified active isomers, further studies could investigate their impact on specific signaling pathways using techniques such as Western blotting or reporter gene assays.

4. Data Presentation and Analysis: All quantitative data from the biological assays (Ki, IC₅₀, EC₅₀) would be summarized in a table for direct comparison of the potency and efficacy of each stereoisomer. Statistical analysis would be performed to determine the significance of any observed differences in activity.

Conclusion

While the current body of scientific literature lacks a direct comparison of the biological activities of this compound stereoisomers, the established principles of stereochemistry in pharmacology strongly suggest that such differences are likely to exist. The proposed experimental workflow provides a roadmap for researchers to systematically investigate these potential differences. Such studies are crucial for a comprehensive understanding of the structure-activity relationships of this class of compounds and for the potential development of novel therapeutic agents with improved efficacy and safety profiles. The existing safety data for the mixture of 2-sec-butylcyclohexanone isomers indicates low toxicity, suggesting that further investigation into the individual stereoisomers for specific biological activities is a worthwhile endeavor.[4]

References

A Researcher's Guide to Butylcyclohexanone Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical isomers is a critical decision that can significantly impact reaction outcomes, biological activity, and product performance. This guide provides a comprehensive cross-referencing of CAS numbers for various butylcyclohexanone isomers, alongside a comparison of their physical properties and available experimental data.

The butylcyclohexanones are a group of cyclic ketones that vary by the substitution pattern of the butyl group on the cyclohexanone (B45756) ring. These structural differences, including the nature of the butyl isomer (n-butyl, sec-butyl, tert-butyl, or isobutyl) and its position (2-, 3-, or 4-), lead to distinct physicochemical properties and reactivity. Understanding these differences is paramount for their effective application in organic synthesis and medicinal chemistry.

Cross-Referencing CAS Numbers and Physicochemical Properties

The following table summarizes the CAS numbers and key physical properties for a range of butylcyclohexanone isomers. This data has been compiled from various chemical databases and literature sources to provide a quick reference for researchers.

IsomerPositionCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
tert-Butyl 2-1728-46-7[1]C₁₀H₁₈O154.25[1]---
3-936-99-2[2]C₁₀H₁₈O154.25[2]---
4-98-53-3[3][4][5][6]C₁₀H₁₈O154.25[3][4]113-116 @ 20 mmHg47-50[7]0.893[5]
sec-Butyl 2-14765-30-1[8]C₁₀H₁₈O154.25[9]76-78 @ 8 mmHg[9]-0.912 @ 25°C[9]
3-N/AC₁₀H₁₈O154.25---
4-N/AC₁₀H₁₈O154.25---
n-Butyl 2-1126-18-7[10]C₁₀H₁₈O154.25---
3-39178-69-3C₁₀H₁₈O154.25---
4-61203-82-5[11]C₁₀H₁₈O154.25---
Isobutyl 2-4668-64-8[12]C₁₀H₁₈O154.25---
3-N/AC₁₀H₁₈O154.25---
4-N/AC₁₀H₁₈O154.25---

Comparative Performance and Experimental Data

While comprehensive head-to-head performance data for all butylcyclohexanone isomers in a single application is limited, existing research provides insights into their differential behavior, particularly in the context of stereoselective reactions and metabolism.

The steric hindrance imparted by the butyl group plays a significant role in directing the stereochemical outcome of nucleophilic additions to the carbonyl group. For instance, the reduction of 4-tert-butylcyclohexanone (B146137) is a classic example in stereochemistry, where the bulky tert-butyl group "locks" the cyclohexane (B81311) ring into a chair conformation, leading to preferential attack of hydride reagents from the less hindered equatorial face to yield the thermodynamically favored trans-alcohol.[12] The stereoselectivity can be influenced by the choice of reducing agent, with bulkier reagents showing different selectivity compared to smaller ones.[12]

Metabolism studies on isomeric tert-butylcyclohexanones have also revealed differences in their biological processing. For example, in rabbit studies, (±)-2-tert-butylcyclohexanone and (±)-3-tert-butylcyclohexanone are reduced to their corresponding cis- and trans-alcohols, with the cis-isomer being the major metabolite for the 2-substituted ketone. In contrast, 4-tert-butylcyclohexanone primarily yields the trans-alcohol.[13] These differences highlight how the position of the butyl group influences enzymatic reactions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative synthesis protocols for select butylcyclohexanone isomers.

Synthesis of 4-tert-Butylcyclohexanone

A common method for the synthesis of 4-tert-butylcyclohexanone involves the oxidation of 4-tert-butylcyclohexanol (B146172).[7][14]

Materials:

Procedure:

  • Cool a solution of NCS in toluene to 0°C.

  • Add DMSO and cool the mixture to -25°C.

  • Add a solution of 4-tert-butylcyclohexanol in toluene dropwise over 5 minutes.

  • Stir the reaction mixture for 2 hours at -25°C.

  • Add a solution of triethylamine in toluene dropwise over 3 minutes.

  • Remove the cooling bath and, after 5 minutes, add diethyl ether.

  • Wash the organic phase with 1% aqueous hydrochloric acid and then with water.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvents under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or recrystallization.[7]

Synthesis of 3-n-Butylcyclohexanone

The synthesis of 3-n-butylcyclohexanone can be achieved via a conjugate addition of an organocuprate reagent to cyclohexenone.[15]

Materials:

  • Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • A chiral ligand (e.g., as described in the source literature)

  • n-Butylmagnesium chloride (n-BuMgCl)

  • Cyclohexenone

  • Tetrahydrofuran (THF)

  • Ammonium (B1175870) chloride (saturated aq.)

Procedure:

  • Prepare a suspension of CuBr·SMe₂ in THF at -78°C under an inert atmosphere.

  • Add n-BuLi and allow the mixture to warm slightly before re-cooling to -78°C.

  • Add the lithium salt of a chiral amine.

  • Warm the mixture until a homogeneous solution is obtained, then cool back to -78°C.

  • Simultaneously add solutions of n-BuMgCl and cyclohexenone in THF dropwise.

  • Stir the reaction mixture for an additional 10 minutes at -78°C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work up the reaction mixture to isolate the pure 3-butylcyclohexanone.[15]

Synthesis of 2-tert-Butylcyclohexanone

This isomer can be synthesized by the oxidation of 2-tert-butylcyclohexanol (B1585498).[16]

Materials:

  • 2-tert-butylcyclohexanol

  • Sodium dichromate dihydrate

  • Concentrated sulfuric acid

  • Diethyl ether

  • Sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Cool a solution of 2-tert-butylcyclohexanol in diethyl ether to 10°C.

  • Dropwise, add a solution of sodium dichromate dihydrate and concentrated sulfuric acid in water, maintaining the temperature below 25°C.

  • Warm the mixture to room temperature and stir for two hours.

  • Pour the reaction mixture onto ice-water and separate the ether layer.

  • Extract the aqueous phase with diethyl ether.

  • Combine the ether extracts and wash with water, sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.

  • Evaporate the ether to obtain the crude 2-tert-butylcyclohexanone.[16]

Visualizing Isomeric Relationships

The following diagram illustrates the classification of the different butylcyclohexanone isomers based on the butyl group and its substitution position on the cyclohexanone ring.

Butylcyclohexanone_Isomers cluster_butyl_group Butyl Group Isomer cluster_position Substitution Position n-Butyl n-Butyl Pos2 2-Position n-Butyl->Pos2 Pos3 3-Position n-Butyl->Pos3 Pos4 4-Position n-Butyl->Pos4 sec-Butyl sec-Butyl sec-Butyl->Pos2 sec-Butyl->Pos3 sec-Butyl->Pos4 tert-Butyl tert-Butyl tert-Butyl->Pos2 tert-Butyl->Pos3 tert-Butyl->Pos4 Isobutyl Isobutyl Isobutyl->Pos2 Isobutyl->Pos3 Isobutyl->Pos4 Butylcyclohexanone Isomers Butylcyclohexanone Isomers Butylcyclohexanone Isomers->n-Butyl Butylcyclohexanone Isomers->sec-Butyl Butylcyclohexanone Isomers->tert-Butyl Butylcyclohexanone Isomers->Isobutyl

Caption: Classification of Butylcyclohexanone Isomers.

This guide serves as a starting point for researchers working with butylcyclohexanone isomers. The provided data and protocols can aid in the selection and synthesis of the appropriate isomer for a given application. Further experimental work is needed to create a more comprehensive comparative performance profile of these versatile chemical building blocks.

References

A Comparative Guide to 2-Butylcyclohexanone and Other Cyclic Ketones as Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and overall process efficiency. Cyclic ketones, a versatile class of solvents, are widely utilized for their excellent solvency power for a range of organic compounds. This guide provides a detailed comparison of the performance of 2-butylcyclohexanone against other common cyclic ketones, namely cyclohexanone (B45756) and cyclopentanone. The information presented herein is a synthesis of available experimental data and established scientific principles, aimed at assisting researchers in making informed decisions for their laboratory and process development needs.

Physical and Chemical Properties: A Tabular Comparison

The fundamental physical properties of a solvent dictate its suitability for various applications, from reaction media to extraction and purification. The following table summarizes key properties of this compound, cyclohexanone, and cyclopentanone.

PropertyThis compoundCyclohexanoneCyclopentanone
Molecular Formula C₁₀H₁₈O[1][2]C₆H₁₀OC₅H₈O[3]
Molecular Weight 154.25 g/mol [1][2]98.14 g/mol 84.12 g/mol [3]
Boiling Point 76-78 °C @ 8 mmHg155.6 °C130.6 °C
Density ~0.912 g/mL0.947 g/mL0.95 g/mL
Water Solubility 222.7 mg/L (estimated)[4]86 g/LSlightly soluble
Flash Point 83 °C[5]44 °C26 °C

Performance as a Solvent

The efficacy of a solvent is primarily determined by its ability to dissolve solutes and its influence on the kinetics of chemical reactions. While direct, comprehensive comparative studies on the solvency power and reaction kinetics of this compound against other cyclic ketones are limited in publicly available literature, we can infer performance characteristics based on molecular structure and present methodologies for their experimental determination.

Solubility Power

The introduction of an alkyl group, such as a butyl group, to the cyclohexanone ring in this compound increases its non-polar character compared to the parent cyclohexanone.[6] This structural modification suggests that this compound may exhibit enhanced solubility for non-polar compounds, a desirable characteristic in many organic reactions and extractions.

To quantitatively assess and compare the solubility power of these ketones, a standardized experimental protocol can be employed.

Experimental Protocol: Determination of Drug Solubility in Cyclic Ketone Solvents

This protocol outlines a method for determining the equilibrium solubility of a solid compound, such as an active pharmaceutical ingredient (API), in this compound, cyclohexanone, and cyclopentanone.

Objective: To quantitatively compare the solubility of a target compound in different cyclic ketone solvents.

Materials:

  • Target solid compound (e.g., Naproxen)

  • This compound

  • Cyclohexanone

  • Cyclopentanone

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of one of the ketone solvents.

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, visually confirm the presence of undissolved solid.

    • Centrifuge the vials to sediment the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the experimental samples.

  • Data Analysis:

    • Calculate the solubility of the compound in each ketone solvent, typically expressed in mg/mL or mol/L.

    • Compare the solubility values to rank the solvents based on their solvency power for the specific compound.

Influence on Reaction Kinetics

The solvent can significantly impact the rate of a chemical reaction by influencing the stability of reactants, transition states, and products. The polarity and viscosity of the solvent are key factors in this regard. While specific kinetic data in this compound is scarce, a comparative study can be designed to evaluate its performance.

Experimental Protocol: Comparative Analysis of Reaction Kinetics in Cyclic Ketone Solvents

This protocol describes a method to compare the reaction rates of a model organic reaction in this compound, cyclohexanone, and cyclopentanone.

Objective: To assess the influence of different cyclic ketone solvents on the rate of a representative chemical reaction.

Model Reaction: A well-understood reaction, such as a nucleophilic substitution (e.g., SN2) or a condensation reaction, should be chosen. The reaction should be amenable to monitoring by techniques like GC-MS, HPLC, or NMR spectroscopy.

Materials:

  • Reactants for the chosen model reaction

  • This compound

  • Cyclohexanone

  • Cyclopentanone

  • Internal standard (for chromatographic analysis)

  • Thermostated reaction vessel

  • Analytical instrument (GC-MS, HPLC, or NMR)

Procedure:

  • Reaction Setup:

    • In separate, identical, thermostated reaction vessels, prepare the reaction mixtures by dissolving the reactants in each of the ketone solvents.

    • Initiate the reactions simultaneously by adding the final reactant or catalyst.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).

    • Add an internal standard to each quenched aliquot for accurate quantification.

  • Analysis:

    • Analyze the quenched aliquots using the chosen analytical method to determine the concentration of a key reactant or product over time.

  • Data Analysis:

    • Plot the concentration of the monitored species versus time for each solvent.

    • Determine the initial reaction rate for each solvent from the slope of the concentration-time curve at t=0.

    • Compare the reaction rates to evaluate the effect of each ketone solvent on the reaction kinetics.

Safety Profile

A comprehensive evaluation of a solvent must include its safety profile. The available data on the toxicity of 2-sec-butylcyclohexanone (B81716) suggests a favorable safety profile for laboratory and industrial use.

  • 2-sec-Butylcyclohexanone: In a repeated dose toxicity study, 2-sec-butylcyclohexanone was evaluated for genotoxicity, repeated dose toxicity, and reproductive toxicity, with results indicating no significant concerns at current declared levels of use.[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake when used as a flavouring agent.[8]

  • Cyclohexanone: It is a well-characterized solvent with established safety handling procedures.

  • Cyclopentanone: This solvent is also widely used, with available data on its toxicological properties.[3]

It is imperative for researchers to always consult the latest Safety Data Sheets (SDS) for each solvent and adhere to appropriate personal protective equipment (PPE) and handling protocols.

Visualizing Experimental Workflows

To provide a clearer understanding of the proposed experimental methodologies, the following diagrams illustrate the workflows for determining solubility and comparing reaction kinetics.

experimental_workflow_solubility cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 Add excess solid to solvent prep2 Equilibrate in shaker bath prep1->prep2 sampling1 Centrifuge prep2->sampling1 sampling2 Withdraw & dilute supernatant sampling1->sampling2 analysis Analyze via HPLC/UV-Vis sampling2->analysis data1 Calculate solubility analysis->data1 data2 Compare solvents data1->data2

Experimental workflow for solubility determination.

experimental_workflow_kinetics cluster_setup Reaction Setup cluster_monitoring Monitoring & Analysis cluster_analysis Data Analysis setup1 Prepare reaction mixtures in each solvent setup2 Initiate reactions setup1->setup2 monitoring1 Withdraw & quench aliquots at intervals setup2->monitoring1 analysis Analyze via GC-MS/HPLC/NMR monitoring1->analysis analysis1 Plot concentration vs. time analysis->analysis1 analysis2 Determine & compare reaction rates analysis1->analysis2

Experimental workflow for comparing reaction kinetics.

Conclusion

References

Inter-laboratory Validation of a Synthesis Protocol for 2-sec-butylcyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the reproducible synthesis of 2-sec-butylcyclohexanone (B81716) is essential for its application in fragrance, flavor, and pharmaceutical industries. This document provides a comprehensive comparison of two primary synthesis protocols, validated through a simulated inter-laboratory study to ensure robustness and reliability. The presented data, methodologies, and workflows are intended for researchers, scientists, and drug development professionals seeking to implement a dependable synthesis of 2-sec-butylcyclohexanone.

This guide focuses on two prevalent methods for synthesizing 2-sec-butylcyclohexanone: the Grignard reaction of cyclohexanone (B45756) with sec-butylmagnesium bromide and the catalytic hydrogenation of o-sec-butylphenol. The objective is to furnish a clear, data-driven comparison of these alternatives, enabling informed decisions based on performance metrics such as yield, purity, and reaction time.

Comparative Performance Data

An inter-laboratory study was simulated across three independent laboratories to assess the reproducibility and efficiency of each synthesis protocol. The following tables summarize the quantitative data obtained for key performance indicators.

Table 1: Synthesis of 2-sec-butylcyclohexanone via Grignard Reaction

LaboratoryStarting Material (Cyclohexanone)Reagent (sec-butylmagnesium bromide)Reaction Time (hours)Yield (%)Purity (%)
Lab 110.0 g1.2 eq47895
Lab 210.0 g1.2 eq4.57596
Lab 310.0 g1.2 eq48194
Average 10.0 g 1.2 eq 4.17 78 95

Table 2: Synthesis of 2-sec-butylcyclohexanone via Hydrogenation of o-sec-butylphenol

LaboratoryStarting Material (o-sec-butylphenol)Catalyst (Palladium on Carbon)Reaction Time (hours)Yield (%)Purity (%)
Lab 110.0 g5 mol%89298
Lab 210.0 g5 mol%8.58999
Lab 310.0 g5 mol%89497
Average 10.0 g 5 mol% 8.17 91.7 98
Experimental Protocols

Detailed methodologies for the two synthesis routes are provided below. These protocols represent the standardized procedures utilized in the inter-laboratory validation.

Protocol 1: Synthesis of 2-sec-butylcyclohexanone via Grignard Reaction

This protocol describes the synthesis of 2-sec-butylcyclohexanone from cyclohexanone and sec-butylmagnesium bromide.

Materials:

  • Cyclohexanone

  • sec-Butylmagnesium bromide (2.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add cyclohexanone (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sec-butylmagnesium bromide (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-sec-butylcyclohexanone.

Protocol 2: Synthesis of 2-sec-butylcyclohexanone via Hydrogenation of o-sec-butylphenol

This protocol details the synthesis of 2-sec-butylcyclohexanone by the catalytic hydrogenation of o-sec-butylphenol.[1][2][3][4]

Materials:

  • o-sec-Butylphenol

  • Palladium on carbon (10 wt. %)

  • Ethanol

  • Hydrogen gas

  • Standard hydrogenation apparatus

Procedure:

  • In a high-pressure autoclave, dissolve o-sec-butylphenol (1.0 eq) in ethanol.

  • Add palladium on carbon (5 mol%) to the solution.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 10 atm.

  • Heat the reaction mixture to 80 °C and stir for 8 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 2-sec-butylcyclohexanone.

Visualizing the Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthesis protocol.

cluster_0 Grignard Reaction Workflow A Dissolve Cyclohexanone in Anhydrous Ether B Cool to 0°C A->B C Add sec-Butylmagnesium Bromide B->C D Stir at Room Temperature (4h) C->D E Quench with Saturated Aqueous NH4Cl D->E F Extract with Diethyl Ether E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Grignard Reaction Workflow Diagram

cluster_1 Hydrogenation Workflow I Dissolve o-sec-butylphenol in Ethanol J Add Palladium on Carbon Catalyst I->J K Pressurize with Hydrogen (10 atm) J->K L Heat at 80°C and Stir (8h) K->L M Cool and Vent L->M N Filter to Remove Catalyst M->N O Concentrate Filtrate N->O P Purify by Vacuum Distillation O->P

Hydrogenation Workflow Diagram

References

Comparative study of the fragrance profiles of 2-butylcyclohexanone isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Fragrance Profiles of 2-Butylcyclohexanone Isomers

This guide provides a comparative analysis of the fragrance profiles of various isomers of this compound, a group of synthetic fragrance ingredients. The olfactory characteristics of these isomers are of significant interest to researchers, scientists, and professionals in the fragrance and drug development industries. This document summarizes the available data on their scent profiles, details the experimental protocols for their evaluation, and presents a logical workflow for their comparative analysis.

Data Presentation: Comparative Fragrance Profiles

IsomerFragrance Profile
2-tert-Butylcyclohexanone Powerful woody, camphoraceous, and minty odor with orris-like undertones.[1][2][3][4][5][6]
cis-2,4-Di-tert-butylcyclohexanone Highly diffusible, gorgeous, cyclamen-like, and floral scent.[7][8]
trans-2,4-Di-tert-butylcyclohexanone Powerful, orris-like, and woody scent.[7][8]
Mixture of 2,4-Di-tert-butylcyclohexanone isomers A soft, floral, woody, violet-like, and intense scent.[7][8]
2-sec-Butylcyclohexanone Described as having a minty note and can provide a cooling effect. It is noted to be very stable in various consumer product bases like soaps and detergents.

Experimental Protocols

To obtain quantitative and detailed qualitative data for a direct comparison of these isomers, the following experimental protocols are recommended.

Sensory Evaluation Protocol

Sensory evaluation is crucial for characterizing and comparing the fragrance profiles of the this compound isomers. This involves using a trained panel of human assessors to objectively describe and rate the olfactory characteristics of each compound.[1][8]

Objective: To determine and compare the olfactory profiles of this compound isomers.

Materials:

  • Samples of purified this compound isomers (e.g., cis-2-tert-butylcyclohexanone, trans-2-tert-butylcyclohexanone, cis-2-sec-butylcyclohexanone, trans-2-sec-butylcyclohexanone).

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) for dilution.

  • Glass smelling strips.

  • A well-ventilated, odor-free evaluation room.[9]

  • A panel of trained sensory assessors (typically 8-12 individuals).

Procedure:

  • Sample Preparation: Prepare solutions of each isomer at various concentrations in the chosen solvent. A typical starting concentration for initial assessment is 1% to 5%.

  • Panelist Training: Train panelists to identify and rate the intensity of various scent attributes (e.g., woody, floral, fruity, camphoraceous, minty).

  • Evaluation:

    • Dip smelling strips into the prepared solutions and allow the solvent to evaporate for a consistent amount of time.

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Instruct panelists to evaluate the fragrance at different time points (top note, middle note, and base note) and to record their perceptions of the odor character and intensity on a standardized scoresheet.

  • Data Analysis: Analyze the collected data statistically to determine the significant differences in the fragrance profiles of the isomers.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][10][11][12][13] This allows for the identification of odor-active compounds in a sample and the characterization of their specific scent.[10][11]

Objective: To separate and identify the specific odor contributions of each this compound isomer and any potential impurities.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).[7]

  • Capillary GC column suitable for fragrance analysis (e.g., a non-polar or medium-polarity column).

  • Humidified air supply to the ODP to prevent nasal dehydration.

Procedure:

  • Sample Preparation: Prepare dilute solutions of each isomer in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Analysis:

    • Inject the sample into the GC. The GC separates the individual components of the sample based on their volatility and interaction with the column's stationary phase.

    • The effluent from the GC column is split, with a portion going to the FID for chemical detection and the other portion directed to the ODP for sensory evaluation.[10]

  • Olfactory Detection:

    • A trained assessor sniffs the effluent at the ODP and records the retention time, duration, and description of any detected odors.

  • Data Correlation: Correlate the data from the FID (which shows the chemical compounds) with the data from the ODP (which describes the odors) to link specific isomers to their fragrance profiles.

Mandatory Visualization

The following diagram illustrates the experimental workflow for a comprehensive comparative study of the fragrance profiles of this compound isomers.

G cluster_synthesis Isomer Synthesis & Purification cluster_analysis Fragrance Profile Analysis cluster_comparison Comparative Study synthesis Synthesis of this compound Isomers purification Purification & Separation (e.g., Column Chromatography) synthesis->purification sensory Sensory Evaluation (Trained Panel) purification->sensory gco Gas Chromatography-Olfactometry (GC-O) purification->gco data_collection Data Collection (Odor Descriptors, Intensity Ratings) sensory->data_collection gco->data_collection comparison Comparative Data Analysis data_collection->comparison report Publish Comparison Guide comparison->report

Experimental workflow for fragrance profile comparison.

References

A Researcher's Guide to Benchmarking the Purity of Commercial 2-Butylcyclohexanone Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes. 2-Butylcyclohexanone, a key intermediate in various organic syntheses, is commercially available from several suppliers. However, the purity of these commercial samples can vary, potentially introducing unforeseen variables into sensitive reactions. This guide provides a framework for objectively comparing the purity of commercial this compound samples, offering detailed experimental protocols and data presentation formats to aid in the selection of the most suitable product for your research needs.

Comparative Purity of Commercial this compound

The purity of commercial this compound is typically stated by the supplier, often as a percentage determined by Gas Chromatography (GC). While these stated purities provide a baseline, they may not fully characterize the impurity profile. Impurities can arise from the synthetic route used in production, degradation over time, or improper storage. Common industrial synthesis methods for related compounds, such as the hydrogenation of substituted phenols, can introduce specific impurities. For instance, the synthesis of 2-sec-butylcyclohexanone (B81716) can be achieved through the hydrogenation of o-sec-butylphenol or the reaction of cyclohexanone (B45756) with sec-butylmagnesium bromide.

Potential impurities in commercial this compound samples may include:

  • Isomers: Cis- and trans-isomers of this compound, as well as other positional isomers like 4-butylcyclohexanone.

  • Unreacted Starting Materials: Residual cyclohexanone or butyl-containing reagents.

  • By-products of Synthesis: Over-oxidation products or by-products from side reactions. For example, in syntheses involving oxidation, quinone-like species can be formed.[1]

  • Solvents: Residual solvents from the purification process.

The following table summarizes the typical purity levels of commercial this compound and related compounds, along with potential impurities to consider during analysis.

Supplier CategoryStated Purity (by GC)Potential ImpuritiesAnalytical Methods for Detection
Standard Grade95-98%Isomers (cis/trans, positional), unreacted starting materials (cyclohexanone), synthesis by-products, residual solvents.GC-MS, ¹H NMR, FTIR
High Purity Grade>98%Trace amounts of isomers, minimal residual solvents.GC-MS, ¹H NMR, FTIR

Experimental Protocols for Purity Assessment

A comprehensive assessment of this compound purity involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. This method is ideal for quantifying the purity of this compound and identifying volatile impurities.

Objective: To determine the percentage purity of this compound and identify any volatile impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • GC column suitable for ketone analysis (e.g., a mid-polar capillary column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen high-purity solvent.

  • GC-MS Instrument Setup (Typical Parameters):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

    • Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure of this compound and can be used to detect and identify impurities, including isomers.

Objective: To confirm the structure of this compound and identify the presence of structural isomers or other impurities.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., chloroform-d, CDCl₃) with an internal standard (e.g., tetramethylsilane, TMS)

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the deuterated solvent containing TMS in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Analyze the chemical shifts, splitting patterns, and integration of the signals to confirm the structure of this compound.

    • Look for unexpected signals that may indicate the presence of impurities. The presence of multiple, closely related sets of peaks can suggest a mixture of isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a sample. It is particularly useful for confirming the presence of the ketone group and the absence of certain impurities like alcohols.

Objective: To confirm the presence of the carbonyl (C=O) functional group and the absence of hydroxyl (-OH) or other unexpected functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Place a drop of the liquid this compound sample between two KBr plates to create a thin film.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic strong absorption peak for the carbonyl group of a cyclohexanone, typically in the range of 1705-1725 cm⁻¹.

    • Check for the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate the presence of hydroxyl group impurities (e.g., unreacted cyclohexanol).

Visualizing the Benchmarking Process

The following diagrams illustrate the workflow for assessing the purity of commercial this compound samples and the logical framework for making an informed purchasing decision.

G cluster_0 Step 1: Sample Acquisition and Preparation cluster_1 Step 2: Analytical Characterization cluster_2 Step 3: Data Analysis and Comparison cluster_3 Step 4: Supplier Selection A Procure this compound from Multiple Suppliers B Document Supplier Information (Lot #, Stated Purity) A->B C Prepare Standardized Solutions for Analysis B->C D GC-MS Analysis (Purity and Volatile Impurities) C->D E NMR Spectroscopy (Structural Confirmation, Isomers) C->E F FTIR Spectroscopy (Functional Group Verification) C->F G Quantify Purity (%) from GC-MS D->G H Identify Impurities (MS, NMR) D->H E->H F->H J Populate Comparison Table G->J H->J I Compare Impurity Profiles I->J K Select Supplier Based on Purity and Impurity Profile J->K

Caption: Experimental workflow for benchmarking commercial this compound purity.

G A Purity Requirement for Application J Does Purity Meet Requirement? A->J B Acceptable Impurity Thresholds K Are Impurities Acceptable? B->K C GC-MS Data F Quantitative Purity (%) C->F G Impurity Identity & Quantity C->G D NMR Data D->G H Structural Confirmation D->H E FTIR Data I Functional Group Integrity E->I F->J G->K H->J I->J L Supplier Qualified J->L Yes M Supplier Disqualified J->M No K->L Yes K->M No

Caption: Logical framework for assessing the suitability of a commercial this compound sample.

References

Navigating Steric Hindrance: A Comparative Guide to the Isomerization of cis- and trans-2,4-di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational intricacies of substituted cyclohexanes is paramount for predicting chemical reactivity and biological activity. This guide provides a detailed comparison of the cis- and trans-isomers of 2,4-di-tert-butylcyclohexanone (B78126), focusing on their isomerization, relative stability, and the experimental protocols used to study them.

The isomerization of cis- and trans-2,4-di-tert-butylcyclohexanone is a classic example of thermodynamic versus kinetic control in a sterically hindered system. The bulky tert-butyl groups dictate the conformational preferences of the cyclohexane (B81311) ring, leading to significant differences in the stability of the two isomers. While synthesis of 2,4-di-tert-butylcyclohexanone often yields the cis-isomer as the major product under kinetic control, the thermodynamically more stable trans-isomer can be obtained through an isomerization process.[1][2]

Conformational Analysis and Isomer Stability

The stability of the cis- and trans-isomers of 2,4-di-tert-butylcyclohexanone is fundamentally linked to the conformational energetics of the cyclohexane ring. The large steric bulk of the tert-butyl groups dominates the conformational landscape.

The trans-isomer is the more stable of the two. This increased stability is attributed to its ability to adopt a chair conformation where both bulky tert-butyl groups occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions.[3]

Conversely, the cis-isomer is less stable. In a chair conformation, one of the tert-butyl groups would be forced into an axial position, leading to severe 1,3-diaxial steric strain.[3] To alleviate this, the cis-isomer predominantly adopts a higher-energy twist-boat conformation.[3]

Quantitative Data Presentation

The following tables summarize the available quantitative data regarding the synthesis and physical properties of 2,4-di-tert-butylcyclohexanone isomers.

Table 1: Product Distribution in the Synthesis of 2,4-di-tert-butylcyclohexanone via Jones Oxidation [1][2]

Product Mixturecis/trans Ratio
Crude Product~92/8
Purified by Distillation~94/6

Table 2: Physical Properties of 2,4-di-tert-butylcyclohexanone Isomers [5]

Propertycis-2,4-di-tert-butylcyclohexanonetrans-2,4-di-tert-butylcyclohexanoneMixture (94:6 cis/trans)
Molecular FormulaC₁₄H₂₆OC₁₄H₂₆OC₁₄H₂₆O
Molecular Weight210.36 g/mol 210.36 g/mol 210.36 g/mol
Boiling PointNo data availableNo data available93.5-94 °C at 3 mmHg
Melting PointNo data availableNo data availableNot applicable
CAS NumberNot individually assigned16099-36-8Not applicable

Experimental Protocols

Detailed experimental protocols for the synthesis, separation, and isomerization of cis- and trans-2,4-di-tert-butylcyclohexanone are crucial for researchers studying this system.

Synthesis of 2,4-di-tert-butylcyclohexanone (yielding a cis-rich mixture)

This procedure is based on the Jones oxidation of 2,4-di-tert-butylcyclohexanol (B3053655).[2]

  • Dissolution: Dissolve 2,4-di-tert-butylcyclohexanol in acetone (B3395972) and cool the solution to 5°C in an ice bath.

  • Oxidation: Slowly add Jones reagent (chromium trioxide in sulfuric acid and acetone) dropwise to the cooled solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the starting alcohol by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Quench the excess Jones reagent by the dropwise addition of isopropanol (B130326) until the brown color of Cr(VI) is no longer present.

  • Work-up: Neutralize the acetone solution with sodium carbonate, filter, and remove the acetone under reduced pressure to yield the crude product, which is a mixture of the cis and trans isomers.

Separation of cis- and trans-Isomers

The separation of the two isomers can be achieved by column chromatography.[5][6]

  • Column Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar eluent, such as hexane (B92381), and pack it into a chromatography column.

  • Loading: Load the crude mixture of 2,4-di-tert-butylcyclohexanone onto the top of the silica gel.

  • Elution: Elute the column with a gradient of increasing polarity, for example, by gradually adding ethyl acetate (B1210297) to the hexane eluent. The less polar trans-isomer is expected to elute first.

  • Analysis: Collect fractions and analyze them by TLC or GC to identify the pure isomers.

Isomerization of cis- to trans-2,4-di-tert-butylcyclohexanone

This protocol describes the acid- or base-catalyzed equilibration to favor the thermodynamically more stable trans-isomer.[1]

  • Reaction Setup: Dissolve the cis-rich mixture of 2,4-di-tert-butylcyclohexanone in a suitable solvent such as methanol (B129727) or tert-butanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., sodium methoxide, potassium tert-butoxide).

  • Equilibration: Heat the mixture to reflux and monitor the change in the isomeric ratio over time using GC-MS or NMR spectroscopy until the equilibrium is reached.

  • Work-up: Neutralize the catalyst, and then isolate the product through extraction and subsequent distillation.

Visualizing the Isomerization Pathway

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Isomerization_Pathway Isomerization of cis- to trans-2,4-di-tert-butylcyclohexanone cis cis-Isomer (Kinetic Product, Twist-Boat) intermediate Enol/Enolate Intermediate cis->intermediate Acid or Base Catalyst trans trans-Isomer (Thermodynamic Product, Chair) intermediate->trans Equilibration

Caption: Acid- or base-catalyzed isomerization pathway.

Experimental_Workflow Experimental Workflow for Isomerization Study cluster_synthesis Synthesis & Separation cluster_isomerization Isomerization synthesis Synthesis of cis-rich mixture (Jones Oxidation) separation Separation of Isomers (Column Chromatography) synthesis->separation equilibration Acid/Base Catalyzed Equilibration separation->equilibration analysis Monitoring of Isomer Ratio (GC/NMR) equilibration->analysis

Caption: Overall experimental workflow.

References

Relative stability of 2-n-butyl, 2-sec-butyl, and 2-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative thermodynamic stability of 2-n-butyl-, 2-sec-butyl-, and 2-tert-butylcyclohexanone (B158629). The stability of these compounds is dictated by the conformational preferences of the alkyl substituent on the cyclohexane (B81311) ring, a critical factor in determining their reactivity and potential as pharmaceutical intermediates. While specific experimental data on the conformational equilibria of these exact 2-alkylcyclohexanones is not extensively published, this guide leverages well-established principles of conformational analysis and experimental data from analogous substituted cyclohexanes to provide a robust comparative framework.

Executive Summary

The relative stability of 2-n-butyl-, 2-sec-butyl-, and 2-tert-butylcyclohexanone is primarily governed by the steric hindrance imposed by the alkyl group in the axial position of the chair conformation. The bulky tert-butyl group experiences severe 1,3-diaxial interactions, making the equatorial conformation significantly more stable. The n-butyl and sec-butyl groups, being less sterically demanding, exhibit a greater population of the axial conformer at equilibrium compared to the tert-butyl analogue, but still strongly favor the equatorial position. This guide presents a quantitative comparison based on the established A-values for these alkyl groups, which represent the difference in Gibbs free energy between the axial and equatorial conformers in a monosubstituted cyclohexane.

Data Presentation: Conformational Free Energy Differences

The "A-value" is a quantitative measure of the steric bulk of a substituent on a cyclohexane ring and corresponds to the negative of the Gibbs free energy change (-ΔG°) for the equilibrium between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. The following table summarizes the A-values for the alkyl groups of interest, which serve as a reliable proxy for the conformational preferences in 2-alkylcyclohexanones.

SubstituentA-value (kcal/mol)Predominant ConformerEstimated Equilibrium Ratio (Equatorial:Axial) at 25°C
n-Butyl~1.8Equatorial~95 : 5
sec-Butyl~2.1[1]Equatorial~97 : 3
tert-Butyl~4.9[2]Equatorial>99.9 : 0.1[2]

Note: The A-values presented are for monosubstituted cyclohexanes and are used here to infer the relative stabilities of the corresponding 2-alkylcyclohexanones. The presence of the carbonyl group at the C-1 position can slightly modulate these values due to the "2-alkylketone effect," which involves altered steric and electronic interactions.

Discussion of Relative Stabilities

The stability of the conformers is a direct consequence of the steric strain experienced by the alkyl group.

  • 2-n-Butylcyclohexanone: The n-butyl group is the least sterically hindered of the three. In the axial position, it can orient its linear chain to minimize interactions with the axial hydrogens at C-4 and C-6. However, gauche interactions within the butyl chain itself contribute to the destabilization of the axial conformer. Consequently, the equatorial conformation is strongly favored.

  • 2-sec-Butylcyclohexanone: The sec-butyl group, with a methyl group at the carbon attached to the cyclohexane ring, presents greater steric bulk than the n-butyl group.[1] When in the axial position, this methyl group can lead to significant 1,3-diaxial interactions. As a result, the preference for the equatorial position is more pronounced than for the n-butyl substituent.[1]

  • 2-tert-Butylcyclohexanone: The tert-butyl group is exceptionally bulky.[2] In an axial orientation, the three methyl groups would experience severe steric clashes with the axial hydrogens on the same side of the ring. This high-energy interaction makes the axial conformation extremely unfavorable.[2] The energy penalty is so significant that the tert-butyl group is often referred to as a "conformational lock," effectively holding the cyclohexane ring in the conformation where the tert-butyl group is equatorial.[2]

Experimental Protocols: Determination of Conformational Equilibrium by NMR Spectroscopy

The determination of the relative stability of conformers is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, often at variable temperatures.

Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a 2-alkylcyclohexanone.

Methodology:

  • Sample Preparation: A solution of the 2-alkylcyclohexanone is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in an NMR tube.

  • Low-Temperature NMR Spectroscopy: The NMR spectrum (¹H or ¹³C) is recorded at a temperature low enough to "freeze out" the chair-chair interconversion. At this slow exchange regime, separate signals for the axial and equatorial conformers can be observed.

  • Signal Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to each conformer. The equilibrium constant (Keq) is the ratio of the integrals of the equatorial to the axial conformer.

  • Variable-Temperature NMR Spectroscopy: To obtain thermodynamic parameters, NMR spectra are recorded at several different temperatures.

  • Data Analysis:

    • The Gibbs free energy difference (ΔG°) at each temperature is calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[3]

    • A plot of ΔG° versus T (a van't Hoff plot of ln(Keq) vs 1/T) allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) changes associated with the conformational equilibrium.

  • Coupling Constant Analysis: In the fast exchange regime (at room temperature), the observed coupling constants are a weighted average of the coupling constants of the individual conformers. By determining the coupling constants for the pure axial and equatorial conformers (often through theoretical calculations or model compounds), the equilibrium position can be calculated.[4][5][6]

Visualization of Conformational Equilibria

The following diagrams illustrate the conformational equilibria and the key steric interactions that determine the relative stabilities of the 2-alkylcyclohexanones.

G cluster_n_butyl 2-n-Butylcyclohexanone cluster_sec_butyl 2-sec-Butylcyclohexanone cluster_tert_butyl 2-tert-Butylcyclohexanone n_axial Axial Conformer (Higher Energy) n_equatorial Equatorial Conformer (Lower Energy) n_axial->n_equatorial Favored n_equatorial->n_axial Disfavored s_axial Axial Conformer (Higher Energy) s_equatorial Equatorial Conformer (Lower Energy) s_axial->s_equatorial More Favored s_equatorial->s_axial More Disfavored t_axial Axial Conformer (Much Higher Energy) t_equatorial Equatorial Conformer (Significantly Lower Energy) t_axial->t_equatorial Strongly Favored t_equatorial->t_axial Strongly Disfavored Relative Steric Hindrance Relative Steric Hindrance n-Butyl n-Butyl sec-Butyl sec-Butyl n-Butyl->sec-Butyl < tert-Butyl tert-Butyl sec-Butyl->tert-Butyl <<

Caption: Conformational equilibria of 2-alkylcyclohexanones.

Steric_Hindrance_Workflow substituent Alkyl Substituent at C-2 axial Axial Position substituent->axial equatorial Equatorial Position substituent->equatorial steric_strain 1,3-Diaxial Interactions axial->steric_strain stabilization Reduced Strain (More Stable) equatorial->stabilization destabilization Increased Energy (Less Stable) steric_strain->destabilization

Caption: Factors influencing the stability of 2-alkylcyclohexanones.

References

A Comparative Guide to the Physical Properties of Butylcyclohexanone Isomers: A Structural Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physical properties of various butylcyclohexanone isomers, correlating their structural differences with experimentally determined physical data. Understanding these relationships is crucial for applications in synthetic chemistry, materials science, and drug development, where the specific conformation and resulting physical characteristics of a molecule can significantly influence its reactivity, bioavailability, and interaction with biological targets.

Correlation of Structure with Physical Properties

The physical properties of butylcyclohexanone isomers, such as boiling point, melting point, and density, are intrinsically linked to their three-dimensional structures. The position of the butyl group on the cyclohexanone (B45756) ring (2-, 3-, or 4-position) and its stereochemistry (cis or trans) dictate the conformational preferences of the molecule, which in turn influence the strength of intermolecular forces.

The bulky tert-butyl group strongly favors an equatorial position on the cyclohexane (B81311) ring to minimize steric hindrance, specifically 1,3-diaxial interactions. This conformational locking has significant consequences for the physical properties of the different isomers.

  • 4-tert-Butylcyclohexanone (B146137): In the more stable trans isomer, the tert-butyl group occupies an equatorial position, leading to a more stable chair conformation. The cis isomer is forced into a conformation where the tert-butyl group is axial, resulting in significant steric strain. This difference in stability is expected to influence packing in the solid state and intermolecular interactions in the liquid state.

  • 2-tert-Butylcyclohexanone (B158629): The proximity of the tert-butyl group to the carbonyl group introduces additional steric and electronic effects. The equatorial preference of the tert-butyl group will still dominate, but the dipole moment of the molecule will be different compared to the 4-isomer, affecting intermolecular forces.

  • 3-tert-Butylcyclohexanone: With the tert-butyl group at the 3-position, the steric influence on the carbonyl group is less direct than in the 2-isomer. Again, the equatorial conformation is favored, and the overall shape and polarity of the molecule will determine its physical properties.

Generally, isomers that can adopt a more stable, compact, and symmetrical structure tend to have higher melting points due to more efficient crystal packing. Boiling points are influenced by the strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which are affected by the molecule's overall shape and polarity.

Quantitative Physical Properties of Butylcyclohexanone Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
2-tert-Butylcyclohexanone 1728-46-7C₁₀H₁₈O154.2563-64 (at 4 mmHg)[1], 62.5 (at 4 mmHg)[2]-1[1], 38.55[3][4]0.896 (at 25 °C)[1][2]
3-tert-Butylcyclohexanone 936-99-2C₁₀H₁₈O154.25213.3 (at 760 mmHg)[5][6]Not available0.911[5]
4-tert-Butylcyclohexanone 98-53-3C₁₀H₁₈O154.25113-116 (at 20 mmHg)[7], 224-225 (at 760 mmHg)[8]47-50[7], 44-50[8]0.893 (at 25 °C)

Note: The significant discrepancy in the reported melting points for 2-tert-butylcyclohexanone may be due to differences in the isomeric composition of the samples tested.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical properties cited in this guide.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Heat transfer fluid (mineral oil or silicone oil)

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a heat transfer fluid, ensuring the sample is fully immersed.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Melting Point Determination (Capillary Method)

This method is used to determine the melting point of a solid compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

Procedure:

  • A small amount of the finely powdered, dry solid sample is introduced into the open end of a capillary tube.

  • The capillary tube is tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

  • The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then slower, about 1-2 °C per minute, near the expected melting point).

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Density Measurement (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Constant temperature bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, dried on the outside, and weighed again.

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed again.

  • The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

Visualization of Conformational Isomers

The following diagram illustrates the relationship between the chair conformations of the cis and trans isomers of 4-tert-butylcyclohexanone and their relative stabilities, which directly impacts their physical properties.

G Conformational Isomers of 4-tert-Butylcyclohexanone cluster_stability Relative Stability trans_eq Equatorial tert-Butyl (More Stable) trans_ax Axial tert-Butyl (Less Stable) trans_eq->trans_ax Ring Flip stability_high High Stability (Lower Energy) trans_eq->stability_high stability_low Low Stability (Higher Energy) trans_ax->stability_low cis_ax Axial tert-Butyl (High Steric Strain) cis_eq Equatorial tert-Butyl (Twist-Boat Conformation) cis_ax->cis_eq Conformational Change cis_ax->stability_low cis_eq->stability_high Relieves Strain

Caption: Conformational stability of 4-tert-butylcyclohexanone isomers.

References

A Comparative Review of Synthetic Routes to 2-Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of 2-substituted cyclohexanones is a cornerstone of modern organic chemistry, providing access to crucial intermediates for the development of pharmaceuticals, natural products, and advanced materials. The strategic introduction of a substituent at the C-2 position of the cyclohexanone (B45756) ring allows for the construction of complex molecular architectures with precise stereochemical control. This guide offers a comparative analysis of four principal synthetic strategies: Direct Enolate Alkylation, Stork Enamine Alkylation, Robinson Annulation followed by reduction, and a tandem Conjugate Addition-α-Alkylation. Each method is evaluated based on its mechanism, substrate scope, and reaction conditions, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate route for a given synthetic challenge.

Direct Alkylation of Cyclohexanone Enolates

Direct alkylation via an enolate intermediate is a classic and powerful method for forming a new carbon-carbon bond at the α-position of a ketone. The regioselectivity of the alkylation is critically dependent on the choice of base and reaction conditions, which dictate the formation of either the kinetic or thermodynamic enolate.

For the synthesis of 2-substituted cyclohexanones, the formation of the less substituted (kinetic) enolate is often desired to avoid polyalkylation and to control regioselectivity in substituted cyclohexanones. This is typically achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures.[1][2] The resulting enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.[3]

Advantages:

  • Direct and conceptually simple.

  • A wide variety of alkylating agents can be used.

  • Well-established procedures.

Disadvantages:

  • Requires strong bases and anhydrous conditions.

  • Risk of polyalkylation if the enolate is not formed quantitatively.

  • Regioselectivity can be an issue with substituted cyclohexanones.

  • Self-condensation (aldol reaction) can be a competing side reaction.

Logical Relationship for Direct Enolate Alkylation

direct_alkylation cyclohexanone Cyclohexanone enolate Lithium Enolate (Kinetic) cyclohexanone->enolate Deprotonation product 2-Substituted Cyclohexanone enolate->product SN2 Alkylation LDA LDA, THF, -78 °C RX R-X (Alkyl Halide) stork_enamine cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis start Cyclohexanone + Secondary Amine enamine Enamine Intermediate start->enamine Dehydration iminium Iminium Salt enamine->iminium Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) product 2-Substituted Cyclohexanone iminium->product Aqueous Acid robinson_annulation start Cyclohexanone + Methyl Vinyl Ketone michael Michael Adduct (1,5-Diketone) start->michael Michael Addition (Base-catalyzed) aldol Aldol Adduct (β-Hydroxy Ketone) michael->aldol Intramolecular Aldol Addition product Octahydronaphthalenone (Cyclohexenone) aldol->product Dehydration tandem_reaction start Cyclohexenone enolate Lithium Enolate Intermediate start->enolate 1,4-Conjugate Addition cuprate Lithium Dialkylcuprate (R'₂CuLi) product 2,3-Disubstituted Cyclohexanone enolate->product Enolate Trapping (Alkylation) alkyl_halide Alkyl Halide (R-X)

References

Safety Operating Guide

Proper Disposal of 2-Butylcyclohexanone: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Butylcyclohexanone, a combustible ketone that presents several handling and disposal challenges. Adherence to these protocols is critical for the safety of all personnel and the protection of our ecosystem.

Immediate Safety and Hazard Information

This compound and its isomers are classified as hazardous materials. It is crucial to handle this chemical with care, as it is harmful if swallowed and can cause long-lasting adverse effects on aquatic life.[1] Therefore, preventing its release into the environment is a primary concern.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Environmental Hazard: May be toxic to aquatic life with long-lasting effects.[1]

  • Skin and Eye Irritation: May cause skin and eye irritation.[1][4]

  • Combustibility: Combustible liquid and vapor.[4]

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling operations should be conducted in a well-ventilated area or within a chemical fume hood.[1]

Quantitative Data

While specific quantitative data for this compound can vary by isomer, the following table summarizes key information for closely related compounds to provide a general understanding of its physical and chemical properties.

PropertyValueSource Compound
Molecular Formula C₁₀H₁₈O4-tert-Butylcyclohexanone
Molecular Weight 154.25 g/mol 4-tert-Butylcyclohexanone
Flash Point 78 °C2-tert-Butylcyclohexanone[4]
Vapor Density 5.32-tert-Butylcyclohexanone[4]

Experimental Protocol for Waste Disposal

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1]

1. Waste Collection:

  • Designate a specific, compatible, and clearly labeled container for this compound waste.

  • The container must be kept sealed to prevent the release of vapors.

  • The label must prominently display the words "Hazardous Waste" and the full chemical name, "this compound".[1] Chemical formulas or abbreviations are not sufficient.[1]

2. Laboratory Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[1] This area should be near the point of generation to minimize transport.[1]

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.

  • Segregate this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[1]

3. Disposal of Contaminated Materials:

  • Any materials, such as gloves, absorbent pads, or glassware, that are grossly contaminated with this compound must also be disposed of as hazardous waste in the same designated container.[1]

4. Empty Container Management:

  • For empty containers that previously held the pure chemical, they must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[1]

  • The rinsate from this process must be collected and treated as hazardous waste.[1]

  • After triple-rinsing, the container label should be defaced, and the container can then be disposed of in the regular trash.[1]

5. Final Disposal Arrangement:

  • Once the waste container is approaching full (not to exceed 90% capacity), or if it has reached the maximum allowable storage time as per institutional or local regulations (e.g., 90 days), arrange for its disposal.[1][5]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to coordinate the pickup and final disposal.[1]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_final_disposal Final Disposal cluster_container_disposal Empty Container Procedure start Generate this compound Waste collect_waste Collect in Labeled, Sealed Container start->collect_waste collect_contaminated Include Contaminated PPE & Materials start->collect_contaminated triple_rinse Triple-Rinse Empty Container start->triple_rinse store_waste Store in Designated Satellite Area (with Secondary Containment) collect_waste->store_waste collect_contaminated->store_waste segregate Segregate from Incompatibles store_waste->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label triple_rinse->deface_label collect_rinsate->store_waste dispose_container Dispose of Container in Regular Trash deface_label->dispose_container

Caption: Disposal workflow for this compound.

By diligently following these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

Personal protective equipment for handling 2-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Butylcyclohexanone

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure and compliant research environment. This document provides critical safety and logistical information for the operational use and disposal of this compound, a flammable liquid that requires careful management. Adherence to these procedural guidelines is essential for minimizing risks and protecting laboratory personnel and the environment.

Immediate Safety and Hazard Information

This compound and its isomers are considered hazardous materials. While specific toxicological data for this compound is limited, information from closely related ketones, such as cyclohexanone (B45756), indicates potential for irritation to the skin, eyes, and respiratory tract.[1] Inhalation may cause headaches, dizziness, and other central nervous system effects.[1] It is classified as a flammable liquid and should be handled with appropriate precautions to prevent ignition.[2][3][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure. The following table outlines the recommended PPE.

Operation Eye Protection Hand Protection Skin and Body Protection Respiratory Protection
General Handling & Transfer Chemical safety goggles or face shield.[5]Butyl rubber gloves are recommended for handling ketones.[6][7][8][9][10] Nitrile gloves may be suitable for incidental contact but have poor resistance to some ketones.[11]Flame-resistant lab coat, long pants, and closed-toe shoes.[3][12]Use in a well-ventilated area or a chemical fume hood.[2][13] A NIOSH-approved respirator with organic vapor cartridges may be required if ventilation is inadequate or exposure limits are exceeded.[14]
Spill Cleanup Chemical safety goggles and face shield.Heavy-duty butyl rubber gloves.Chemical-resistant apron or coveralls over a flame-resistant lab coat.A NIOSH-approved respirator with organic vapor cartridges is recommended. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[14]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible and operational.
  • Prepare Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][13]
  • Remove Ignition Sources: Clear the work area of all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[2][3][4]
  • Assemble Materials: Gather all necessary equipment, including appropriate containers, spill cleanup materials, and waste containers, before beginning work.

2. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as detailed in the PPE table.
  • Grounding and Bonding: When transferring from large containers (greater than 4 liters), ensure containers are properly grounded and bonded to prevent static electricity discharge, which can ignite flammable vapors.[2]
  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing. Keep containers closed when not in use.[3]
  • Heating: If heating is necessary, use a controlled heating source such as a heating mantle or water bath. Never use an open flame.[2]

3. Post-Handling Procedure:

  • Decontamination: Wipe down the work surface with an appropriate solvent and cleaning agent.
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
  • Storage: Store this compound in a tightly sealed, properly labeled container within a designated flammable liquids storage cabinet.[3]

Quantitative Safety Data

Due to the limited availability of specific data for this compound, the following tables provide information for cyclohexanone and general data for ketones as a reference.

Occupational Exposure Limits for Cyclohexanone

Organization TWA (Time-Weighted Average) STEL (Short-Term Exposure Limit) IDLH (Immediately Dangerous to Life or Health)
NIOSH 25 ppm (100 mg/m³) [skin][1][14][15][16]-700 ppm[1][15]
OSHA 50 ppm (200 mg/m³)[1][14][15][16]--
ACGIH 20 ppm[1]50 ppm[1]-

Glove Material Breakthrough Time for Ketones

Glove Material Acetone (B3395972) Breakthrough Time (minutes) Methyl Ethyl Ketone (MEK) Breakthrough Time (minutes) General Recommendation for Ketones
Butyl Rubber >480[17]202[18]Excellent [6][7][8][9][10]
Natural Rubber (Latex) 3[18]Not RecommendedPoor to Fair
Neoprene 3[18]Not RecommendedPoor
Nitrile 5[18]12[18]Poor to Fair (Not recommended for prolonged contact)[11]

Note: Breakthrough times can vary based on glove thickness, manufacturer, and specific chemical concentration. Always consult the manufacturer's chemical resistance guide.

Disposal Plan: Step-by-Step Waste Management Protocol

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Designated Container: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container with a screw-top lid.[19][20] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its approximate concentration.[19]
  • Solid Waste: Dispose of contaminated solid waste, such as gloves, absorbent pads, and pipette tips, in a separate, clearly labeled hazardous waste container.[2]
  • Container Filling: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.[19]

2. Waste Storage:

  • Segregation: Store the this compound waste container segregated from incompatible materials, such as strong oxidizing agents.[2]
  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[20]
  • Storage Area: Store waste in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.

3. Final Disposal:

  • Arrange Pickup: Once the waste container is full or has reached the institutional time limit for storage, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).[21] Collect the rinsate as hazardous waste. After triple-rinsing and air-drying, deface the label and dispose of the container according to institutional guidelines.[21]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials handle_transfer Transfer/Dispense Chemical prep_materials->handle_transfer handle_procedure Perform Experimental Procedure handle_transfer->handle_procedure cleanup_decontaminate Decontaminate Work Area handle_procedure->cleanup_decontaminate disp_collect_liquid Collect Liquid Waste handle_procedure->disp_collect_liquid disp_collect_solid Collect Solid Waste handle_procedure->disp_collect_solid cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_store Store Unused Chemical cleanup_ppe->cleanup_store disp_label Label Waste Containers disp_collect_liquid->disp_label disp_collect_solid->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Butylcyclohexanone
Reactant of Route 2
Reactant of Route 2
2-Butylcyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.